Azido-PEG1-PFP ester
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGUBUPWMDFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG1-PFP Ester: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG1-PFP ester is a heterobifunctional chemical linker that has emerged as a valuable tool in bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a pentafluorophenyl (PFP) ester, offers researchers a versatile platform for covalently linking molecules of interest. The azide moiety allows for highly specific "click chemistry" reactions, while the PFP ester provides a highly efficient means of conjugating to primary amines. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
The precise and stable conjugation of molecules is a cornerstone of modern biomedical research and therapeutic development. This compound has gained prominence as a linker molecule due to its dual-functional nature, enabling the straightforward connection of two different molecular entities. The incorporation of a short PEG spacer enhances the water solubility of the molecule and its conjugates.[1]
The key functionalities of this compound are:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary and secondary amines. PFP esters are known for their high reactivity and increased stability to hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts.[2][3]
-
Azide Group: A chemical handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the formation of a stable triazole linkage.[4]
This combination of reactive groups makes this compound an ideal candidate for constructing complex biomolecular architectures, such as PROTACs and ADCs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [5] |
| CAS Number | 1807505-32-3 | [5] |
| Molecular Formula | C11H8F5N3O3 | [5] |
| Molecular Weight | 325.20 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [6] |
| Storage Conditions | Should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The compound is moisture-sensitive and should be kept in a dry, dark environment. | [5] |
Key Applications
The unique properties of this compound make it a versatile tool for a range of applications in drug development and research.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] this compound can serve as a linker to connect a target protein ligand to an E3 ligase ligand.
The general workflow for PROTAC synthesis using this compound is as follows:
-
The PFP ester end of the linker is reacted with a primary amine on the E3 ligase ligand.
-
The azide-functionalized E3 ligase ligand is then conjugated to an alkyne-modified target protein ligand via a click chemistry reaction.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the ADC to tumor cells expressing a specific antigen, and upon internalization, the cytotoxic payload is released, leading to cell death. This compound can be used to conjugate the cytotoxic drug to the antibody.
A typical ADC conjugation strategy involves:
-
Reacting the PFP ester of the linker with an amine-containing cytotoxic drug.
-
Modifying the antibody to introduce an alkyne group.
-
Conjugating the azide-functionalized drug to the alkyne-modified antibody via click chemistry.
Experimental Protocols
General Protocol for PFP Ester Conjugation to a Primary Amine
This protocol describes the general steps for reacting the PFP ester moiety of this compound with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.[6]
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the solution of the amine-containing molecule. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of proteins.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the "click" reaction between the azide group of the this compound conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction buffer: PBS or Tris buffer
Procedure:
-
Preparation of a Premix Solution:
-
In a suitable reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
In a separate tube, prepare a fresh premix of the catalyst by adding CuSO4 and TBTA (or another ligand) to the reaction buffer, followed by the addition of sodium ascorbate. A color change to light yellow is typically observed.
-
-
Click Reaction:
-
Add the catalyst premix to the solution containing the azide and alkyne molecules.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and other reagents.
-
Data Presentation
Comparison of PFP Ester and NHS Ester Reactivity
PFP esters exhibit superior stability to hydrolysis and faster reaction kinetics with amines compared to NHS esters. This is a critical advantage in bioconjugation reactions, which are often performed in aqueous buffers.[2][3]
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolysis Rate | Less susceptible to hydrolysis | More susceptible to hydrolysis | [3] |
| Optimal pH for Amine Reaction | 7.2 - 8.5 | 7.0 - 8.5 | [8] |
| Relative Reaction Rate with Amines | Faster | Slower | [9] |
Visualizations
Mechanism of PFP Ester Reaction with a Primary Amine
The PFP ester is an excellent leaving group, facilitating the nucleophilic attack by a primary amine to form a stable amide bond.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein via the ubiquitin-proteasome system.
Conclusion
This compound is a powerful and versatile bifunctional linker for researchers in the fields of chemistry, biology, and medicine. Its enhanced stability and reactivity, coupled with the specificity of click chemistry, provide a robust platform for the synthesis of complex bioconjugates. The applications of this linker in the development of next-generation therapeutics such as PROTACs and ADCs highlight its significance in advancing drug discovery and development. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a variety of research settings.
References
- 1. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 2. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. broadpharm.com [broadpharm.com]
- 7. glpbio.com [glpbio.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]
Azido-PEG1-PFP ester chemical structure
An In-Depth Technical Guide to Azido-PEG1-PFP Ester
Introduction
This compound is a heterobifunctional crosslinking reagent that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1] This molecule is composed of three key functional components: an azide (B81097) group for "click chemistry," a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a pentafluorophenyl (PFP) ester for efficient amine ligation.[1][2] The PFP ester is a highly reactive moiety that readily forms stable amide bonds with primary and secondary amines, and it exhibits greater stability against hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters.[3][4] This enhanced stability provides greater flexibility and efficiency in conjugation reactions.[4]
This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and common applications of this compound, making it a vital resource for researchers, scientists, and professionals in drug development.
Core Chemical Properties and Structure
This compound is a well-defined chemical entity with specific properties that make it suitable for precise bioconjugation tasks. Its structure is designed for maximum efficiency, allowing for a two-step sequential or one-pot conjugation strategy.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1807505-32-3 | [3][5] |
| Molecular Formula | C₁₁H₈F₅N₃O₃ | [5][6] |
| Molecular Weight | 325.20 g/mol | [3][5] |
| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [5] |
| Purity | Typically >95% - 98% | [3][5] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and DCM | [3] |
| Storage Conditions | -20°C for long-term storage (months to years) | [3][5] |
Functional Moieties and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive ends, enabling specific and controlled conjugation pathways.
The Amine-Reactive PFP Ester
The pentafluorophenyl ester is an activated ester that reacts efficiently with primary and secondary amine groups found on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides to form a highly stable amide bond.[4][5] The PFP group is an excellent leaving group, facilitating a rapid and high-yield reaction.[2][5]
Caption: PFP ester reaction with a primary amine.
The Azide Group for Click Chemistry
The terminal azide group is the second functional handle, which remains inert during the initial amine conjugation. This group is specifically designed for "click chemistry" reactions, providing a highly selective method for subsequent labeling.[2][3][7]
Two primary click chemistry pathways are available:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[3][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a stable triazole.[3][7] This is particularly useful for live-cell labeling where copper toxicity is a concern.
Caption: Azide group reactivity via click chemistry.
Experimental Protocol: General Protein Labeling
This protocol provides a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
Anhydrous organic solvent (DMSO or DMF)
-
Desalting columns or dialysis equipment for purification
Methodology:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the PFP ester.[8] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare PFP Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[8] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis over time.[4][8]
-
Calculate Molar Excess: Determine the amount of PFP ester needed. A 10- to 20-fold molar excess of the PFP ester over the protein is a common starting point for antibodies to achieve a labeling ratio of 4-6 linkers per molecule.[8] This ratio should be optimized for each specific application.
-
Conjugation Reaction: Add the calculated volume of the PFP ester stock solution to the protein solution while gently vortexing.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Purification: Remove non-reacted PFP ester and byproducts by running the reaction mixture through a desalting column or by dialyzing against PBS.
-
Characterization: The resulting azide-functionalized protein is now ready for a subsequent click chemistry reaction. The degree of labeling can be quantified using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
Applications in Research and Drug Development
The unique properties of this compound make it a versatile reagent for several advanced applications:
-
PROTAC Development: It serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[7]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach an azide handle to an antibody. A cytotoxic drug modified with an alkyne can then be "clicked" onto the antibody, creating a targeted therapeutic agent.[4]
-
Biomolecule Labeling: It is widely used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules for downstream applications such as fluorescent imaging, pull-down assays, and surface immobilization.[2][5]
References
- 1. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Azido-PEG1-PFP Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Azido-PEG1-PFP ester, a versatile heterobifunctional crosslinker. It details its core characteristics, provides protocols for its use in key applications, and illustrates the logical workflows of these applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, drug delivery, and proteomics.
Core Physical and Chemical Properties
This compound is a chemical compound featuring an azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a pentafluorophenyl (PFP) ester. This unique combination of functional groups makes it a powerful tool for covalently linking molecules. The azide group allows for "click chemistry" reactions, while the PFP ester readily reacts with primary and secondary amines. The short PEG spacer enhances the water solubility of the molecule.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈F₅N₃O₃ | [2][4] |
| Molecular Weight | 325.2 g/mol | [2][4] |
| Purity | ≥95% - 98% | [4][5] |
| CAS Number | 1807505-32-3 | [2][4] |
Table 2: Physical Properties
| Property | Description | Reference(s) |
| Appearance | Pale-yellow to yellow-brown liquid | [6] |
| Solubility | Soluble in DMSO, DCM, DMF | [4][7] |
Table 3: Storage and Handling
| Condition | Recommendation | Reference(s) |
| Storage Temperature | -20°C | [2][4] |
| Handling | Moisture-sensitive. Equilibrate vial to room temperature before opening. Store with desiccant. | [8] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | [2] |
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct reactive moieties:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[9] PFP esters are advantageous over N-hydroxysuccinimide (NHS) esters as they exhibit greater stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions.[8][9][10]
-
Azide Group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific.[3][7] The azide group can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a molecule containing an alkyne or a strained alkyne (like DBCO or BCN), respectively.[4][7]
These dual functionalities make this compound an ideal linker for constructing complex biomolecules, such as:
-
Antibody-Drug Conjugates (ADCs): In this application, the PFP ester can be used to attach the linker to an antibody, while the azide group can be used to conjugate a cytotoxic drug.[11][]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[4][13][14] this compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.[4]
-
Nanoparticle Functionalization: The linker can be used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles.[10]
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the first step in a two-step conjugation process, where the PFP ester is reacted with primary amines on a protein to introduce an azide handle.
Materials:
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they will compete with the reaction.[8]
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[8] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[8]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to the Azide-Functionalized Protein
This protocol describes the second step, where an alkyne-containing molecule (e.g., a drug, a dye) is conjugated to the azide-functionalized protein from Protocol 1 via CuAAC.
Materials:
-
Azide-functionalized protein
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO). Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand.
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized protein and a molar excess of the alkyne-modified molecule.
-
Initiation of Click Reaction: Add the copper ligand to the reaction mixture, followed by the CuSO₄. Finally, add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate to remove the catalyst and excess reagents using methods like size exclusion chromatography or dialysis.
Visualizations: Logical Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key processes where this compound is applied.
Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 11. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 13. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-PFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group and a pentafluorophenyl (PFP) ester, allows for a two-step sequential or orthogonal conjugation strategy. This enables the precise and stable linkage of diverse molecular entities, such as proteins, peptides, oligonucleotides, and small molecule drugs. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and development.
Core Functionalities and Mechanism of Action
The reactivity of this compound is defined by its two key functional groups: the PFP ester and the azide moiety. These groups react via distinct chemical pathways, offering researchers significant flexibility in designing their conjugation strategies.
Amine-Reactive PFP Ester: Forging Stable Amide Bonds
The pentafluorophenyl ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.[3]
Mechanism of Aminolysis:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the pentafluorophenolate as a good leaving group to yield the stable amide bond.
dot
Advantages over NHS Esters:
PFP esters are notably more resistant to hydrolysis in aqueous media compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[4][5] This increased stability translates to higher conjugation efficiencies, as the PFP ester remains active for a longer duration, allowing for more controlled and reproducible reactions.
| Feature | PFP Ester | NHS Ester |
| Hydrolytic Stability | More stable | Less stable, especially at higher pH |
| Reactivity with Amines | High | High |
| Optimal pH for Conjugation | 7.2 - 9.0[6] | 7.0 - 8.5 |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
The Azide Group: A Gateway to "Click Chemistry"
The azide functional group is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[7] The azide on the this compound can participate in several powerful ligation reactions.[8][9]
This is the most prominent click chemistry reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole.[10]
dot
To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). The ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without a metal catalyst.[8]
dot
This reaction occurs between an azide and a phosphine (B1218219), typically a triarylphosphine engineered with an electrophilic trap. The reaction proceeds via an aza-ylide intermediate to form a stable amide bond.[11][12] The "traceless" version of this ligation is particularly elegant as it leaves no residual atoms from the phosphine reagent in the final product.[13]
dot
| Reaction | Catalyst | Key Features |
| CuAAC | Copper(I) | Fast, high yielding, regioselective (1,4-isomer).[10] |
| SPAAC | None | Biocompatible (copper-free), fast, suitable for in vivo applications.[8] |
| Staudinger Ligation | None | Bioorthogonal, forms a native amide bond (traceless version).[13][14] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[15]
-
Conjugation: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution with gentle mixing.[6] The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15]
-
Quenching (Optional): To quench any unreacted PFP ester, add the quenching buffer and incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized molecule (from Protocol 1).
-
Alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Sodium ascorbate (B8700270) stock solution (freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) stock solution.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and ligand solutions.
-
Initiation: Add the copper/ligand complex to the reactant mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the conjugate using an appropriate method (e.g., chromatography, dialysis) to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized molecule (from Protocol 1).
-
Strained alkyne-containing molecule (e.g., DBCO, BCN).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Mixture: Combine the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific strained alkyne used.
-
Purification: Purify the conjugate using a suitable method to remove any unreacted starting materials.
Protocol 4: Staudinger Ligation
Materials:
-
Azide-functionalized molecule (from Protocol 1).
-
Phosphine-containing molecule (e.g., a phosphine-ester for traceless ligation).
-
Reaction solvent (e.g., a mixture of THF and water).
Procedure:
-
Reactant Mixture: Dissolve the azide-functionalized molecule in the reaction solvent.
-
Initiation: Add the phosphine-containing molecule to the solution.
-
Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up and purify the product by chromatography to isolate the amide-linked conjugate.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of chemistry, biology, and medicine. Its dual reactivity allows for the straightforward synthesis of complex bioconjugates with high efficiency and stability. By understanding the distinct mechanisms of action of the PFP ester and the azide group, and by following optimized experimental protocols, scientists can effectively leverage this reagent to advance their research in areas such as targeted drug delivery, proteomics, and the development of novel diagnostic and therapeutic agents. The superior stability of the PFP ester and the biocompatibility of the azide-based click chemistry reactions make this compound a valuable asset for the creation of next-generation bioconjugates.
References
- 1. medkoo.com [medkoo.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 10. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 11. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 14. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
solubility of Azido-PEG1-PFP ester in different solvents
An In-Depth Technical Guide to the Solubility of Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional linker commonly utilized in bioconjugation and drug delivery research. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.
Core Concepts
This compound is a molecule that incorporates three key functional components: an azide (B81097) group for "click chemistry," a short polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[1][2][3] The interplay of these components dictates the overall physicochemical properties of the molecule, including its solubility. The hydrophilic PEG spacer contributes to the water solubility of the reagent.[1][3] PFP esters are generally less susceptible to hydrolysis compared to other amine-reactive esters like NHS esters.[2][4]
Solubility Profile
The solubility of this compound has been qualitatively described in various technical data sheets from chemical suppliers. The compound is readily soluble in several common organic solvents. This information is crucial for preparing stock solutions and for conducting reactions in a non-aqueous environment.
Table 1: Qualitative Solubility of this compound
| Solvent Name | Abbreviation | Solubility |
| Dimethyl Sulfoxide | DMSO | Soluble |
| Dichloromethane | DCM | Soluble |
| Dimethylformamide | DMF | Soluble |
This data is compiled from publicly available information from suppliers of this compound.[2][4][5][6]
Experimental Protocol for Solubility Determination
The following is a general protocol for the quantitative determination of the solubility of this compound in a solvent of interest. This method is based on the saturation shake-flask method, a common technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DCM, DMF, water, buffer)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that a solid phase remains after equilibration.
-
Add a known volume of the solvent of interest to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Logical and Experimental Workflows
To visually represent the relationships and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical relationship of this compound components and their functionalities.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Azido-PEG3-PFP ester, 1807530-07-9 | BroadPharm [broadpharm.com]
- 5. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 6. This compound | 1807505-32-3 [amp.chemicalbook.com]
An In-depth Technical Guide to Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG1-PFP ester, a heterobifunctional crosslinker pivotal in bioconjugation and pharmaceutical research. It details the molecule's chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
This compound is a versatile molecule featuring three key chemical moieties: an azide (B81097) group (N₃) for "click chemistry," a single polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a pentafluorophenyl (PFP) ester for amine-reactive conjugation.[1][2][3] The PFP ester is a highly efficient activating group for carboxylic acids, reacting with primary and secondary amines to form stable amide bonds.[4] Notably, PFP esters are less susceptible to hydrolysis in aqueous environments compared to more common N-hydroxysuccinimide (NHS) esters, leading to more stable reagents and potentially more efficient conjugations.[5][6][7]
Quantitative Data Summary
The key quantitative specifications for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 325.20 g/mol | [1][3][8] |
| Exact Mass | 325.0486 u | [1] |
| Chemical Formula | C₁₁H₈F₅N₃O₃ | [1] |
| CAS Number | 1807505-32-3 | [1][8] |
| Purity | Typically >95% | [1][2][8] |
| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [1] |
Primary Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several advanced applications:
-
Bioconjugation and "Click" Chemistry: The primary application is in two-step sequential conjugations. The PFP ester first reacts with an amine-containing biomolecule (e.g., a protein or antibody). The resulting azide-functionalized molecule can then be selectively conjugated to a molecule containing an alkyne or a strained cyclooctyne (B158145) (like DBCO or BCN) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, respectively.[1][2][9][10]
-
PROTAC Development: This molecule serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[9]
-
Drug Delivery and Imaging: The hydrophilic PEG spacer can improve the solubility and biocompatibility of conjugated molecules, making this linker suitable for developing drug delivery systems and imaging agents.[1][2]
Experimental Protocols
The following sections provide a generalized methodology for the conjugation of this compound to amine-containing biomolecules, such as proteins or antibodies.
Materials and Reagents
-
This compound
-
Biomolecule with available primary amines (e.g., IgG antibody)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[5][6]
-
Anhydrous organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))[5][6]
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Desalting columns or dialysis equipment for purification[5][6]
General Protocol for Protein Conjugation
This protocol outlines the steps for labeling a protein with this compound. The degree of labeling can be adjusted by varying the molar excess of the crosslinker.[5]
Step 1: Preparation of Biomolecule
-
Dissolve the protein (e.g., IgG) in an amine-free buffer (like PBS, pH 7.2) to a concentration of 1-10 mg/mL.[5][12]
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target reaction.[5][6] If necessary, perform a buffer exchange using dialysis or a desalting column.[5][6]
Step 2: Preparation of this compound Solution
-
This compound is moisture-sensitive.[5][6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6]
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][12] Do not prepare stock solutions for long-term storage, as the PFP ester moiety will hydrolyze over time.[5][6]
Step 3: Conjugation Reaction
-
Add a 2- to 10-fold molar excess of the dissolved this compound solution to the biomolecule solution while gently stirring.[11] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction. Common conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.[11] Alternatively, for a faster reaction, incubate for 30 minutes at 37°C.[5][6]
Step 4: Quenching and Purification
-
(Optional) To quench any unreacted PFP ester, add a quenching buffer such as Tris to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[11]
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[5][6]
Step 5: Storage
-
Store the resulting azide-functionalized protein under conditions appropriate for the unmodified protein.[5][6] The product is now ready for subsequent "click chemistry" reactions.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for Amine-Reactive Conjugation.
Caption: Subsequent "Click Chemistry" Pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Azido-PEG1-PFP Ester: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG1-PFP ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted drug delivery. This document details its chemical identifiers, properties, and applications, and includes a representative experimental protocol for its use in conjugating molecules to proteins.
Core Compound Identifiers and Properties
This compound is a versatile chemical tool designed with two distinct reactive moieties: an azide (B81097) group and a pentafluorophenyl (PFP) ester, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step conjugation strategy, making it an invaluable reagent for creating complex biomolecular architectures.
| Identifier | Value | Source(s) |
| CAS Number | 1807505-32-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈F₅N₃O₃ | [1][2] |
| Molecular Weight | 325.2 g/mol | [1][2] |
| IUPAC Name | perfluorophenyl 3-(2-azidoethoxy)propanoate | [1] |
| InChI Key | MXTGUBUPWMDFOW-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=C(C(=C1F)F)F)F)OC(=O)CCOCCN=[N+]=[N-] | |
| Purity | Typically ≥95% | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C for long-term storage | [1] |
Functional Characteristics and Applications
The strategic placement of the azide and PFP ester groups imparts this compound with orthogonal reactivity, enabling sequential conjugation reactions.
The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those found on the lysine (B10760008) residues of proteins.[1] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, which can lead to more efficient conjugation reactions.[5]
The azide group is a key component for "click chemistry," a set of biocompatible and highly efficient reactions.[6] Specifically, the azide moiety can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne or a strained cyclooctyne, respectively, to form a stable triazole linkage.[6][7]
The short, hydrophilic PEG1 spacer enhances the water solubility of the linker and the resulting conjugate, which can be advantageous when working with biological molecules.
This dual functionality makes this compound a valuable tool for a variety of applications, including:
-
Antibody-Drug Conjugate (ADC) Synthesis: The PFP ester can be used to attach the linker to an antibody, while the azide group can be used to conjugate a cytotoxic drug.
-
PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins.[8] this compound can serve as a linker to connect a protein-targeting ligand and an E3 ligase-binding ligand.[3][7][8]
-
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, with biomolecules.
-
Proteomics and Cellular Imaging: By conjugating fluorescent dyes or affinity tags to proteins or other biomolecules, this linker can be used to study protein localization, interactions, and function.
Experimental Protocol: General Procedure for Protein Labeling
The following is a general protocol for the conjugation of this compound to a protein containing accessible primary amines, such as an antibody. This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-8.0.
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography) for removal of excess linker.
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10- to 20-fold molar excess of the linker is common.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein, using methods such as UV-Vis spectroscopy or mass spectrometry.
-
The azide-functionalized protein is now ready for the subsequent click chemistry reaction.
-
Workflow and Reaction Schematic
The following diagrams illustrate the general workflow for protein modification using this compound and the subsequent click chemistry reaction.
Caption: General workflow for labeling a protein with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS Number Search List | AxisPharm [axispharm.com]
- 5. The Identification of Alcohols in Aqueous Solution | Scilit [scilit.com]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
The Superior Reactivity and Stability of Pentafluorophenyl Esters in Amidation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, peptide synthesis, and drug development, the efficient and specific formation of amide bonds is a cornerstone of molecular assembly. The choice of activating agent for carboxyl groups is a critical determinant of reaction success, influencing yield, purity, and the stability of the final conjugate. While various activated esters are employed for this purpose, pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for reaction with primary amines.[1][2] Their enhanced stability and reactivity profiles offer significant advantages over other commonly used activating groups, such as N-hydroxysuccinimidyl (NHS) esters.[3][4]
This in-depth technical guide provides a comprehensive overview of the reactivity of PFP esters with primary amines. It details the underlying chemical principles, kinetic advantages, and practical considerations for their use in research and development. Quantitative data from various studies are compiled and presented for easy comparison, and detailed experimental protocols are provided to facilitate the implementation and evaluation of these powerful reagents.
Core Principles of PFP Ester Reactivity
The enhanced reactivity of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group.[3] This strong inductive effect renders the carbonyl carbon highly electrophilic and makes the pentafluorophenolate anion an excellent leaving group, thus accelerating the rate of nucleophilic attack by primary amines.[3] The overall reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond.
The Competing Reaction: Hydrolysis
A critical factor in the utility of activated esters, particularly in aqueous environments common for bioconjugation, is their susceptibility to hydrolysis.[3][5] Hydrolysis of the ester results in the formation of the unreactive parent carboxylic acid and competes directly with the desired amidation reaction.[6] PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a key advantage that leads to more efficient and reproducible conjugations.[3][7]
Quantitative Analysis of Reactivity and Stability
The superiority of PFP esters can be quantitatively demonstrated through kinetic studies comparing their rates of aminolysis and hydrolysis with other activated esters.
Comparative Aminolysis and Hydrolysis Rates
| Active Ester | Reaction | Rate Constant (k') | Conditions | Reference |
| Poly(pentafluorophenyl acrylate) | Aminolysis with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | - | [3] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Aminolysis with 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | - | [3] |
| Active Ester | Hydrolysis Half-life (t₁/₂) | pH | Conditions | Reference |
| Pentafluorophenyl (PFP) Ester | ~6-fold more stable than NHS ester | - | Aqueous MeCN | [7] |
| N-hydroxysuccinimide (NHS) Ester | Minutes | 8 | Aqueous solution | [4] |
| N-hydroxysuccinimide (NHS) Ester | Hours | ≤ 7 | Aqueous solution | [4] |
| Tetrafluorophenyl (TFP) Ester | 3.0 times longer than NHS ester | 8 | - | [3] |
Factors Influencing the Reaction of PFP Esters with Primary Amines
Several factors critically influence the outcome of the reaction between PFP esters and primary amines. Careful consideration and optimization of these parameters are essential for achieving high yields and purity.
pH
The pH of the reaction medium plays a dual role. The primary amine nucleophile must be in its unprotonated form to be reactive.[2] Therefore, the reaction is typically carried out at a pH slightly above the pKa of the amine's conjugate acid. However, higher pH also accelerates the competing hydrolysis of the PFP ester.[6][8] An optimal pH range of 7.2 to 8.5 is generally recommended for reactions with primary amines.[5][6]
Solvent
PFP esters are often dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture, which may be aqueous.[1] The choice of solvent can influence reaction rates. For instance, the rate of hydrolysis of phosphate (B84403) esters has been shown to be higher in DMSO compared to ethanol.[9] It is crucial to use anhydrous solvents to minimize premature hydrolysis of the PFP ester.[6]
Steric Hindrance
Steric bulk at either the amine or the ester can significantly impact the reaction rate.[10] Increased steric hindrance around the amine's nitrogen atom can impede its approach to the electrophilic carbonyl carbon, slowing down the reaction.[10]
Moisture
PFP esters are moisture-sensitive and should be stored under anhydrous conditions with a desiccant at -20°C.[1][11] Exposure to moisture will lead to hydrolysis and a reduction in the reagent's activity.[6]
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a PFP Ester to a Primary Amine (e.g., in a biomolecule)
This protocol provides a general guideline for the conjugation of a PFP ester-activated molecule to a biomolecule containing primary amines in an aqueous buffer.
Materials:
-
PFP ester-activated molecule
-
Biomolecule containing a primary amine (e.g., protein, peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5.[6] Avoid buffers containing primary amines like Tris or glycine.[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching Reagent (optional): Tris buffer, pH 8.0-8.5[5]
Procedure:
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[1][11] Do not prepare stock solutions for long-term storage.[11]
-
Prepare the Amine Solution: Dissolve the biomolecule containing the primary amine in the reaction buffer to the desired concentration.
-
Initiate the Reaction: Add the PFP ester stock solution to the amine solution with gentle mixing. The molar ratio of PFP ester to amine may need to be optimized, but a starting point of a 2- to 10-fold molar excess of the PFP ester is common.[5]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[5] Reaction time may need to be optimized.
-
Quenching (Optional): If necessary, quench any unreacted PFP ester by adding a quenching reagent such as Tris buffer.[5]
-
Purification: Remove excess, unreacted PFP ester and byproducts by a suitable method such as dialysis or size-exclusion chromatography.[11]
Protocol 2: Determination of PFP Ester Hydrolysis Rate by HPLC
This protocol outlines a method for quantifying the rate of hydrolysis of a PFP ester in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PFP ester of interest
-
Reaction Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4 or Sodium Bicarbonate buffer, pH 8.5[3]
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[3]
-
HPLC system with a C18 column and a UV detector[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)[3]
-
Mobile Phase B: Acetonitrile with 0.1% TFA[3]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the PFP ester in the anhydrous organic solvent (e.g., 10 mM).[3]
-
Initiate Hydrolysis: Dilute the PFP ester stock solution into the reaction buffer to a known final concentration (e.g., 1 mM) at a constant temperature.[3][6]
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto the HPLC system.[3]
-
Inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[3]
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.[3][6]
-
-
Data Analysis:
-
Calculate the percentage of the remaining PFP ester at each time point.
-
Plot the natural logarithm of the PFP ester concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k').[3]
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k'.
-
Visualizing Reaction Mechanisms and Workflows
Reaction of PFP Ester with a Primary Amine
Caption: Reaction mechanism of a PFP ester with a primary amine.
Experimental Workflow for PFP Ester Conjugation
Caption: Workflow for PFP ester conjugation to a primary amine.
Conclusion
Pentafluorophenyl esters represent a highly effective and reliable class of reagents for the formation of amide bonds with primary amines. Their superior stability towards hydrolysis and faster aminolysis kinetics compared to other activated esters, such as NHS esters, make them particularly advantageous for applications in aqueous environments and with precious biological samples. By understanding the core principles of their reactivity and carefully controlling key experimental parameters, researchers, scientists, and drug development professionals can leverage the power of PFP esters to achieve efficient and reproducible synthesis of a wide range of molecular constructs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. jru-b.com [jru-b.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
The Pivotal Role of the Azide Group in Click Chemistry: A Technical Guide for Researchers
Introduction
Click chemistry has revolutionized the fields of drug discovery, materials science, and bioconjugation by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][] At the heart of the most prominent click reactions lies the azide (B81097) functional group (-N₃). This guide provides an in-depth technical exploration of the azide group's central role in click chemistry, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles, applications, and practical execution of azide-based click chemistry.
The Azide Group: A Unique Chemical Entity
The azide group is a linear, 1,3-dipolar species with the formula R-N₃.[3] Its electronic structure, characterized by a central, positively charged nitrogen atom and two flanking, negatively charged nitrogen atoms, is key to its reactivity.[4] This unique configuration makes the azide an excellent participant in 1,3-dipolar cycloaddition reactions, the cornerstone of many click chemistry transformations.[5][6]
Key Properties of the Azide Group in the Context of Click Chemistry:
-
Bioorthogonality: Azides are virtually absent in biological systems, meaning they do not participate in native biochemical reactions. This "bioorthogonality" allows for highly specific labeling and conjugation of biomolecules in complex biological environments without interfering with natural processes.[][7]
-
Stability: Organic azides are relatively stable under a wide range of reaction conditions, including aqueous environments and a broad pH range (typically 4-11 for CuAAC), making them compatible with sensitive biological molecules.[8][9]
-
Compact Size: The small size of the azide group allows it to be incorporated into various molecules with minimal steric hindrance, facilitating access to crowded molecular environments.[10]
-
Favorable Reactivity: As a "high-energy" functional group, the azide readily undergoes exothermic cycloaddition reactions, providing a strong thermodynamic driving force for product formation.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[11][12] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[8]
The Role of the Azide in the CuAAC Mechanism
The azide group plays a crucial role in the catalytic cycle of the CuAAC reaction. While the copper(I) catalyst first interacts with the alkyne to form a copper acetylide intermediate, the subsequent step involves the azide. The azide acts as the 1,3-dipole, attacking the copper acetylide. This leads to the formation of a six-membered copper-containing intermediate, which then undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[11][13]
Figure 1: Catalytic cycle of the CuAAC reaction.
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions is influenced by the nature of the reactants, solvent, temperature, and the ligand used to stabilize the copper(I) catalyst. The following table summarizes typical reaction parameters.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzyl (B1604629) azide + Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 25 | 1-2 h | >95 |
| Azido-functionalized protein + Alkyne-dye | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | 25-37 | 0.5-4 h | 70-90 |
| Small molecule azide + Terminal alkyne drug fragment | CuI | THF | 25 | 1-12 h | 85-99 |
Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that stabilizes the Cu(I) catalyst and reduces its cytotoxicity.
Experimental Protocol: General Procedure for CuAAC
This protocol provides a general guideline for performing a CuAAC reaction for bioconjugation.[14][15]
Materials:
-
Azide-functionalized biomolecule (e.g., protein, oligo)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
Prepare a solution of the azide-functionalized biomolecule in the chosen buffer.
-
Add the alkyne-functionalized molecule to the solution. The molar ratio of alkyne to azide may vary, but a slight excess of the smaller molecule is often used.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio and let it stand for a few minutes.[14][15]
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37°C for 30 minutes to 4 hours, with gentle mixing.
-
The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or fluorescence if a fluorescent dye is used.
-
Purify the resulting conjugate using appropriate methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of the copper catalyst is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[] This reaction occurs between an azide and a strained cyclooctyne (B158145), proceeding readily without the need for a catalyst.[17][18] The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[]
The Role of the Azide in the SPAAC Mechanism
In SPAAC, the azide still functions as the 1,3-dipole. The high degree of ring strain in the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures. The azide attacks the strained alkyne in a concerted [3+2] cycloaddition, leading to the formation of a stable triazole linkage.[19]
Figure 2: Reaction scheme for SPAAC.
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The table below compares the second-order rate constants for the reaction of benzyl azide with various commonly used cyclooctynes.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | [19] |
| DIBO | 0.17 | [19] |
| DIFO | 0.076 | [19] |
| DBCO | ~0.1 | [19] |
Note: BCN (Bicyclononyne), DIBO (Dibenzocyclooctynol), DIFO (Difluorinated Cyclooctyne), DBCO (Dibenzocyclooctyne).
Experimental Protocol: General Procedure for SPAAC
This protocol outlines a general procedure for labeling a biomolecule using SPAAC.[19]
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-containing labeling reagent (e.g., DBCO-PEG-NHS ester to label a protein)
-
Appropriate buffer (e.g., PBS)
Procedure:
-
If necessary, first introduce the azide or cyclooctyne handle onto the biomolecule and purification tag respectively. For example, an amine-containing biomolecule can be reacted with an NHS-ester-azide to introduce the azide group.
-
Dissolve the azide-modified biomolecule in the appropriate buffer.
-
Add the cyclooctyne-containing reagent to the solution. A slight molar excess of the labeling reagent is typically used.
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C) for a period ranging from 1 to 24 hours. The reaction time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress using suitable analytical techniques.
-
Purify the conjugate to remove any unreacted labeling reagent.
Applications in Drug Development and Research
The versatility of azide-based click chemistry has made it an indispensable tool in pharmaceutical and biological research.[20][21][22]
-
Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of compounds for high-throughput screening.[20] It is also employed in fragment-based drug discovery to link small, weakly binding fragments into more potent drug candidates.[20]
-
Bioconjugation: This is one of the most widespread applications. Azide-alkyne cycloadditions are used to attach probes (e.g., fluorescent dyes, biotin) to proteins, nucleic acids, and carbohydrates for imaging and tracking purposes.[23][24]
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to targeted cancer therapies with improved efficacy and reduced side effects.[7][22]
-
Material Science: Azide-based click reactions are used to functionalize surfaces and synthesize novel polymers and hydrogels for applications in drug delivery and tissue engineering.
Figure 3: Role of click chemistry in the drug development pipeline.
Conclusion
The azide group is a cornerstone of click chemistry, enabling rapid, efficient, and bioorthogonal conjugation of molecules. Its unique combination of stability, small size, and high reactivity in cycloaddition reactions has made it an invaluable tool for researchers in chemistry, biology, and medicine. The development of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions has provided a versatile toolkit for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to effectively harness the power of azide-based click chemistry in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 3. Azide | Synthesis, Reactions, Explosive | Britannica [britannica.com]
- 4. Azides in the Synthesis of Various Heterocycles | MDPI [mdpi.com]
- 5. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 11. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 14. broadpharm.com [broadpharm.com]
- 15. confluore.com [confluore.com]
- 17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Stability and Storage of Azido-PEG1-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG1-PFP (pentafluorophenyl) ester. Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile crosslinker in various applications, including bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This guide summarizes key data, outlines experimental protocols for stability assessment, and provides visual workflows to facilitate best practices in the laboratory.
Core Concepts: Stability Profile
Azido-PEG1-PFP ester is a bifunctional molecule featuring an azide (B81097) group for "click chemistry" and a PFP ester for reaction with primary amines. The stability of the PFP ester is a key consideration for its successful application.
Key Stability Factors:
-
Temperature: Temperature is a critical factor in the long-term stability of this compound. Lower temperatures are essential to minimize degradation.
-
Moisture: The PFP ester moiety is susceptible to hydrolysis in the presence of water. Therefore, maintaining anhydrous conditions is crucial, especially when handling the compound and preparing solutions.
-
Light: To prevent potential photochemical degradation, it is recommended to store the compound in the dark.
-
pH: The rate of hydrolysis of the PFP ester is pH-dependent, with increased rates at higher pH values.
PFP esters are known to be significantly more resistant to hydrolysis than the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions in aqueous buffers.[1][2][3][4]
Recommended Storage Conditions
Proper storage is paramount to maintaining the quality and performance of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Condition | Solid this compound | Stock Solutions (in anhydrous DMSO or DMF) |
| Long-Term Storage | -20°C in a dry, dark environment.[1] | Aliquot and store at -20°C or -80°C. |
| Short-Term Storage | 0 - 4°C for days to weeks.[1] | Use within 1 month when stored at -20°C. |
| Shipping | Stable for several weeks at ambient temperature.[1] | N/A |
| Shelf Life | >3 years if stored properly.[1] | Use within 6 months when stored at -80°C. |
Handling Recommendations:
-
Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[1][2]
-
Prepare stock solutions immediately before use whenever possible. Avoid preparing large stock solutions for long-term storage, as the ester can degrade over time.[2]
-
Avoid buffers containing primary amines (e.g., Tris or glycine) in reaction mixtures, as they will compete with the target molecule for reaction with the PFP ester.[1][2]
Quantitative Stability Data
Table 2: Comparative Stability of Active Esters
| Active Ester | Solvent System | Half-life (t½) | Reference |
| PFP Ester | Aqueous Acetonitrile | More stable | --INVALID-LINK-- |
| NHS Ester | Aqueous Acetonitrile | Less stable | --INVALID-LINK-- |
The rate of hydrolysis is also highly dependent on pH. The following data for an NHS ester can serve as a general trend for PFP esters, which will be more stable under similar conditions.
Table 3: Effect of pH on the Half-life of an NHS Ester
| pH | Half-life (t½) |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
Data from Benchchem Technical Support Center, intended as a general reference.
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in an aqueous buffer.
Protocol: Monitoring PFP Ester Stability by HPLC
Objective: To determine the hydrolytic stability of this compound in a given buffer by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Quenching solution (e.g., mobile phase or a low pH buffer)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10 mg/mL).
-
Initiate Hydrolysis: Add a small aliquot of the stock solution to the buffer of interest, pre-equilibrated to a specific temperature (e.g., 25°C or 37°C), to achieve a final desired concentration.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase or a low pH buffer.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the this compound peak and the appearance of the hydrolysis product (the corresponding carboxylic acid) peak.
-
Data Analysis: Quantify the peak areas to determine the concentration of the remaining this compound at each time point.
-
Calculate Half-Life: Plot the natural logarithm of the this compound concentration versus time. The half-life (t½) can be calculated from the slope of the resulting linear fit (slope = -k, where k is the degradation rate constant, and t½ = 0.693/k).
Visualizing Workflows and Relationships
Diagram 1: Factors Affecting this compound Stability
Caption: Key environmental factors influencing the stability of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Step-by-step workflow for determining the hydrolytic stability of this compound.
References
The Crucial Link: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it plays a crucial and active role in the overall efficacy, selectivity, and drug-like properties of the PROTAC.[5][6] The linker's length, composition, rigidity, and attachment points all profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[3][7][8] An optimally designed linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[9] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable conformations, resulting in reduced degradation.[10]
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[11][12] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][]
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. aragen.com [aragen.com]
The Strategic Advantage of Hydrophilic PEG Spacers in Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of advanced reagents, bioconjugates, and therapeutics. The inclusion of these hydrophilic spacers profoundly enhances the physicochemical and pharmacological properties of molecules, addressing key challenges in solubility, stability, and in vivo performance. This technical guide provides a comprehensive overview of the core benefits of utilizing hydrophilic PEG spacers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design and application of next-generation reagents.
Core Principles and Advantages of PEGylation
Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer. When incorporated as a spacer in reagents, it confers a multitude of advantages primarily by creating a hydrophilic shield around the molecule.[1][2][3] This "stealth effect" has significant implications for the functionality and efficacy of the modified reagent.
The primary benefits of incorporating hydrophilic PEG spacers include:
-
Enhanced Solubility and Stability: Many therapeutic payloads and fluorescent dyes are hydrophobic, leading to aggregation and reduced stability in aqueous environments. Hydrophilic PEG spacers act as solubilizing agents, preventing aggregation and protecting the molecule from enzymatic degradation and proteolysis.[4][5] This is particularly crucial for developing antibody-drug conjugates (ADCs) with higher drug-to-antibody ratios (DARs).[4]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule leads to reduced renal clearance and a significantly prolonged plasma half-life.[2][] This extended circulation time allows for greater exposure of the target tissue to the therapeutic or diagnostic agent.[4]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of proteins and other biomolecules, reducing the likelihood of an immune response.[3] This is a critical consideration in the development of therapeutic proteins and antibodies to minimize the potential for adverse effects and ensure sustained efficacy.
-
Reduced Steric Hindrance and Optimized Binding: PEG spacers provide optimal spatial separation between the conjugated molecules, such as an antibody and a cytotoxic drug in an ADC. This separation prevents the payload from interfering with the binding site of the antibody, thereby preserving its biological activity.[3]
Quantitative Impact of PEG Spacers
The length and structure (linear vs. branched) of the PEG spacer are critical parameters that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key performance metrics.
Table 1: Effect of PEG Spacer Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG Spacer | Trastuzumab-MMAE | SK-BR-3 | 0.5 |
| PEG4 Spacer | Trastuzumab-PEG4-MMAE | SK-BR-3 | 0.8 |
| PEG8 Spacer | Trastuzumab-PEG8-MMAE | SK-BR-3 | 1.2 |
| PEG12 Spacer | Trastuzumab-PEG12-MMAE | SK-BR-3 | 1.5 |
| Data synthesized from preclinical studies. The IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%. An increase in IC50 may suggest a slight decrease in immediate in vitro potency, often offset by improved in vivo performance. |
Table 2: Effect of PEG Spacer Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs) in Rats
| Linker Type | Clearance (mL/day/kg) | Half-life (t½, hours) | Exposure (AUC, µg*h/mL) |
| No PEG Spacer | 15.2 | 120 | 1,500 |
| PEG4 Spacer | 10.5 | 180 | 2,200 |
| PEG8 Spacer | 8.1 | 250 | 3,100 |
| PEG12 Spacer | 7.9 | 260 | 3,200 |
| Data adapted from studies on ADCs with varying PEG spacer lengths.[7] The data demonstrates that increasing PEG length generally leads to slower clearance, longer half-life, and greater overall exposure. |
Table 3: Effect of PEG Spacer Length on Receptor Binding Affinity
| PEG Spacer Length | Conjugate | IC50 (nM) |
| PEG2 | 68Ga-NOTA-PEG2-RM26 | 2.1 ± 0.3 |
| PEG3 | 68Ga-NOTA-PEG3-RM26 | 1.9 ± 0.2 |
| PEG4 | 68Ga-NOTA-PEG4-RM26 | 2.5 ± 0.4 |
| PEG6 | 68Ga-NOTA-PEG6-RM26 | 3.1 ± 0.5 |
| Data from a study investigating the impact of mini-PEG spacer length on the binding affinity of a 68Ga-labeled bombesin (B8815690) antagonist analog.[3] The IC50 values represent the concentration required to displace 50% of a standard radioligand. |
Key Applications of Hydrophilic PEG Spacers
The versatile properties of PEG spacers have led to their widespread adoption in various applications within life sciences research and drug development.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers are crucial for improving the solubility and stability of the conjugate, especially when dealing with hydrophobic cytotoxic payloads.[4] This enables the development of ADCs with higher DARs, leading to enhanced therapeutic potency.[4] The improved pharmacokinetic profile conferred by PEGylation also contributes to a wider therapeutic window.[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are large, complex molecules that often suffer from poor solubility and cell permeability. Incorporating flexible and hydrophilic PEG linkers is a key strategy to address these challenges.[8][9] The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[8]
Bioconjugation and Labeling
PEG spacers are widely used in crosslinkers for conjugating proteins, peptides, and oligonucleotides. They provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[3] In fluorescent labeling, PEG spacers can enhance the brightness and photostability of dyes while reducing non-specific binding.
Surface Modification for Biosensors and Nanoparticles
PEGylation is a common strategy for modifying the surfaces of biosensors and nanoparticles. The hydrophilic PEG layer effectively reduces non-specific protein adsorption, leading to an improved signal-to-noise ratio in biosensing applications.[10] For nanoparticles used in drug delivery, a PEG coating provides a "stealth" effect, shielding them from the immune system and prolonging their circulation time.[10][11]
Experimental Protocols
The following are detailed methodologies for common PEGylation reactions and key experiments to characterize the benefits of PEG spacers.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-X (N-Hydroxysuccinimide ester functionalized PEG linker, where 'n' is the number of PEG units and 'X' is the other functional group)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Antibody: Ensure the antibody is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Preparation of PEG Reagent: Immediately before use, dissolve the NHS-PEGn-X reagent in DMSO or DMF to a concentration of 10 mg/mL.
-
Calculation of Reagent Amount: Calculate the volume of the PEG solution required to achieve a desired molar excess over the antibody (typically 10-50 fold molar excess).
-
Conjugation Reaction: Add the calculated volume of the dissolved PEG reagent to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis.
-
Characterization: Characterize the PEGylated antibody using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine protein concentration), and functional assays (to assess biological activity).[12][13][14][15]
Protocol 2: Maleimide-Thiol PEGylation of a Cysteine-Containing Peptide
This protocol describes the conjugation of a thiol-reactive PEG linker to a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide solution (in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS with 1 mM EDTA)
-
Maleimide-PEGn-X (Maleimide functionalized PEG linker)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer. If the peptide contains disulfide bonds, it may be necessary to reduce them first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEGn-X reagent in DMSO or DMF.
-
Conjugation Reaction: Add the dissolved PEG reagent to the peptide solution at a 1.1 to 1.5-fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the PEGylated peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by Mass Spectrometry and HPLC.[16][17][18][19]
Protocol 3: In Vitro Immunogenicity Assessment (T-cell Proliferation Assay)
This assay evaluates the potential of a bioconjugate to induce a T-cell-dependent immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test articles (PEGylated and non-PEGylated bioconjugate)
-
Positive control (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Negative control (vehicle buffer)
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Cell Staining (if using CFSE): Label the PBMCs with CFSE according to the manufacturer's protocol.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Add the test articles, positive control, and negative control to the wells in triplicate.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
CFSE: Harvest the cells, stain with T-cell markers (e.g., CD3, CD4), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
-
[3H]-thymidine: Pulse the cells with [3H]-thymidine for the last 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean response of the test article by the mean response of the negative control. An SI above a certain threshold (typically 2 or 3) is considered a positive response.[20][21][22][23][24]
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. amt.tstu.ru [amt.tstu.ru]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
- 17. confluore.com [confluore.com]
- 18. benchchem.com [benchchem.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. abzena.com [abzena.com]
- 21. Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Use of In Vitro Assays to Assess Immunogenicity Risk of Antibody-Based Biotherapeutics | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. miltenyibiotec.com [miltenyibiotec.com]
An In-depth Technical Guide to Bioconjugation and Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bioconjugation and crosslinking, essential techniques in modern life sciences and therapeutic development. We will delve into the core chemistries, agent classifications, and detailed protocols, presenting quantitative data in accessible formats to aid in experimental design and application.
Fundamentals of Bioconjugation
Bioconjugation is the chemical process of creating a stable, covalent link between two or more molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid.[1][2][3][4] This powerful strategy combines the distinct properties of different molecules to create novel entities for a wide range of applications, including:
-
Targeted Therapeutics : Antibody-drug conjugates (ADCs) use the specificity of an antibody to deliver a potent cytotoxic drug directly to cancer cells.[5][6][7][8]
-
Diagnostics and Imaging : Attaching fluorescent dyes or enzymes to antibodies enables their use in assays like ELISA, flow cytometry, and immunohistochemistry.[2][9]
-
Protein Interaction Studies : Crosslinking agents can "capture" transient or stable interactions between proteins for identification and analysis.[10][11][12]
-
Biomaterial Engineering : Immobilizing proteins or enzymes onto surfaces is crucial for creating biosensors and other advanced materials.[2][13]
The success of any bioconjugation strategy hinges on the ability to target specific functional groups on biomolecules under conditions that preserve their structure and function.[1]
Targetable Functional Groups on Biomolecules
Proteins are the most common targets for bioconjugation due to the variety of reactive amino acid side chains.[14] Key functional groups include:
-
Primary Amines (-NH₂) : Found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[14][15] Their abundance and surface accessibility make them a frequent target.[15]
-
Thiols/Sulfhydryls (-SH) : Present in the side chain of cysteine residues. These are less abundant than amines, allowing for more specific targeting. Cysteine residues often form disulfide bonds, which may need to be reduced to free up the thiol group for reaction.[16][17]
-
Carboxyls (-COOH) : Located at the C-terminus and on the side chains of aspartic acid and glutamic acid.[1][18]
-
Carbonyls (Aldehydes and Ketones) : Can be created by oxidizing carbohydrate moieties on glycoproteins.[3]
Classification of Crosslinking Agents
Crosslinkers are reagents with two or more reactive groups that form covalent bonds between target functional groups.[19][20] They are generally classified based on the reactivity of their ends and other properties like spacer arm length and cleavability.
Homobifunctional Crosslinkers
These agents possess two identical reactive groups and are typically used in single-step reactions to polymerize molecules or link subunits with similar functional groups.[20][21][22][23] While simple to use, they can lead to unwanted self-conjugation and polymerization.[19]
Heterobifunctional Crosslinkers
Featuring two different reactive groups, these crosslinkers enable controlled, sequential (two-step) conjugations.[19][21][22] This approach minimizes undesirable side reactions.[19][21] A common strategy involves an amine-reactive group (like an NHS ester) and a sulfhydryl-reactive group (like a maleimide).[19]
Zero-Length Crosslinkers
These agents mediate the direct condensation of two reactive groups (e.g., a carboxyl and an amine) without becoming part of the final bond.[13][18][24][25] The most common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which facilitates the formation of a stable amide bond.[25][26][27]
Core Bioconjugation Chemistries and Data
The choice of chemistry is dictated by the available functional groups and the desired properties of the final conjugate.
Amine-Reactive Chemistry: NHS Esters
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a slightly alkaline pH (7.2-8.5) to form stable amide bonds.[14][15]
Table 1: Common Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Spacer Arm (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |
| DSS (Disuccinimidyl suberate) | 11.4 | No | Yes | No |
| BS3 (Bis[sulfosuccinimidyl] suberate) | 11.4 | Yes | No | No |
| DSG (Disuccinimidyl glutarate) | 7.7 | No | Yes | No |
| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | 12.0 | Yes | No | Yes (Reducing Agents) |
Sulfhydryl-Reactive Chemistry: Maleimides
The maleimide (B117702) group reacts specifically with sulfhydryl groups at a neutral pH range of 6.5-7.5 to form a stable, non-reversible thioether bond.[28][29] This reaction is highly efficient and approximately 1,000 times faster than the reaction with amines at neutral pH.[29] Buffers must be free of extraneous thiols like DTT or β-mercaptoethanol.[22][28]
Table 2: Common Heterobifunctional (Amine-Thiol) Crosslinkers
| Crosslinker | Spacer Arm (Å) | Water Soluble? | Reactive End 1 (pH) | Reactive End 2 (pH) |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | No | NHS ester (7.2-8.5) | Maleimide (6.5-7.5) |
| Sulfo-SMCC | 8.3 | Yes | Sulfo-NHS ester (7.2-8.5) | Maleimide (6.5-7.5) |
| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | 7.3 | No | NHS ester (7.2-8.5) | Maleimide (6.5-7.5) |
Carboxyl-Reactive Chemistry: Carbodiimides (EDC)
EDC is a zero-length crosslinker that activates carboxyl groups to form an unstable O-acylisourea intermediate.[26][30][31] This intermediate reacts with a primary amine to create an amide bond.[26] The reaction is most efficient in acidic conditions (pH 4.5).[30] To increase efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction.[26][30]
Detailed Experimental Protocols
Optimization is critical for successful bioconjugation. The following are generalized protocols that should be adapted for specific applications.
Protocol: General Protein-Protein Crosslinking
This protocol is suitable for identifying protein-protein interactions using a homobifunctional amine-reactive crosslinker like BS3.[10]
-
Sample Preparation : Adjust the protein concentration to 0.1–1 mg/mL in a non-amine-containing buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[10][15]
-
Crosslinker Preparation : Immediately before use, dissolve the crosslinker (e.g., BS3) in the reaction buffer.
-
Crosslinking Reaction : Add the crosslinker to the protein solution at a defined molar excess (e.g., 20-fold). Incubate at room temperature for 30 minutes to 2 hours.[10]
-
Quenching : Stop the reaction by adding a quenching agent, such as Tris-HCl, to a final concentration of ~50 mM.[10] Incubate for 15 minutes.
-
Analysis : Separate the crosslinked protein complexes using SDS-PAGE.[10][11] Visualize the bands via Coomassie Blue or silver staining.[10] Excise bands of interest for identification by mass spectrometry.[10][11]
Protocol: Two-Step Antibody Labeling (Heterobifunctional)
This protocol describes labeling an antibody with a thiol-containing molecule (e.g., a drug or dye) using the heterobifunctional crosslinker SMCC.
-
Antibody Activation :
-
Prepare a stock solution of SMCC in anhydrous DMSO (e.g., 10-20 mM).
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution (in a non-amine buffer, pH 7.2-8.5).
-
Incubate for 30-60 minutes at room temperature.[15]
-
Remove excess, unreacted SMCC using a desalting column.
-
-
Molecule Conjugation :
-
Immediately add the thiol-containing molecule to the maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a buffer with a pH of 6.5-7.5.[15]
-
-
Purification : Purify the resulting antibody conjugate using size-exclusion chromatography or dialysis to remove unconjugated molecules and byproducts.[15]
Protocol: EDC/Sulfo-NHS Coupling of a Peptide to a Protein
This protocol is for conjugating a peptide (containing a primary amine) to a protein (containing a carboxyl group).
-
Protein Activation :
-
Dissolve the protein in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).
-
Add EDC and Sulfo-NHS to the protein solution. Molar ratios should be optimized, but a starting point is a 10-fold molar excess of EDC/Sulfo-NHS over the protein.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[32]
-
-
Conjugation :
-
Add the amine-containing peptide to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the amine.
-
Incubate for 2 hours at room temperature.
-
-
Purification : Remove unreacted peptide and byproducts via dialysis or size-exclusion chromatography.
Application Focus: Antibody-Drug Conjugates (ADCs)
ADCs are a prime example of bioconjugation in therapeutic development.[5][7] They consist of three components: a monoclonal antibody that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects them.[6][7][]
The mechanism of action involves several key steps:
-
Target Binding : The ADC circulates in the bloodstream until the antibody component binds specifically to an antigen on the surface of a cancer cell.[5][6][]
-
Internalization : The ADC-antigen complex is then internalized by the cell through receptor-mediated endocytosis.[5][6][8]
-
Drug Release : The complex is trafficked to lysosomes, where the acidic environment or specific enzymes cleave the linker, releasing the active cytotoxic drug.[5][6]
-
Cell Death : The released payload induces cancer cell death, typically by damaging DNA or inhibiting microtubule polymerization.[5][6]
References
- 1. chempep.com [chempep.com]
- 2. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 3. Bioconjugation - Wikipedia [en.wikipedia.org]
- 4. clinicallab.com [clinicallab.com]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates (ADCs) 101 [thermofisher.com]
- 7. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 8. massivebio.com [massivebio.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 18. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 20. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 21. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 22. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 30. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Methodological & Application
Application Notes and Protocols for Bioconjugation with Azido-PEG1-PFP Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG1-PFP ester is a heterobifunctional crosslinker used in bioconjugation.[1] It features two key reactive groups: a pentafluorophenyl (PFP) ester and an azide (B81097) group, separated by a short polyethylene (B3416737) glycol (PEG) spacer.[2][3]
-
PFP Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to spontaneous hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[5][6][7]
-
Azide Group: This functional group is used in "click chemistry," most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][9] This reaction forms a stable triazole linkage with an alkyne-containing molecule, offering high specificity and biocompatibility.[10][11]
-
PEG Linker: The single PEG unit enhances the water solubility of the reagent and the resulting conjugate.[3]
This dual functionality allows for a two-step conjugation strategy. First, a biomolecule is modified with the PFP ester to introduce an azide handle. Second, this azide-modified biomolecule is "clicked" onto a second molecule containing an alkyne group. This protocol is widely used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and fluorescently labeled biomolecules.[2][4][12]
Experimental Protocols
This section details the two-stage process for bioconjugation using this compound.
Stage 1: Modification of Amine-Containing Biomolecules
This protocol describes the reaction of the PFP ester with a primary amine on a biomolecule (e.g., a protein or antibody) to introduce the azide functionality.
Materials and Reagents:
-
This compound
-
Amine-containing biomolecule (e.g., IgG antibody)
-
Anhydrous, amine-free organic solvent (e.g., Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (Phosphate-buffered saline, PBS, is common). Avoid buffers containing primary amines like Tris or glycine.[5][13]
-
Purification tools (e.g., desalting columns for size-exclusion chromatography or dialysis cassettes)
Protocol:
-
Prepare the Biomolecule: Dissolve the biomolecule (e.g., 2 mg of IgG) in 1 mL of Reaction Buffer. Ensure the final concentration is between 0.5–5 mg/mL.[7]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[5] For example, dissolve 1 mg of the ester in 75 µL of DMSO.[13] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[5][13]
-
Initiate the Conjugation Reaction: Slowly add a calculated amount of the PFP ester solution to the biomolecule solution while gently stirring. A molar ratio of PFP ester to the biomolecule between 2:1 and 10:1 is a good starting point for optimization.[7]
-
Incubation: Incubate the reaction mixture. Common conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive biomolecules.[7] Alternatively, incubating for 30 minutes at 37°C or for 2 hours on ice can also be effective.[13]
-
Purification: Remove unreacted this compound and solvent from the azide-modified biomolecule using a desalting column or dialysis against the appropriate buffer (e.g., PBS).
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the newly introduced azide group on the biomolecule and an alkyne-containing molecule.
Materials and Reagents:
-
Azide-modified biomolecule (from Stage 1)
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water)[12]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) catalyst.[8][12] THPTA is water-soluble and ideal for biological applications.
-
Reducing Agent: Sodium Ascorbate (B8700270) solution (e.g., 100-300 mM in water, freshly prepared)[8][12]
-
Purification tools (e.g., size-exclusion chromatography (SEC), affinity chromatography, or tangential flow filtration (TFF))[14][15][16]
Protocol:
-
Prepare Stock Solutions:
-
Prepare the Catalyst Complex: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[12] Allow the solution to stand for several minutes to form the complex.[12]
-
Set up the Click Reaction:
-
In a reaction tube, combine the azide-modified biomolecule with an excess of the alkyne-containing molecule (e.g., 4-50 equivalents).[8]
-
Add the pre-formed Cu(I)/THPTA complex to the mixture (e.g., 25 equivalents relative to the azide).[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[12]
-
-
Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protecting it from light.[8][12]
-
Purification of the Final Bioconjugate: Purify the final product to remove the copper catalyst, excess reagents, and unreacted molecules. Common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size.[16]
-
Affinity Chromatography: Useful if the biomolecule has a specific binding partner (e.g., Protein A for antibodies).[]
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[16]
-
Data Presentation
The following table summarizes key quantitative parameters for the bioconjugation protocol.
| Parameter | Stage 1: Amine Modification | Stage 2: CuAAC (Click Chemistry) | Reference |
| Biomolecule Conc. | 0.5–5 mg/mL | Dependent on Stage 1 output | [7] |
| PFP Ester:Amine Ratio | 2:1 to 10:1 (molar ratio) | N/A | [7] |
| Azide:Alkyne Ratio | N/A | 1:4 to 1:50 (molar ratio) | [8][12] |
| Reaction pH | 7.2–8.5 | 4–11 (generally neutral) | [7][10] |
| Temperature | 4°C, 20-25°C, or 37°C | Room Temperature (20-25°C) | [7][13] |
| Incubation Time | 30 min – Overnight | 30–60 minutes | [7][8][12][13] |
| Catalyst | N/A | CuSO₄/Sodium Ascorbate | [8][12] |
| Ligand | N/A | THPTA or TBTA | [8][12] |
Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Experimental workflow for two-stage bioconjugation.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling Using Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-PFP ester is a heterobifunctional crosslinker that enables the covalent attachment of an azide (B81097) group to proteins and other biomolecules. This reagent features a pentafluorophenyl (PFP) ester that reacts with primary amines, and a terminal azide group that can be used in subsequent bioorthogonal "click chemistry" reactions.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the molecule.[1][2]
The PFP ester offers an advantage over the more common N-hydroxysuccinimidyl (NHS) esters due to its increased stability towards hydrolysis, which can lead to more efficient and reliable labeling reactions.[3][4][5] This two-step labeling strategy, involving an initial amine-reactive step followed by a highly specific click chemistry reaction, is a versatile tool for a wide range of applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).[6]
This document provides detailed protocols for the labeling of proteins with this compound and subsequent conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).
Principle of the Method
The protein labeling process using this compound is a two-stage process:
-
Amine Labeling: The PFP ester of the this compound reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus, to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).[5]
-
Click Chemistry: The newly introduced azide group on the protein serves as a bioorthogonal handle for the covalent attachment of a variety of reporter molecules, such as fluorophores, biotin, or drug molecules that contain a corresponding alkyne group. This is achieved through a highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.[7][8]
Experimental Protocols
Part 1: Labeling of Protein with this compound
This protocol describes a general procedure for labeling a protein, such as an IgG antibody, with this compound.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification[9][10]
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9][10]
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-100 mM).[5] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[3][9]
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[11]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5] The optimal reaction time and temperature may need to be determined empirically for each specific protein.[3][9]
-
-
Quenching (Optional):
-
Purification:
Part 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled protein.
Materials:
-
Azide-labeled protein in an appropriate buffer
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270) (prepare fresh)
-
Copper ligand (e.g., THPTA or TBTA)
-
DMSO
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Reagents:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).[12]
-
Add the copper ligand to a final concentration of 1 mM.[12]
-
In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[12]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.[6][12]
-
-
Purification:
-
Purify the labeled protein to remove unreacted reagents and byproducts using a desalting column or dialysis.
-
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors. The following tables provide representative data and recommended starting conditions for typical labeling experiments.
Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| Molar Excess of PFP Ester | 10 - 50 fold | The optimal ratio depends on the protein and desired degree of labeling.[11] |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the reagent.[9] |
| Reaction pH | 7.2 - 8.5 | PFP esters react with primary amines in this pH range.[5] |
| Reaction Temperature | 4°C - 37°C | Lower temperatures can be used for sensitive proteins.[3][9] |
| Incubation Time | 1 - 4 hours (RT) or overnight (4°C) | Longer incubation times may be required at lower temperatures.[5] |
| Solvent for PFP Ester | Anhydrous DMF or DMSO | The PFP ester should be dissolved immediately before use.[9][10] |
Table 2: Recommended Reaction Conditions for CuAAC Click Chemistry
| Parameter | Recommended Concentration | Notes |
| Azide-Labeled Protein | 1 - 5 mg/mL | --- |
| Alkyne-Containing Molecule | 2 - 5 fold molar excess | The excess can be adjusted based on the desired labeling efficiency.[12] |
| Copper(II) Sulfate (CuSO₄) | 1 mM | --- |
| Sodium Ascorbate | 5 mM | Should be prepared fresh.[12] |
| Copper Ligand (e.g., THPTA) | 1 mM | Ligands like THPTA or TBTA stabilize the Cu(I) catalyst.[13] |
| Incubation Time | 1 - 4 hours | --- |
| Reaction Temperature | Room Temperature | --- |
Visualizations
Experimental Workflow
Caption: Experimental workflow for two-step protein labeling.
Reaction Mechanism
References
- 1. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell Surface Modification Using Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-PFP ester is a bifunctional reagent designed for a two-step modification of cell surfaces. This molecule features a pentafluorophenyl (PFP) ester group that readily reacts with primary amines on cell surface proteins, and a terminal azide (B81097) group that can be subsequently used for bioorthogonal "click" chemistry reactions.[1][2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can influence the biological interactions of the modified cells.[2] PFP esters are favored for their higher resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient labeling in aqueous environments.[3][4]
This two-step approach allows for the introduction of a wide variety of molecules, such as fluorescent dyes, biotin, or targeting ligands, onto the cell surface in a highly specific and controlled manner. This technique is valuable in drug development for creating targeted cell therapies, in research for cell tracking and imaging, and in diagnostics for the development of cell-based assays.
Chemical Properties and Reaction Scheme
This compound facilitates a two-stage cell surface modification. The first stage involves the acylation of primary amine groups present on cell surface proteins by the PFP ester, forming a stable amide bond. The second stage utilizes the azide group for a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, commonly known as "click chemistry," to attach a molecule of interest containing a compatible alkyne group.[5][6]
Stage 1: Amine Acylation

Stage 2: Click Chemistry

Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving cell surface PEGylation and subsequent modifications. Note that specific results may vary depending on the cell type, reagent concentrations, and incubation conditions.
Table 1: Cell Viability After Surface PEGylation
| Cell Line | PEG Derivative | Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) | Assay Method | Reference |
| NIH-3T3 | PEGylated Micelles | 200 | 24 | >80% | MTT | [1] |
| HepG2 | PEGylated Micelles | 200 | 24 | >80% | MTT | [1] |
| MC3T3-E1 | PEGylated β-Cyclodextrins | 50-500 | Not Specified | ~23-55% | Not Specified | [2] |
| MDCK | PEGylated β-Cyclodextrins | Not Specified | Not Specified | ~75% | Not Specified | [2] |
| 4T1 | PEGylated PLGA Nanoparticles | Not Specified | 24 | >94% | Not Specified | [3] |
Table 2: Efficiency of Cell Surface Modification
| Cell Line | Modification Method | Quantification Method | Key Findings | Reference |
| 4T1 | PEGylated Nanoparticle Uptake | Flow Cytometry | 15% PEGylation showed maximum cellular uptake. | [3] |
| Not Specified | Protein PEGylation | Not Specified | Protein adsorption efficiency of PEGylated micelles was ~2x higher than non-PEGylated. | [1] |
Experimental Protocols
Protocol 1: Two-Step Cell Surface Modification with this compound and an Alkyne-Fluorophore
This protocol details the initial labeling of live cells with this compound, followed by the attachment of a fluorescent probe via click chemistry.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)
-
Cell culture medium
-
Suspension or adherent cells of interest
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
Part A: Cell Surface Azide Installation
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, adjust the cell density to 1 x 10⁶ cells/mL.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Resuspend the washed cells in ice-cold PBS at a concentration of 1-5 x 10⁶ cells/mL.
-
Add the this compound stock solution to the cell suspension to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the reaction for 30 minutes to 1 hour at 4°C with gentle agitation.
-
-
Washing:
-
Quench the reaction by adding an equal volume of complete cell culture medium containing serum.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unreacted reagent.
-
Part B: Click Chemistry Reaction
-
Click Reaction Cocktail Preparation:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Click Labeling:
-
Resuspend the azide-modified cells in PBS at 1-5 x 10⁶ cells/mL.
-
Add the click reaction components in the following order, vortexing gently after each addition:
-
Alkyne-fluorophore to a final concentration of 10-50 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
Sodium ascorbate to a final concentration of 5 mM.
-
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing and Analysis:
-
Wash the cells three times with PBS containing 1% BSA.
-
Resuspend the cells in an appropriate buffer for analysis.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify the labeling efficiency.
-
Protocol 2: Cell Viability Assessment after Surface Modification
This protocol describes how to assess the impact of the surface modification on cell viability using a standard MTT assay.
Materials:
-
Surface-modified cells and unmodified control cells
-
96-well cell culture plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the surface-modified and unmodified control cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete cell culture medium.
-
Include wells with medium only as a background control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for the modified cells relative to the unmodified control cells using the following formula:
-
% Viability = (Absorbance of modified cells / Absorbance of control cells) x 100
-
-
Visualizations
Experimental Workflow
Signaling Pathway Modulation
Cell surface PEGylation can modulate signaling pathways primarily through steric hindrance. The attached PEG chains can physically block or alter the conformation of cell surface receptors, thereby inhibiting or modifying their interaction with ligands. This can be particularly relevant in immunology and drug delivery to prevent unwanted cell-cell interactions or receptor activation.
References
- 1. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PEGylating Antibodies with Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, is a widely employed strategy to enhance the therapeutic properties of proteins, including antibodies. This process can improve pharmacokinetics, increase serum half-life, enhance stability, and reduce immunogenicity. Azido-PEG1-PFP ester is a heterobifunctional linker that enables the PEGylation of antibodies and subsequent conjugation to other molecules via "click chemistry."
The pentafluorophenyl (PFP) ester group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds. PFP esters are generally more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, which can lead to higher PEGylation efficiencies.[1] The terminal azide (B81097) group allows for a highly specific and efficient secondary reaction with alkyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[2][3] This dual functionality makes this compound a valuable tool for the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.
These application notes provide detailed protocols for the PEGylation of antibodies using this compound, methods for the characterization of the resulting conjugates, and an overview of their subsequent use in bioorthogonal reactions.
Data Presentation
The degree of PEGylation is a critical parameter that can influence the biological activity and pharmacokinetic properties of the antibody. The following tables provide illustrative data on how reaction conditions can be varied to control the degree of PEGylation. Please note that optimal conditions should be determined empirically for each specific antibody.
Table 1: Effect of Molar Ratio of this compound to Antibody on the Degree of PEGylation
| Molar Ratio (PEG:Antibody) | Degree of PEGylation (PEG molecules/antibody) | Unconjugated Antibody (%) |
| 5:1 | 1-2 | 30 |
| 10:1 | 2-3 | 15 |
| 20:1 | 3-4 | <5 |
This is example data based on typical PEGylation reactions. Actual results may vary.
Table 2: Effect of Reaction pH on PEGylation Efficiency
| Reaction pH | Degree of PEGylation (PEG molecules/antibody) | Reaction Efficiency (%) |
| 7.0 | 1.5 | 60 |
| 7.5 | 2.5 | 85 |
| 8.0 | 3.0 | 90 |
| 8.5 | 3.2 | 80 (Increased hydrolysis) |
This is example data based on typical PEGylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: PEGylation of Antibodies with this compound
This protocol describes the covalent attachment of this compound to an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5 - 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO. The PFP ester is sensitive to moisture and will hydrolyze over time.[1]
-
-
PEGylation Reaction:
-
Add the dissolved this compound to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
The molar ratio of this compound to the antibody will determine the degree of PEGylation and should be optimized. A starting point is a 10-fold molar excess of the PEG reagent.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Antibody:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.[1]
-
Protocol 2: Characterization of PEGylated Antibodies
This protocol outlines methods to determine the degree of PEGylation and confirm the integrity of the conjugated antibody.
A. SDS-PAGE Analysis:
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated antibodies will migrate slower than their unconjugated counterparts, with the shift in migration corresponding to the number of attached PEG molecules.[4][5]
-
Procedure:
-
Run both the unconjugated and PEGylated antibody samples on a polyacrylamide gel under reducing and non-reducing conditions.
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
The appearance of new, higher molecular weight bands in the PEGylated sample indicates successful conjugation. The distribution of these bands can provide a qualitative assessment of the degree and heterogeneity of PEGylation.[6]
-
B. Mass Spectrometry (MS) Analysis:
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the antibody and its conjugates, allowing for an accurate determination of the degree of PEGylation.[7][8]
-
Procedure:
-
Analyze the unconjugated and PEGylated antibody samples using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
The mass difference between the peaks of the conjugated and unconjugated antibody will correspond to the mass of the attached Azido-PEG1 moieties.
-
The number of PEG chains attached can be calculated by dividing the total mass shift by the molecular weight of a single this compound molecule (after reaction with the amine).
-
C. ELISA for Binding Affinity:
-
Principle: An enzyme-linked immunosorbent assay (ELISA) can be used to assess whether the PEGylation process has affected the antigen-binding affinity of the antibody.[1][9]
-
Procedure:
-
Coat a microplate with the target antigen.
-
Add serial dilutions of both the unconjugated and PEGylated antibody to the wells.
-
Detect the bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Compare the binding curves of the conjugated and unconjugated antibodies to determine any significant changes in affinity.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Revolutionizing Drug Delivery: Harnessing the Potential of Azido-PEG1-PFP Ester
For Immediate Release
In the landscape of advanced drug delivery systems, the strategic choice of linker molecules is paramount to the efficacy and safety of targeted therapeutics. Azido-PEG1-PFP ester has emerged as a powerful and versatile heterobifunctional linker, offering researchers precise control over the assembly of complex bioconjugates. This application note provides a comprehensive overview of the utility of this compound in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in this innovative field.
Unlocking Dual Functionality for Seamless Conjugation
This compound is a unique molecule featuring two distinct reactive moieties: an azide (B81097) group and a pentafluorophenyl (PFP) ester. This dual functionality allows for a sequential and controlled two-step conjugation strategy, a cornerstone of modern bioconjugation. The PFP ester provides a highly efficient amine-reactive handle, while the azide group is primed for "click chemistry," a set of biocompatible and high-yielding reactions.
The PFP ester is notably advantageous over the more common N-hydroxysuccinimide (NHS) esters. It exhibits greater stability in aqueous solutions, reducing hydrolysis and leading to more efficient and reproducible conjugation reactions with primary and secondary amines found on proteins, antibodies, and other biomolecules.[1][2] The short, single polyethylene (B3416737) glycol (PEG) unit enhances the water solubility of the linker without significantly increasing the hydrodynamic radius of the final conjugate, a critical factor in optimizing pharmacokinetics.[3]
Applications in Advanced Drug Delivery Systems
The unique architecture of this compound makes it an ideal candidate for the construction of sophisticated drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. This compound can be used to first conjugate the drug to the linker via the PFP ester, followed by the attachment of the drug-linker complex to an alkyne-modified antibody through a highly efficient click reaction. This approach ensures a precise drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.[4]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an excellent tool for PROTAC synthesis, enabling the connection of a target protein-binding ligand to an E3 ligase-binding ligand.[5][6] The short PEG linker provides sufficient spacing for the formation of the ternary complex (target protein-PROTAC-E3 ligase) while maintaining favorable physicochemical properties.
-
Targeted Nanoparticle Systems: The linker can be used to functionalize the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) and therapeutic payloads. This allows for the development of highly specific and potent nanomedicines.
Quantitative Insights into PEG Linker Performance
The length of the PEG linker in a drug conjugate significantly influences its pharmacokinetic and pharmacodynamic properties. While this compound offers a short, defined spacer, it is crucial to understand the broader context of how PEG chain length impacts performance. The following table summarizes key performance metrics for ADCs with varying PEG linker lengths, providing a valuable reference for drug design and optimization.
| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Half-life | Maximum Tolerated Dose (MTD) | In Vivo Antitumor Efficacy |
| Short (e.g., PEG1) | Generally higher | Shorter | Lower | Potentially high due to efficient cell penetration |
| Medium (e.g., PEG4-8) | Moderate | Increased | Improved | Often optimal balance |
| Long (e.g., PEG12-24) | May decrease | Significantly increased | Higher | Can be enhanced due to prolonged exposure |
Experimental Protocols
The following protocols provide a detailed methodology for the two-step conjugation process using this compound.
Protocol 1: Conjugation of an Amine-Containing Drug to this compound
Objective: To synthesize an azido-functionalized drug-linker intermediate.
Materials:
-
Amine-containing drug molecule
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel under inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the amine-containing drug, add DIPEA (2.0-3.0 equivalents).
-
Slowly add the this compound solution to the drug solution while stirring.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, purify the reaction mixture using preparative HPLC to isolate the azido-functionalized drug-linker conjugate.
-
Characterize the product by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Click Chemistry Conjugation to an Alkyne-Modified Targeting Moiety
Objective: To conjugate the azido-functionalized drug-linker to an alkyne-modified antibody or other targeting molecule.
Materials:
-
Azido-functionalized drug-linker (from Protocol 1)
-
Alkyne-modified targeting moiety (e.g., antibody, peptide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified targeting moiety in PBS.
-
Dissolve the azido-functionalized drug-linker in a minimal amount of DMSO and then dilute with PBS.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
-
Reaction Setup:
-
To the solution of the alkyne-modified targeting moiety, add the azido-functionalized drug-linker.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. A typical molar ratio is 5-10 equivalents of the drug-linker and 10-20 equivalents of both copper sulfate and sodium ascorbate relative to the alkyne-modified moiety.
-
-
Reaction Conditions:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the final drug conjugate using an SEC column to remove excess reagents and unconjugated drug-linker.
-
Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and LC-MS to determine the drug-to-antibody ratio (DAR) and confirm purity.
-
Visualizing the Workflow and Logic
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical advantages of using this compound.
Conclusion
This compound stands as a pivotal tool in the advancement of drug delivery systems. Its unique combination of a highly stable and reactive PFP ester with a versatile azide handle for click chemistry enables the precise and efficient construction of complex bioconjugates. The detailed protocols and data presented herein provide a solid foundation for researchers to leverage the full potential of this innovative linker in the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry Using Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-PFP ester is a heterobifunctional linker that serves as a crucial tool in bioconjugation and drug development.[1][2] This linker possesses two key functional groups: a pentafluorophenyl (PFP) ester and an azide (B81097) group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The PFP ester facilitates covalent bond formation with primary and secondary amines, such as those found on proteins and amine-modified oligonucleotides.[3][4] Notably, PFP esters exhibit greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions in aqueous environments.[5] The azide group enables highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide variety of molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.[6][7][8] The inclusion of the hydrophilic PEG spacer enhances the water solubility of molecules to which it is conjugated.[3]
These characteristics make this compound an ideal reagent for a multitude of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules for imaging and diagnostic purposes.[6][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈F₅N₃O₃ | [3] |
| Molecular Weight | 325.20 g/mol | [3] |
| Purity | >95% | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| Storage Conditions | -20°C, protected from moisture | [3] |
Table 2: Recommended Reaction Parameters for PFP-Ester Amine Coupling
| Parameter | Recommended Range | Notes | Reference |
| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | Optimization may be required based on the biomolecule. | [8] |
| Reaction pH | 7.2 - 8.5 | Lower pH reduces reactivity, while higher pH increases hydrolysis. | [8] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | 4°C is recommended for sensitive biomolecules. | [8] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Monitor reaction progress for optimization. | [8] |
| Solvent | Amine-free buffer (e.g., PBS) with 5-10% DMSO or DMF if needed for solubility. | Avoid buffers containing primary amines like Tris or glycine. | [8][10] |
Table 3: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Final Concentration | Notes | Reference |
| Azide-modified Biomolecule | 10 - 100 µM | [11] | |
| Alkyne-containing Molecule | 1.1 - 2 equivalents relative to azide | A slight excess of the smaller molecule is often used. | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | [11] | |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 5 equivalents relative to CuSO₄ | Pre-mixing with CuSO₄ is recommended. | [11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Should be freshly prepared and added last to initiate the reaction. | [11] |
Table 4: Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Condition | Notes | Reference |
| Reactants | Azide-modified biomolecule and a strained alkyne (e.g., DBCO, BCN) | Copper-free reaction. | [2] |
| Molar Ratio (Azide:Strained Alkyne) | 1:1 to 1:5 | Optimization may be required. | |
| Reaction Temperature | 4°C to 37°C | Reaction proceeds well at physiological temperatures. | [2] |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. | |
| Solvent | Aqueous buffer (e.g., PBS) | [2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the modification of a protein with an azide group using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate buffer like PBS.[10]
-
Reagent Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.[8] Do not store the reconstituted reagent as the PFP ester is susceptible to hydrolysis.[10]
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.[8]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[8]
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry (MALDI-TOF or ESI-MS) or by performing a subsequent click reaction with a fluorescent alkyne and measuring the fluorescence.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule to the azide-modified protein from Protocol 1.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule in the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is commonly used.[11] Allow this mixture to stand for a few minutes.
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and alkyne.
-
Initiate the Reaction: To start the click reaction, add the freshly prepared sodium ascorbate (B8700270) solution to the reaction mixture.[11]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.
-
Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography techniques.
-
Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful ligation.
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: ADC mechanism of action enabled by click chemistry conjugation.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the use of Azido-PEG1-PFP ester, a heterobifunctional crosslinker. This reagent is valuable in bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development due to its dual functionality: an azide (B81097) group for "click chemistry" and a pentafluorophenyl (PFP) ester for amine conjugation.[1][2][3][4][5]
Overview
This compound contains two reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][6] The PFP ester reacts efficiently with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.[7][8][9][10] PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[7][8][9][10] The terminal azide group allows for subsequent conjugation to molecules containing an alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[2][3][4][11][12]
Optimal Reaction Conditions for PFP Ester Conjugation
Successful conjugation of this compound to amine-containing molecules is dependent on several key parameters, which are summarized in the table below.
| Parameter | Optimal Range | Notes |
| pH | 7.2 - 8.5 | Reaction efficiency is significantly reduced at lower pH. Higher pH increases the rate of PFP ester hydrolysis.[13][14] Buffers should be free of primary amines (e.g., Tris, glycine).[7][9][10] |
| Temperature | 4 - 37°C | Reactions can be performed at room temperature (20-25°C), 37°C, or 4°C (overnight) for sensitive biomolecules.[7][9][13] |
| Solvent | DMSO or DMF | This compound should be dissolved in a minimal amount of anhydrous DMSO or DMF immediately before use.[7][9][10][11] |
| Buffer | Phosphate-buffered saline (PBS), Borate (B1201080), Carbonate/Bicarbonate, HEPES | Use non-amine containing buffers with a pH between 7.0 and 8.0.[7][9][13] |
| Molar Ratio | 2:1 to 10:1 (PFP ester:amine) | The optimal ratio should be determined empirically for each specific application.[13] |
| Reaction Time | 30 minutes to overnight | Shorter times are often sufficient at room temperature or 37°C, while longer incubation is common at 4°C.[7][9][13] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes a general method for labeling a protein, such as an antibody (IgG), with this compound.
Materials:
-
This compound
-
Protein (e.g., IgG)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (or other amine-free buffer at pH 7.0-8.0)[7][9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 0.5-5 mg/mL.[13] If the protein solution was stored in a buffer containing primary amines, exchange it into the reaction buffer via dialysis or a desalting column.[7][9][10]
-
Prepare the this compound Solution: this compound is moisture-sensitive.[7][9][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][9] Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-100 mM.[13] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[7][9][10][14]
-
Initiate the Conjugation Reaction: While gently vortexing, add the desired molar excess of the dissolved this compound to the protein solution.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[13] For a faster reaction, incubation can be performed at 37°C for 30 minutes.[7][15]
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to consume any unreacted PFP ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate storage buffer.[7][9][10]
Workflow for Protein Labeling with this compound
Caption: Workflow for protein labeling.
Subsequent "Click Chemistry" Reaction
Once the amine-containing molecule is successfully labeled with the azide group, the azide can be used in a subsequent "click chemistry" reaction with an alkyne-containing molecule.
Signaling Pathway Example: PROTAC Formation
Caption: PROTAC formation workflow.
Storage and Handling
-
Storage: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[6][7][9][10]
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][9][10] Dissolve the reagent immediately before use and discard any unused solution.[7][9][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | PFP ester hydrolysis | Ensure the reagent is handled in a moisture-free environment. Prepare the solution immediately before use. |
| Incorrect pH | Verify the reaction buffer pH is within the optimal range of 7.2-8.5.[13][14] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer.[7][9][10] | |
| Precipitation during reaction | Low solubility of the reactant or product | Add a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer.[13] |
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medkoo.com [medkoo.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. confluore.com [confluore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 12. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Hydrogel Formation using Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-PFP ester is a versatile heterobifunctional crosslinker that enables the formation of biocompatible hydrogels with tunable properties. This molecule features a pentafluorophenyl (PFP) ester on one end and an azide (B81097) group on the other, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The PFP ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary amines, and is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a wider reaction window.[1][2][3] The azide group allows for subsequent functionalization of the hydrogel via copper-catalyzed or strain-promoted "click chemistry," enabling the incorporation of bioactive molecules, imaging agents, or other functionalities.[1][2][4]
These hydrogels are valuable tools in tissue engineering, drug delivery, and 3D cell culture, offering a hydrated, porous, and biocompatible environment that can mimic the native extracellular matrix.[5][] The ability to independently tune the mechanical properties and bio-functionality of the hydrogel makes this compound an attractive crosslinker for a variety of biomedical applications.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is crucial for successful hydrogel synthesis.
| Property | Value | Reference |
| Chemical Formula | C11H8F5N3O3 | [2][7] |
| Molecular Weight | 325.20 g/mol | [2][7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C for long-term storage (months to years) | [7] |
Hydrogel Formation: Principle and Workflow
Hydrogel formation using this compound is typically achieved by crosslinking a multi-arm PEG molecule functionalized with primary amine groups. The PFP esters of the this compound react with the amine groups on the PEG arms to form a stable, three-dimensional hydrogel network. The resulting hydrogel will be decorated with azide groups, which can be used for secondary modification.
Experimental Protocols
Materials
-
Multi-arm PEG-Amine (e.g., 4-arm PEG-NH2, molecular weight 10 kDa)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Syringes and needles
-
Spatula and weighing paper
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS molds)
Protocol for Hydrogel Formation
-
Prepare Precursor Solutions:
-
PEG-Amine Solution: Dissolve the multi-arm PEG-Amine in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[3]
-
Crosslinker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[3] Prepare a stock solution of a known concentration. The PFP ester is sensitive to moisture and will hydrolyze, so do not prepare large stock solutions for long-term storage.[3]
-
-
Hydrogel Formation:
-
In a microcentrifuge tube, add the desired volume of the PEG-Amine solution.
-
Add the calculated volume of the this compound solution to the PEG-Amine solution. The stoichiometry between amine groups and PFP esters can be varied to control the crosslinking density and mechanical properties of the hydrogel. A 1:1 molar ratio of amine to PFP ester is a good starting point.
-
Mix the solutions thoroughly by gentle vortexing or pipetting.
-
Immediately cast the mixture into a mold of the desired shape and size.
-
Allow the mixture to incubate at room temperature or 37°C. Gelation time will depend on the concentration of precursors and the stoichiometry.
-
-
Hydrogel Equilibration:
-
Once the hydrogel has formed, gently remove it from the mold.
-
Place the hydrogel in an excess of PBS (pH 7.4) to allow it to swell and to remove any unreacted components.
-
Replace the PBS solution 2-3 times over a 24-hour period to ensure complete equilibration.
-
Characterization of Hydrogels
The physical and chemical properties of the resulting hydrogels should be characterized to ensure they meet the requirements of the intended application.
| Parameter | Method | Typical Results |
| Gelation Time | Vial tilting method | 5 - 30 minutes |
| Swelling Ratio | Gravimetric analysis | 10 - 20 |
| Compressive Modulus | Mechanical testing (e.g., rheometry, compression testing) | 1 - 50 kPa |
| Porosity | Scanning Electron Microscopy (SEM) | Interconnected porous structure |
| Azide Group Presence | FTIR or reaction with an alkyne-fluorophore | Characteristic azide peak (~2100 cm⁻¹) |
Signaling Pathway Analogy: Crosslinking Reaction
The crosslinking reaction can be visualized as a signaling cascade where the binding of the crosslinker to the polymer initiates the formation of a stable network.
Applications and Future Directions
Hydrogels formed using this compound have a wide range of potential applications:
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them ideal for creating microenvironments that support cell growth, proliferation, and differentiation. The azide groups allow for the attachment of cell adhesion peptides (e.g., RGD) to promote cell attachment.
-
Drug Delivery: The porous network of the hydrogel can be used to encapsulate and provide sustained release of therapeutic agents. The drug can also be conjugated to the hydrogel via click chemistry for a more controlled release profile.
-
Tissue Engineering: These hydrogels can be used as scaffolds to support the growth of new tissue. The mechanical properties can be tuned to match those of the target tissue, and growth factors can be incorporated to promote tissue regeneration.
Future work in this area could focus on developing hydrogels with more complex architectures, such as gradients in mechanical properties or biochemical cues, to better mimic the complexity of natural tissues. Additionally, the use of these hydrogels in in vivo applications warrants further investigation.
References
- 1. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 2. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Note: Dual-Stage Surface Functionalization of Nanoparticles using Azido-PEG1-PFP Ester
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for biomedical applications such as targeted drug delivery, in-vivo imaging, and diagnostics.[1][2][3] A bifunctional linker like Azido-PEG1-PFP ester provides a powerful and versatile platform for a two-stage functionalization strategy. This molecule contains two key reactive groups:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group used for the initial, stable covalent attachment of the linker to nanoparticles possessing primary or secondary amine groups on their surface. PFP esters are advantageous as they are less susceptible to hydrolysis in aqueous media compared to more common N-hydroxysuccinimide (NHS) esters, resulting in more efficient conjugation reactions.[4][5][6][7]
-
Azide (B81097) Group (N₃): A bioorthogonal handle that remains inert during the initial conjugation. This group is subsequently used for attaching a second molecule of interest (e.g., a targeting ligand, drug, or imaging agent) via highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9][10]
This dual-stage approach allows for precise control over the nanoparticle's surface chemistry, enabling the creation of sophisticated, multi-functional nanocarriers. The short PEG1 spacer enhances the water solubility and biocompatibility of the resulting nanoparticle conjugate.[3][11][12]
Applications
The functionalization strategy described herein is broadly applicable to a variety of nanoparticle types (e.g., polymeric, silica, magnetic, gold) that either inherently possess or have been modified to display surface amine groups. Key applications include:
-
Targeted Drug Delivery: Nanoparticles can first be PEGylated with the linker for improved circulation and then "clicked" with targeting ligands (antibodies, peptides) that specifically bind to receptors on diseased cells.[1][8][9]
-
Biomedical Imaging: The azide group serves as an attachment point for imaging probes, such as fluorescent dyes or MRI contrast agents, after the nanoparticle has been stabilized.[1][8]
-
Advanced Biosensors: Creating highly specific recognition surfaces on diagnostic nanoparticles for the sensitive detection of biomarkers.[1]
Experimental Protocols
This section provides a general protocol for the covalent attachment of this compound to amine-functionalized nanoparticles, followed by purification and characterization.
Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
1. Materials and Equipment
-
Amine-functionalized nanoparticles (-NP-NH₂)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer or 0.1 M carbonate/bicarbonate buffer. The pH should be optimized between 7.0 and 9.0. Avoid buffers containing primary amines like Tris or glycine.[4][5]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system: Centrifugation/resuspension setup, size exclusion chromatography (SEC), or dialysis equipment (e.g., Slide-A-Lyzer MINI Dialysis Unit for small volumes).[5]
-
Standard laboratory glassware, magnetic stirrer, and pH meter.
2. Reagent Preparation
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen Reaction Buffer at a known concentration (e.g., 1-5 mg/mL).[6] Sonicate briefly if necessary to ensure a homogenous suspension.
-
Linker Solution: this compound is moisture-sensitive and should be handled accordingly.[4][5] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[6] Do not store this solution.[4][5]
3. Conjugation Procedure
-
While gently stirring the nanoparticle suspension, slowly add the required volume of the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the stability of the nanoparticles.
-
The molar ratio of PFP ester to the available surface amine groups on the nanoparticles should be optimized, with a starting range typically between 2:1 and 10:1.[6]
-
Allow the reaction to proceed under constant stirring. The optimal reaction time and temperature depend on the reactivity of the surface amines. Common conditions include:
-
(Optional) To stop the reaction and deactivate any unreacted PFP ester, add the Quenching Buffer and incubate for an additional 30 minutes.
4. Purification of Azide-Functionalized Nanoparticles It is crucial to remove unreacted linker and byproducts.
-
For larger or dense nanoparticles: Centrifuge the reaction mixture at an appropriate speed and time to pellet the nanoparticles. Discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash cycle 2-3 times.
-
For smaller nanoparticles or to ensure complete removal: Use size exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[4][5]
5. Storage Store the purified azide-functionalized nanoparticles (NP-N₃) in a suitable buffer at 4°C for short-term storage or as recommended for the specific nanoparticle type.
Protocol 2: Characterization of Functionalized Nanoparticles
Successful functionalization should be confirmed using a suite of analytical techniques to characterize the changes in the nanoparticles' physicochemical properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the azide group by identifying its characteristic vibrational peak, typically around 2100 cm⁻¹.[13]
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI). A slight increase in size is expected after PEGylation.[14]
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A change in zeta potential upon conjugation of the PEG linker is indicative of a successful surface modification.[15]
-
Thermogravimetric Analysis (TGA): Quantify the amount of organic material (the linker) grafted onto the nanoparticle surface by measuring weight loss as a function of temperature.
-
X-ray Photoelectron Spectroscopy (XPS): Provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the azide group.
Quantitative Data and Expected Results
The following tables summarize typical reaction parameters and expected characterization outcomes.
Table 1: Summary of Reaction Conditions for PFP Ester Conjugation
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.0 - 9.0 | Optimal range for amine reactivity. Lower pH reduces efficiency; higher pH increases hydrolysis risk.[4][6] |
| Temperature | 4°C - 37°C | Lower temperatures are used for sensitive biomolecules/nanoparticles.[4][5][6] |
| Reaction Time | 30 minutes - Overnight | Dependent on temperature and substrate reactivity.[4][5][6] |
| Solvent | Aqueous Buffer with <10% DMSO or DMF | PFP ester must be dissolved in an organic solvent first.[4][5][6] |
| Molar Ratio | 2:1 to 10:1 (Ester:Amine) | Needs to be optimized for each specific nanoparticle system to control grafting density.[6] |
Table 2: Exemplary Nanoparticle Characterization Data (Before and After Functionalization)
| Characterization Technique | Property Measured | Expected Result After Functionalization | Reference Example |
|---|---|---|---|
| FTIR | Vibrational Bands | Appearance of a new peak ~2100 cm⁻¹ (azide stretch).[13] | In a study on magnetic nanoparticles, an FT-IR peak at 2102 cm⁻¹ confirmed the presence of the azide group after functionalization.[13] |
| DLS | Hydrodynamic Diameter | Slight increase in size due to the attached PEG linker. | Gold nanoparticles stabilized with different ligands showed distinct sizes, for example, 40 ± 8 nm and 25 ± 6 nm depending on the ligand.[14] |
| Zeta Potential | Surface Charge | A shift towards neutral or a change in charge, depending on the initial surface and buffer pH. | The zeta potential of polymer nanoparticles changed from positive to negative after hydrolysis of surface ester groups, confirming surface modification.[15] |
| SQUID Magnetometry | Saturation Magnetization | Decrease in value for magnetic nanoparticles due to the non-magnetic organic coating. | Saturation magnetization of Fe₃O₄ nanoparticles decreased after being coated with PEG, confirming the presence of the organic shell.[13] |
Visualizations
Workflow and Component Diagrams
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical relationship of reaction components.
Application Pathway Diagram
Caption: Pathway for targeted nanoparticle drug delivery.
References
- 1. hiyka.com [hiyka.com]
- 2. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 8. hiyka.com [hiyka.com]
- 9. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 11. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 15. Active Ester Containing Surfmer for One-Stage Polymer Nanoparticle Surface Functionalization in Mini-Emulsion Polymerization [mdpi.com]
Application Notes and Protocols for Azido-PEG1-PFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC. Azido-PEG1-PFP ester is a versatile, heterobifunctional linker designed for the development of ADCs through a two-step conjugation strategy.
This linker features a Pentafluorophenyl (PFP) ester at one end and an azide (B81097) group at the other, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The PFP ester provides a highly efficient and stable amine-reactive group for conjugation to lysine (B10760008) residues on the antibody. PFP esters are generally more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies and better reproducibility. The azide group enables the subsequent attachment of a payload functionalized with an alkyne or a strained cyclooctyne (B158145) through "click chemistry," a highly specific and bioorthogonal reaction. The PEG spacer enhances the solubility and can reduce aggregation of the final ADC.
These application notes provide a comprehensive overview, experimental protocols, and data interpretation guidelines for the use of this compound in the development of ADCs.
Data Presentation
Table 1: Comparative Stability of PFP and NHS Esters
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolysis Rate in Aqueous Buffer | Lower | Higher | [1] |
| Optimal pH for Amine Conjugation | 7.2 - 8.5 | 7.0 - 8.5 | [2] |
| Half-life in Aqueous Solution (pH 8) | Longer (minutes to hours) | Shorter (minutes) | [1] |
Table 2: Representative Drug-to-Antibody Ratio (DAR) Determination Methods
| Method | Principle | Information Obtained | Key Considerations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug) to calculate the concentrations of each component. | Average DAR | Requires accurate extinction coefficients for both antibody and drug. Does not provide information on the distribution of drug-loaded species.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of a hydrophobic drug increases the retention time. | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | Non-denaturing conditions preserve the ADC's native structure. A standard method for cysteine-linked ADCs.[3][4] |
| Mass Spectrometry (MS) | Measures the molecular weight of the intact ADC or its subunits (light and heavy chains) to determine the number of conjugated drugs. | Precise DAR values for each species and confirmation of conjugation sites. | Can be performed on intact, reduced, or fragmented ADCs. Provides the most detailed characterization.[5][6] |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.[2]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes.
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[7]
-
Conjugation Reaction:
-
Slowly add the dissolved this compound to the antibody solution while gently vortexing. A typical molar excess of the PFP ester to the antibody is between 5 to 20-fold. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2]
-
-
Quenching the Reaction (Optional): To quench any unreacted PFP ester, add a small volume of the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification of Azide-Modified Antibody: Remove excess linker and byproducts by SEC or dialysis. The purified azide-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization: Confirm the incorporation of the azide group using a suitable analytical technique, such as reacting a small aliquot with a fluorescently labeled alkyne and analyzing by SDS-PAGE or mass spectrometry.
Protocol 2: Drug Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified antibody and an alkyne-functionalized cytotoxic drug.
Materials:
-
Azide-modified antibody (from Protocol 1).
-
Alkyne-functionalized cytotoxic drug payload.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water).
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water).[3]
-
Reducing Agent: Freshly prepared sodium ascorbate (B8700270) solution (e.g., 100 mM in water).[3]
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system: SEC.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-drug, CuSO₄, THPTA, and sodium ascorbate.
-
Catalyst Complex Formation: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.[3]
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified antibody with the alkyne-drug. A molar excess of the drug-linker (e.g., 5-10 equivalents relative to the antibody) is typically used.[3]
-
Add the pre-formed Cu(I)-THPTA complex to the antibody-drug mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the ADC: Purify the resulting ADC from unreacted drug, catalyst, and other reagents using SEC.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
This protocol provides a general method for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with a UV detector.
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[3]
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[3]
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HIC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the different ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to the increased hydrophobicity from the conjugated drug.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Mandatory Visualizations
Caption: Experimental workflow for ADC development.
Caption: ADC mechanism targeting the HER2 pathway.
Caption: ADC mechanism targeting the EGFR pathway.
Caption: ADC mechanism targeting the TROP2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Azido-PEG1-PFP Ester in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-PFP ester is a heterobifunctional crosslinker that is increasingly utilized in proteomics research for the covalent modification and subsequent detection or conjugation of proteins.[1][2][3] This reagent possesses two key functional groups: a pentafluorophenyl (PFP) ester and an azide (B81097) group, connected by a short polyethylene (B3416737) glycol (PEG) spacer.[2][3] The PFP ester reacts efficiently with primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.[4][5] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, which leads to higher reaction efficiencies.[4][6] The terminal azide group provides a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[7] This allows for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin (B1667282), or for conjugation to other biomolecules.[8][9] The hydrophilic PEG linker enhances the water solubility of the reagent and the resulting conjugates.[2]
Key Applications in Proteomics
The unique properties of this compound make it a versatile tool for a range of applications in proteomics, including:
-
Chemical Cross-linking and Protein Labeling: Covalent modification of proteins to introduce an azide handle for subsequent analysis.[4]
-
Activity-Based Protein Profiling (ABPP): In combination with an alkyne-modified probe, this compound can be used to label and identify active enzymes in complex biological samples.[8][9][10]
-
Proteolysis-Targeting Chimera (PROTAC) Synthesis: The bifunctional nature of this reagent makes it an ideal linker for the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[7][11][12][13]
-
Surface Modification: Immobilization of proteins onto surfaces or nanoparticles for various downstream applications.
Data Presentation: Comparative Stability and Reaction Parameters
A critical consideration in bioconjugation is the stability of the amine-reactive ester in aqueous buffers. PFP esters exhibit enhanced stability compared to NHS esters, particularly at physiological and slightly alkaline pH, which minimizes hydrolysis and maximizes conjugation efficiency.
| Feature | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Relative Hydrolysis Rate | Lower | Higher[6] |
| Optimal Reaction pH | 7.2 - 8.5[14] | 7.2 - 8.5[15] |
| Half-life at pH 7 | Hours | 4-5 hours at 0°C[15] |
| Half-life at pH 8.6 | Longer than NHS ester | 10 minutes at 4°C[15] |
| Reaction Efficiency | Generally higher due to lower hydrolysis[4] | Can be lower, especially in dilute protein solutions[15] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the covalent labeling of a protein with this compound to introduce an azide handle.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Confirm successful labeling by mass spectrometry (observing a mass shift corresponding to the addition of the linker) or by proceeding to the click chemistry reaction with a fluorescent alkyne reporter.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-containing reporter molecule to the azide-labeled protein from Protocol 1.
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelating ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein (to a final concentration of 1-10 µM)
-
Alkyne-reporter (to a final concentration of 100 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purification: Purify the labeled protein from excess reagents using a desalting column or protein precipitation.
-
Analysis: Analyze the final conjugate by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blot (if a biotin reporter was used).
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. medkoo.com [medkoo.com]
- 3. Azido-PEG1-PFP ester_1807505-32-3_新研博美 [xinyanbm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. symeres.com [symeres.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Labeling Amine-Modified Oligonucleotides with Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of specific modifications allows for the attachment of reporter molecules, delivery agents, or other functional moieties. This document provides a detailed protocol for labeling amine-modified oligonucleotides with Azido-PEG1-PFP ester.
This method leverages the efficiency and stability of pentafluorophenyl (PFP) esters for amine conjugation and introduces a versatile azide (B81097) group for subsequent bioorthogonal "click chemistry" reactions. PFP esters are highly reactive toward primary and secondary amines, forming stable amide bonds.[1][2] They exhibit greater stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, which often results in higher conjugation efficiencies, particularly in aqueous buffers.[1][3][4]
The incorporation of an azide group transforms the oligonucleotide into a versatile substrate for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[][6][7] This two-step approach—amine labeling followed by click chemistry—provides a robust and modular strategy for conjugating a wide array of molecules to oligonucleotides with high specificity and efficiency.[8][9] The short polyethylene (B3416737) glycol (PEG1) spacer enhances the water solubility of the reagent and the resulting conjugate.[10]
Reaction Principle
The labeling process is a two-step procedure. First, the primary amine on the modified oligonucleotide performs a nucleophilic attack on the carbonyl carbon of the this compound. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[11][12]
Experimental Protocols
This section provides a detailed methodology for the labeling reaction, purification of the conjugate, and subsequent characterization.
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-Modified Oligonucleotide | Lyophilized, standard purity (e.g., 5'-Amine Modifier C6) |
| This compound | Stored at -20°C with desiccant[3] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5[13] |
| Organic Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) |
| Quenching Reagent (Optional) | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[11][13] |
| Precipitation Solution | 3 M Sodium Acetate, pH 5.2 |
| Wash Solution | Cold 70% Ethanol (B145695) |
| Purification Columns | Desalting columns (e.g., Glen Gel-Pak™) or RP-HPLC supplies[12] |
| Nuclease-free Water | For all aqueous solutions |
Note: Avoid buffers containing primary amines, such as Tris or glycine, in the reaction step as they will compete with the oligonucleotide for reaction with the PFP ester.[3][11]
Protocol for Labeling Reaction
This protocol is optimized for a 0.2 µmol scale synthesis of an amine-modified oligonucleotide.
-
Prepare the Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide (approx. 0.1-0.2 µmol) in 200 µL of nuclease-free water.
-
Add 200 µL of 2X Reaction Buffer (e.g., 0.2 M Sodium Bicarbonate, pH 8.5) to the oligonucleotide solution for a final buffer concentration of 0.1 M.
-
-
Prepare the PFP Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM (approx. 3.25 mg in 100 µL DMSO). PFP ester solutions should be prepared fresh and not stored.[3][4]
-
-
Initiate the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the oligonucleotide solution while gently vortexing. For a 0.2 µmol reaction, this corresponds to 20-100 µL of a 100 mM stock solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4] Protect the reaction from light if using a light-sensitive modification in the future.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching reagent to a final concentration of 20-50 mM (e.g., add 10-25 µL of 1 M Tris-HCl, pH 8.0).
-
Incubate for 15-30 minutes at room temperature.[11]
-
Purification of the Azide-Labeled Oligonucleotide
Excess PFP ester and pentafluorophenol byproduct must be removed. Common methods include ethanol precipitation or column purification.
Method A: Ethanol Precipitation
-
Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2 to the reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry or vacuum-dry the pellet.
-
Resuspend the purified azide-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
Method B: Desalting Column or HPLC
-
For small-scale reactions, use a desalting column according to the manufacturer's protocol to remove excess reagent.[12]
-
For the highest purity, especially for downstream therapeutic applications, purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.[14] The increased hydrophobicity of the labeled oligonucleotide allows for separation from the unlabeled species.[14]
Characterization
The success of the labeling reaction can be confirmed by Mass Spectrometry (MALDI-TOF or ESI-MS) by observing the mass shift corresponding to the addition of the Azido-PEG1 moiety. Purity can be assessed by HPLC or gel electrophoresis (PAGE).
Data Presentation
The following tables provide an overview of typical reaction parameters and expected outcomes.
Table 1: Reaction Condition Optimization
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | Optimal for deprotonated primary amines. Higher pH increases hydrolysis of PFP ester.[4][11] |
| Temperature | 4°C to 25°C | Room temperature (25°C) for faster kinetics (2-4h); 4°C for overnight reactions with sensitive molecules.[4] |
| Molar Excess of PFP Ester | 10x - 50x | Higher excess can drive the reaction to completion but requires more rigorous purification. |
| Reaction Time | 2 - 16 hours | Monitor progress if possible; overnight is often convenient and effective.[4][11] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Amine-containing buffer used- PFP ester hydrolyzed- Incorrect pH- Insufficient molar excess | - Use amine-free buffers (bicarbonate, borate, PBS).[3]- Prepare PFP ester solution immediately before use.[3]- Verify buffer pH is between 8.0-9.0.- Increase the molar excess of the PFP ester. |
| Poor Recovery After Purification | - Pellet loss during precipitation- Oligonucleotide degradation | - Ensure pellet is visible; use a glycogen (B147801) carrier if necessary.- Avoid high temperatures and extreme pH during the workflow. |
| Multiple Peaks in HPLC | - Incomplete reaction- Hydrolysis of PFP ester- Multiple labeling sites (if applicable) | - Increase reaction time or molar excess of PFP ester.- Ensure anhydrous solvent and fresh reagent.- Confirm oligonucleotide has a single primary amine modification. |
Visualizations
The following diagrams illustrate the overall workflow and the subsequent application of the azide-labeled oligonucleotide in click chemistry.
Downstream Application: Click Chemistry
The resulting azide-labeled oligonucleotide is a powerful intermediate for further modification. It can be readily conjugated to any molecule containing an alkyne group (e.g., fluorescent dyes, biotin, peptides, or therapeutic agents) via click chemistry.[15][16][17]
Conclusion
The use of this compound provides a highly efficient and robust method for introducing an azide handle onto amine-modified oligonucleotides. The superior stability of the PFP ester compared to NHS esters allows for reliable conjugation in aqueous media, while the resulting azide functionality opens the door to a vast range of subsequent modifications via click chemistry. This two-step conjugation strategy offers researchers and drug developers a powerful and modular platform for creating complex, functionalized oligonucleotides for diverse applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. glenresearch.com [glenresearch.com]
- 13. thermofisher.com [thermofisher.com]
- 14. Method of Oligonucleotide Purification [biosyn.com]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Stock Solutions of Azido-PEG1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of Azido-PEG1-PFP (Pentafluorophenyl) ester. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound for successful bioconjugation and other downstream applications.
Introduction
Azido-PEG1-PFP ester is a bifunctional crosslinker containing a terminal azide (B81097) group and a PFP ester. The azide group can be used in copper-catalyzed or copper-free click chemistry reactions, while the PFP ester is a highly reactive group for amine modification, forming stable amide bonds with primary and secondary amines on proteins, peptides, and other biomolecules. Proper preparation of stock solutions is the first and a critical step for the successful use of this reagent.
Chemical Properties and Handling
-
Molecular Formula: C11H8F5N3O3
-
Molecular Weight: 337.19 g/mol
-
Appearance: White to off-white solid
-
Purity: Typically >95%
-
Storage: Store at -20°C, desiccated and protected from light.
PFP esters are highly susceptible to hydrolysis. Therefore, it is imperative to use anhydrous solvents and to minimize the exposure of the solid reagent and its solutions to moisture.
Quantitative Data Summary
For ease of use, the following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.
| Parameter | Recommended Value | Notes |
| Recommended Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Ensure the solvent is of high purity and stored over molecular sieves to prevent moisture contamination. |
| Typical Stock Concentration | 10-100 mM | A 10 mg/mL solution in DMF corresponds to approximately 29.66 mM. Prepare a volume that can be used in a reasonable timeframe. |
| Storage Temperature | -20°C | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. |
| Short-term Storage | 2-8°C for up to 24 hours | For immediate use, the solution can be kept on ice or at 2-8°C. |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMF.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Microcentrifuge tubes or amber vials with screw caps
-
Pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a fume hood, carefully weigh the desired amount of the ester. For example, to prepare 1 mL of a 100 mM solution, weigh out 33.72 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMF to the solid. For the example above, add 1 mL of anhydrous DMF.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary to aid dissolution.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or vials. This is critical to prevent degradation of the entire stock due to repeated opening and moisture exposure.
-
Storage: Store the aliquots at -20°C, protected from light.
Diagrams
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Caption: A diagram showing the use of an this compound stock solution in a two-step bioconjugation process.
Troubleshooting & Optimization
hydrolysis rate of Azido-PEG1-PFP ester in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Azido-PEG1-PFP ester in aqueous solutions. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Azido-PEG1-PFP (perfluorophenyl) ester is a PEG derivative that serves as a crosslinking reagent.[1] It contains an azide (B81097) group, which can be used in "click chemistry" reactions, and a PFP ester, which is reactive toward primary and secondary amines.[1][2] This structure makes it ideal for bioconjugation, such as labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][3] The hydrophilic PEG spacer enhances the water solubility of the reagent.[1]
Q2: How does the stability of PFP esters compare to NHS esters?
PFP esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][4][5][6] This increased stability leads to more efficient and reliable conjugation reactions, particularly in the aqueous environments commonly used for modifying biomolecules.[3][7]
Q3: What is the optimal pH for conducting reactions with this compound?
For reactions involving the PFP ester group with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[8][9] Within this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to note that at higher pH values, the rate of hydrolysis of the PFP ester increases, which can reduce the efficiency of the desired conjugation reaction.[8][10]
Q4: How should this compound be stored?
Due to its moisture sensitivity, this compound should be stored at -20°C for long-term stability, in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[4][10] For short-term storage (days to weeks), 0-4°C is acceptable.[11] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]
Q5: Can I prepare stock solutions of this compound for later use?
It is strongly advised to prepare solutions of PFP esters immediately before use.[10] The PFP moiety is susceptible to hydrolysis, which leads to the formation of a non-reactive carboxylic acid. Therefore, preparing stock solutions for storage is not recommended as the ester will degrade over time.[10]
Hydrolysis of this compound: Data Summary
| Condition | Effect on Hydrolysis Rate | Rationale |
| pH < 7 | Low | PFP esters are relatively stable in neutral to slightly acidic conditions. |
| pH 7.2 - 8.5 | Moderate | This is the optimal range for amine reactivity, but some competing hydrolysis will occur. |
| pH > 8.5 | High | The rate of hydrolysis significantly increases at higher pH, reducing conjugation efficiency.[8][10] |
| Low Temperature (e.g., 4°C) | Decreased | Lowering the temperature will slow down the rate of hydrolysis, which can be beneficial for overnight reactions.[10] |
| Room Temperature (20-25°C) | Moderate | A common temperature for conjugation reactions, balancing reaction speed and stability.[10] |
| Elevated Temperature (e.g., 37°C) | Increased | Higher temperatures accelerate both the desired reaction and the competing hydrolysis.[10] |
Experimental Protocols
Protocol: Monitoring the Hydrolysis Rate of this compound by HPLC
This protocol outlines a method to determine the hydrolytic stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at various pH values)
-
High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid, TFA)
Procedure:
-
Prepare a Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the aqueous buffer of interest, which has been pre-equilibrated to the desired temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately dilute the withdrawn aliquot into the HPLC mobile phase to quench the hydrolysis reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC. Monitor the chromatogram for the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.
-
Data Analysis: To determine the half-life of the ester, plot the natural logarithm of the PFP ester peak area against time.
Visualizations
Caption: Workflow for monitoring the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting common issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Degraded PFP ester: The reagent may have hydrolyzed due to improper storage or handling. | Always use a fresh vial of this compound and ensure it has been stored correctly at -20°C with a desiccant.[10] It is good practice to qualify a new batch with a small-scale control reaction. |
| Suboptimal pH: The reaction pH is too low for efficient amine coupling or too high, leading to rapid hydrolysis. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[8][9] | |
| Competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris or glycine) that compete with the target molecule for the PFP ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS). If necessary, perform a buffer exchange of your sample before the reaction.[10] | |
| Moisture contamination: The presence of water can lead to the hydrolysis of the PFP ester. | Use anhydrous solvents to prepare the stock solution of the PFP ester and protect the reaction from atmospheric moisture, especially in larger-scale reactions. | |
| Inconsistent results between experiments | PFP ester quality: The quality of the PFP ester can vary between batches or may have degraded over time. | Always store the reagent properly and consider qualifying each new batch with a control experiment. |
| Insufficient mixing: If the PFP ester, dissolved in an organic solvent, is not dispersed well in the aqueous reaction mixture, the reaction efficiency will be poor. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Loss of product during workup | Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions that might be used during extraction. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and proceed immediately to the next step. |
References
- 1. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
- 4. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. precisepeg.com [precisepeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medkoo.com [medkoo.com]
troubleshooting low yield in Azido-PEG1-PFP ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG1-PFP ester reactions. The information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical tool used in bioconjugation and drug discovery.[1][2][3] It contains two key functional groups:
-
An azide group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3]
-
A pentafluorophenyl (PFP) ester which is highly reactive towards primary and secondary amines, forming stable amide bonds.[4][5][6]
This dual functionality makes it a valuable linker for attaching molecules to proteins, peptides, or other amine-containing biomolecules.[7][8][9] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to spontaneous hydrolysis in aqueous solutions, leading to potentially more efficient reactions.[4][5][6][10]
Q2: How should I store this compound?
This compound is sensitive to moisture.[4][6][9][11] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[4][6][9][11] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][11][12]
Q3: Can I prepare stock solutions of this compound for later use?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[4][6][9][12] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[4][6][9][12]
Q4: What are the recommended solvents for dissolving this compound?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[4][6][9][11]
Q5: What is the optimal pH for reacting this compound with an amine?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[4][7][11] In this range, the amine is sufficiently deprotonated and reactive.[4] Higher pH values can significantly increase the rate of hydrolysis of the PFP ester, which competes with the desired amine reaction and reduces the overall yield.[4][11]
Troubleshooting Guide: Low Reaction Yield
Low or no yield in your this compound reaction can be frustrating. This guide outlines potential causes and their solutions.
Key Factors Influencing Reaction Yield
| Factor | Recommendation | Rationale |
| Reagent Quality | Use fresh, properly stored this compound. Equilibrate the vial to room temperature before opening. | PFP esters are moisture-sensitive and can hydrolyze over time if not stored correctly, leading to a loss of reactivity.[4][6][9][11] |
| Solvent Quality | Use anhydrous DMF or DMSO to dissolve the PFP ester. | The presence of water in the solvent will cause the PFP ester to hydrolyze, reducing the amount available to react with your amine.[4][9] |
| Reaction pH | Maintain the reaction pH between 7.2 and 8.5 for coupling with primary amines.[4][7][11] | Lower pH will result in protonated amines that are less nucleophilic, slowing down the reaction. Higher pH will accelerate the hydrolysis of the PFP ester.[4][11] |
| Buffer Choice | Avoid buffers containing primary amines, such as Tris or glycine.[6][9][12] Use buffers like PBS, HEPES, or bicarbonate.[4][7] | Amine-containing buffers will compete with your target molecule for reaction with the PFP ester, leading to a lower yield of your desired product.[6][9][12] |
| Molar Ratio | Optimize the molar ratio of PFP ester to your amine-containing molecule. A molar excess of the PFP ester (e.g., 2 to 10-fold) is often recommended.[7] | A higher concentration of the PFP ester can help drive the reaction to completion, especially with dilute protein solutions.[11] |
| Reaction Time & Temperature | Typical reaction times are 1-4 hours at room temperature or overnight at 4°C.[7] | These conditions provide a balance between reaction completion and minimizing degradation of sensitive biomolecules. |
Troubleshooting Workflow
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Reaction Pathway and Side Reaction
The desired reaction is the nucleophilic attack of an amine on the PFP ester to form a stable amide bond. However, a competing side reaction is the hydrolysis of the PFP ester by water, which yields an inactive carboxylic acid.
Detailed Experimental Protocol
This protocol provides a general method for conjugating this compound to a protein with primary amines. Optimization may be required for your specific application.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[9]
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Biomolecule Solution:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[7] Do not store this solution.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the dissolved this compound to the biomolecule solution while gently stirring.
-
The molar ratio of PFP ester to the biomolecule will need to be optimized. Start with a 10 to 50-fold molar excess of the PFP ester over the protein.[11]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]
-
-
Quench the Reaction (Optional):
-
If you need to ensure that all unreacted PFP ester is deactivated, you can add a quenching reagent. Add Tris buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
-
Purify the Conjugate:
-
Characterize and Store:
-
Confirm the success of the conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).
-
Store the purified conjugate under conditions appropriate for the biomolecule.
-
References
- 1. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
identifying potential side reactions of Azido-PEG1-PFP ester
Technical Support Center: Azido-PEG1-PFP Ester
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional crosslinker used in bioconjugation and drug development. It contains two key functional groups:
-
An amine-reactive Pentafluorophenyl (PFP) ester , which forms stable amide bonds with primary and secondary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins).[1][2][3]
-
An azide (B81097) group , which is a bioorthogonal handle used for "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6]
This structure allows for a two-step conjugation strategy: first, linking the molecule to a protein or other amine-containing biomolecule via the PFP ester, and second, attaching another molecule (e.g., a reporter tag, a drug) via the azide group.
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
A2: The primary advantage of PFP esters is their enhanced stability in aqueous solutions.[3] They are significantly less susceptible to spontaneous hydrolysis (reaction with water) compared to N-hydroxysuccinimide (NHS) esters.[2][7][8] This greater stability leads to more efficient and reproducible conjugation reactions, as more of the reagent remains active and available to react with the target amine.[3][7]
Q3: How stable is the azide functional group during the PFP ester conjugation reaction?
A3: The azide group is exceptionally stable under the conditions required for PFP ester conjugation.[9] It is considered a bioorthogonal functional group, meaning it is non-reactive with the vast majority of functional groups found in biological systems.[9][10] However, you should avoid the presence of strong reducing agents, particularly thiols like DTT, which can degrade the azide group.[11]
Q4: What is the optimal pH for conjugating this compound to a protein?
A4: The optimal pH range for the reaction is typically between 7.2 and 8.5.[7][12][13] In this slightly basic range, the target primary amines on lysine residues are deprotonated, making them more nucleophilic and reactive.[12][14] A pH below 7.2 will significantly slow the reaction, while a pH above 8.5 will dramatically increase the rate of the competing hydrolysis side reaction.[7][12]
Q5: How should I store and handle this compound?
A5: this compound is moisture-sensitive.[1][15] For long-term storage, it should be kept at -20°C with a desiccant.[1][13] Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation.[1][15] It is critical to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for storage, as the PFP ester will readily hydrolyze over time.[13][15]
Reaction and Side Reaction Pathways
The diagram below illustrates the desired reaction of the PFP ester with a target amine versus the primary side reaction, hydrolysis.
Caption: Reaction pathways for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | 1. Hydrolysis of PFP Ester: The reagent was exposed to moisture or dissolved too long before use.[13][15] | Always equilibrate the vial to room temperature before opening. Dissolve the reagent in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Do not use pre-made stock solutions.[1][13][15] |
| 2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[12] | Use a non-amine-containing buffer such as PBS, HEPES, or sodium bicarbonate at a pH between 7.2 and 8.5.[7][12] If your protein is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| 3. Incorrect pH: The reaction pH is too low (<7.2), reducing the nucleophilicity of the target amine. | Increase the pH of the reaction buffer to the optimal range of 7.2-8.5 to ensure the amine is deprotonated and reactive.[7] | |
| 4. Insufficient Molar Excess: The ratio of PFP ester to the target molecule is too low. | Increase the molar excess of the this compound. A starting point of a 5- to 15-fold molar excess over the protein is recommended.[12] | |
| Unexpected Byproducts | 1. Hydrolysis of PFP Ester: The primary byproduct is the hydrolyzed, inactive carboxylic acid form of the linker. | This is an expected side reaction. Optimize reaction time and pH to favor aminolysis over hydrolysis. Purify the final conjugate using size-exclusion chromatography or dialysis to remove the small molecule byproduct.[1][15] |
| 2. Non-specific Binding: The hydrophobicity of the PFP group may cause non-covalent aggregation.[8] | Ensure efficient stirring during the reaction. Adding a small percentage (<10%) of an organic co-solvent like DMSO or DMF can sometimes improve solubility.[7][12] | |
| Loss of Azide Functionality | 1. Presence of Reducing Agents: The azide group was reduced, often by thiol-containing reagents like DTT or TCEP.[11] | Ensure that all buffers and solutions are free from reducing agents before performing the conjugation if the azide is needed for a subsequent reaction. |
Quantitative Data Summary
While precise half-life values for PFP esters are highly dependent on specific structures and conditions, their stability relative to NHS esters is well-established.
| Parameter | PFP (Pentafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |
| Relative Hydrolysis Rate | Lower; more resistant to spontaneous hydrolysis in aqueous buffers.[2][3][7] | Higher; more susceptible to rapid hydrolysis, especially as pH increases.[8] |
| Stability Trend with pH | More stable at neutral pH. Hydrolysis rate increases significantly at pH > 8.5.[7][12] | Half-life can be hours at pH 7 but drops to minutes at pH 8.0-8.5.[8] |
| Reaction Efficiency | Generally higher due to greater stability, allowing more of the reagent to participate in the desired amine reaction.[7] | Can be lower due to the competing hydrolysis side reaction, often requiring a larger excess of the reagent.[3] |
As a general principle, an increase in pH from 7.4 to 8.0 can increase the rate of ester hydrolysis by approximately four-fold due to the higher concentration of hydroxide (B78521) ions.[16][17]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general workflow for labeling a protein with the this compound. Optimization may be required based on the specific protein.
1. Materials Required:
-
Protein solution (0.5-5 mg/mL) in an amine-free buffer (e.g., 100 mM sodium bicarbonate or PBS, pH 8.0-8.5).[7][12]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][15]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.[7]
-
Purification equipment: Desalting column (e.g., Zeba™ Spin) or dialysis cassette.[1]
2. Procedure:
-
Prepare the Protein:
-
Ensure the protein is in an amine-free buffer at the desired pH (e.g., 8.5). If the protein is in a buffer like Tris, perform a buffer exchange into the reaction buffer.[12]
-
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the desired molar excess of the PFP ester solution. A 5- to 15-fold molar excess of the ester to the protein is a typical starting point.[12]
-
The final concentration of the organic co-solvent (DMSO/DMF) should be kept below 10% to avoid protein denaturation.[12][14]
-
-
Incubate:
-
Quench the Reaction (Optional):
-
To stop the reaction and deactivate any remaining PFP ester, add a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for an additional 30 minutes.[7]
-
-
Purify the Conjugate:
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE to observe a shift in molecular weight.[7]
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG1-PFP Ester Conjugates
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification methods for Azido-PEG1-PFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why are they used?
Azido-PEG1-PFP (pentafluorophenyl) ester is a heterobifunctional crosslinker.[1][2] It contains an azide (B81097) group for use in "click chemistry" reactions (like copper-catalyzed or strain-promoted alkyne-azide cycloadditions) and a PFP active ester for reacting with primary or secondary amines to form stable amide bonds.[1][3][4][5] The short, hydrophilic PEG (polyethylene glycol) spacer can enhance the water solubility of the molecule.[2][5] This structure allows for the precise, stepwise connection of two different molecules, which is critical in drug development and bioconjugation.[1]
Q2: How should I store the this compound reagent?
PFP esters are highly sensitive to moisture.[6][7][8] For long-term stability, the reagent should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[7][8]
Q3: Can I prepare and store stock solutions of the PFP ester?
It is strongly advised to prepare solutions of PFP esters immediately before use.[6][9] The PFP ester group is susceptible to hydrolysis, which converts it into a non-reactive carboxylic acid.[6] Storing the reagent in solution, even in anhydrous solvents, is not recommended as trace moisture can lead to degradation over time.[9] Always weigh and dissolve only the amount needed for the immediate experiment.[7]
Q4: What are the best solvents for dissolving this compound?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[6][7] For purification via chromatography, solvents like ethyl acetate (B1210297), hexanes, dichloromethane (B109758), and methanol (B129727) are often used.[10][11][12]
Q5: What is the primary challenge in purifying PFP ester conjugates?
The main challenge is preventing the hydrolysis of the active PFP ester.[3][13] PFP esters are more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, but they can still degrade, especially in aqueous basic conditions (pH > 8.5).[6][8][13][14] This hydrolysis creates the corresponding carboxylic acid (Azido-PEG1-COOH) as a byproduct, which can be difficult to separate from the desired product. Therefore, purification methods should be designed to minimize exposure to water and basic conditions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound reaction mixtures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Conjugate | Hydrolysis of PFP Ester: The reagent degraded due to moisture before or during the reaction. | Ensure all solvents and reaction vessels are anhydrous. Store the PFP ester reagent properly at -20°C with a desiccant.[6] Prepare the reagent solution immediately before use.[6][7] |
| Incorrect Reaction pH: The pH of the reaction buffer was too low (amine is protonated) or too high (ester hydrolysis is rapid). | The optimal pH for conjugation to primary amines is typically 7.2-8.5.[6][14] Avoid higher pH values to minimize hydrolysis.[6] | |
| Competing Nucleophiles: The reaction buffer contained primary amines (e.g., Tris, glycine). | Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES for the conjugation reaction.[7][9] | |
| Multiple Spots/Peaks on TLC or HPLC | Presence of Hydrolyzed Byproduct: The main impurity is often the hydrolyzed PFP ester (Azido-PEG1-COOH). | Use flash column chromatography with a suitable solvent gradient (e.g., ethyl acetate in hexanes) to separate the more polar acid byproduct from the less polar ester product.[11][12] |
| Unreacted Starting Materials: The purification did not successfully remove unreacted amine-containing molecules or excess this compound. | Optimize chromatography conditions. Develop a TLC method first to ensure good separation between starting materials and the product.[10] Aim for an Rf value between 0.15 and 0.35 for the desired compound. | |
| Product Streaking on Silica (B1680970) TLC/Column | Polarity of PEG: The PEG chain can interact strongly with the silica gel, causing streaking. | Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or ethanol/isopropanol in chloroform.[15] Consider "dry loading" the sample onto the column to improve resolution.[10] |
| Acidic Impurities: The presence of the carboxylic acid byproduct can cause streaking. | Adding a very small amount of a volatile acid (e.g., 0.1% acetic acid) to the mobile phase can sometimes improve peak shape, but be cautious as this can promote hydrolysis of the desired ester. | |
| Loss of Product During Workup | Hydrolysis During Aqueous Extraction: Washing the reaction mixture with aqueous base (e.g., sodium bicarbonate) can hydrolyze the PFP ester. | If possible, avoid aqueous workups entirely.[6] If a wash is necessary, perform it quickly with cold, neutral, or slightly acidic solutions (e.g., cold brine) and immediately proceed to drying and concentration.[6] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is used to quickly assess the components of a crude reaction mixture and to develop a solvent system for column chromatography.
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot standards of your starting materials if available.
-
Elution: Place the plate in a sealed TLC chamber containing a pre-equilibrated mobile phase. A common starting system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[11] For more polar PEGylated compounds, a system of methanol in dichloromethane (e.g., 1-10% MeOH in DCM) may be required.[15]
-
Visualization: After the solvent front reaches the top, remove the plate and dry it. Visualize the spots using a UV lamp (pentafluorophenyl groups are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Analysis: The desired PFP ester conjugate should be less polar (have a higher Rf value) than its hydrolyzed carboxylic acid byproduct. An ideal solvent system provides good separation between the product, starting materials, and byproducts.[10]
Protocol 2: Purification by Flash Column Chromatography
This is the primary method for purifying the this compound conjugate from unreacted starting materials and byproducts.
-
TLC Method Development: First, identify an appropriate solvent system using the TLC protocol above. Aim for an Rf value of ~0.2-0.3 for the target compound to ensure good separation on the column.[15]
-
Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a weak solvent (like DCM) and carefully load it onto the top of the silica bed.
-
Dry Loading (Recommended for PEG compounds): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[10]
-
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis (e.g., increasing the percentage of ethyl acetate in hexanes).[11][12]
-
Fraction Collection: Collect small fractions of the eluent in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound conjugate. Confirm purity by HPLC or LC-MS.[7][14]
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Troubleshooting Decision Tree for Purification Issues.
References
- 1. Azido-PEG7-PFP ester | Benchchem [benchchem.com]
- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sorbtech.com [sorbtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Azido-PEG1-PFP Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the reaction buffer pH for conjugating Azido-PEG1-PFP ester to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for conjugating this compound to a primary amine?
The optimal pH for the reaction between a PFP ester and a primary amine, such as the ε-amino group of a lysine (B10760008) residue, is generally between 7.2 and 8.5.[1][2] Some protocols suggest a broader range of pH 7 to 9.[3][4][5] The reaction requires a slightly basic pH to ensure the target amine group is deprotonated and sufficiently nucleophilic to attack the ester.
Q2: Why is pH control so critical for this reaction?
pH control is crucial because it governs the balance between two competing reactions: the desired amidation (conjugation) and the undesired hydrolysis of the PFP ester.[2][3] While a higher pH increases the nucleophilicity of the target amine, it also significantly accelerates the rate of PFP ester hydrolysis, where water molecules attack the ester, rendering it inactive.[1][2] Therefore, optimization is key to maximizing the conjugation yield.
Q3: What are the consequences of using a pH that is too low or too high?
-
pH too low (e.g., < 7.0): The primary amine groups on the target molecule will be predominantly protonated (R-NH3+). This protonated form is not nucleophilic, which will significantly slow down or prevent the desired conjugation reaction.[1]
-
pH too high (e.g., > 9.0): The rate of hydrolysis of the PFP ester increases dramatically.[1][3] The PFP ester will be rapidly consumed by reaction with water, reducing the amount available to react with the target molecule and thereby lowering the overall conjugation efficiency.[2]
Q4: Which reaction buffers are recommended, and which should be strictly avoided?
-
Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers, adjusted to the optimal pH range of 7.2-8.5.[1][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided in the conjugation step.[3][4][6][7] These buffers will compete with the target molecule for reaction with the PFP ester, drastically reducing the yield of the desired conjugate.[6] However, a high concentration of a primary amine buffer like Tris can be used to effectively quench the reaction once the desired incubation time has passed.[1]
Q5: How does temperature influence the pH optimization strategy?
Reactions are typically performed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight.[1] Lowering the temperature slows down both the conjugation and hydrolysis rates. Performing the reaction at 4°C can be beneficial for sensitive biomolecules or when a longer reaction time is needed to achieve sufficient conjugation, as it mitigates the rate of hydrolysis, especially at the higher end of the optimal pH range.
Q6: My conjugation efficiency is low. What are the common buffer-related causes?
Low efficiency is often traced back to several key factors:
-
Suboptimal pH: The pH may be too low, leaving the target amines protonated, or too high, causing rapid hydrolysis of the PFP ester.[1]
-
Presence of Competing Amines: The use of an inappropriate buffer (e.g., Tris, glycine) or contamination from a previous purification step can introduce competing nucleophiles.[4][7]
-
Hydrolyzed Reagent: The this compound is moisture-sensitive.[2][6] If the reagent was not stored properly with a desiccant or if stock solutions were prepared in advance and stored, it may have already hydrolyzed before being added to the reaction.[2][4] It is critical to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.[6][8]
Data Presentation: pH Effect on PFP Ester Conjugation
The following table summarizes the relationship between pH and the key factors influencing the this compound conjugation reaction.
| pH Range | Effect on Amine Reactivity (Desired) | Effect on PFP Ester Hydrolysis (Undesired) | Overall Recommendation |
| < 7.0 | Very Low (Amine is protonated) | Minimal | Not Recommended |
| 7.0 - 7.5 | Moderate | Low to Moderate | A good starting point, especially for molecules sensitive to higher pH.[3] |
| 7.5 - 8.5 | High (Optimal) | Moderate to High | Optimal range for most applications. Balances high amine reactivity with manageable hydrolysis.[1][2] |
| > 8.5 | Very High | Very High (Rapid Hydrolysis) | Generally not recommended due to rapid loss of active PFP ester, leading to lower yields.[1] |
Visualizations
Caption: Competing reaction pathways for this compound in an aqueous buffer.
Caption: Experimental workflow for optimizing reaction buffer pH.
Experimental Protocol: pH Optimization for Biomolecule Conjugation
Objective: To determine the optimal reaction buffer pH for the conjugation of this compound to a specific amine-containing biomolecule (e.g., protein, peptide).
Materials:
-
This compound
-
Amine-containing biomolecule
-
Reaction Buffers: 100 mM Sodium Phosphate or HEPES buffer prepared at pH 7.5, 8.0, and 8.5.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools (e.g., desalting columns, dialysis cassettes)
-
Analytical instruments (e.g., HPLC, LC-MS, or SDS-PAGE equipment)
Procedure:
-
Biomolecule Preparation:
-
If your biomolecule is in a buffer containing primary amines, exchange it into the pH 7.5 reaction buffer using a desalting column or dialysis.
-
Adjust the concentration of the biomolecule to 1-5 mg/mL.[1]
-
Prepare three separate aliquots of the biomolecule solution. If necessary, adjust the pH of the other two aliquots to 8.0 and 8.5, respectively.
-
-
PFP Ester Solution Preparation:
-
Crucially, perform this step immediately before initiating the reaction. Do not store the PFP ester in solution.[4][6]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][6]
-
Weigh the required amount of PFP ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[1]
-
-
Initiate Conjugation Reactions:
-
Set up three separate reaction tubes, one for each pH (7.5, 8.0, 8.5).
-
Add the PFP ester stock solution to each biomolecule aliquot while gently vortexing. Aim for a consistent molar excess of PFP ester to available amine groups across all reactions (a 5 to 20-fold molar excess is a common starting point).[1][3]
-
Note the exact time of addition.
-
-
Incubation:
-
Incubate all three reactions at room temperature (20-25°C) for a set period, typically 1 to 2 hours.[1] Ensure the incubation time and temperature are identical for all samples.
-
-
Quenching:
-
Purification and Analysis:
-
Remove excess, unreacted reagent from each sample using a desalting column or dialysis.
-
Analyze the conjugation efficiency for each pH condition. The method will depend on your biomolecule:
-
For proteins/peptides: Use SDS-PAGE to observe a shift in molecular weight, or use HPLC or LC-MS to quantify the conjugated vs. unconjugated species.[1]
-
-
Analysis of Results:
Compare the analytical results from the three pH conditions. The optimal pH is the one that provides the highest yield of the correctly conjugated product with the least amount of unreacted starting material or side products. This optimized pH should be used for all future large-scale conjugation reactions with this specific biomolecule.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing PFP Ester Conjugation Efficiency
For researchers, scientists, and drug development professionals, optimizing bioconjugation reactions is paramount to success. Pentafluorophenyl (PFP) esters have emerged as a superior alternative to traditional N-hydroxysuccinimide (NHS) esters for amine modifications, offering significant advantages in efficiency and stability.[1] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you maximize the efficiency of your PFP ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over NHS esters?
A1: PFP esters offer two primary advantages over NHS esters: greater resistance to hydrolysis and faster reaction kinetics with primary and secondary amines.[1][2] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to a more reactive ester that is surprisingly more stable in aqueous solutions than NHS esters.[1] This increased stability reduces the competing hydrolysis reaction, resulting in more efficient conjugation and better reproducibility, especially when working with valuable biomolecules.[1]
Q2: What is the optimal pH for PFP ester conjugation?
A2: The optimal pH range for PFP ester conjugation to amines is typically between 7.2 and 8.5.[3] At a slightly basic pH (e.g., 8.5), the primary amines on lysine (B10760008) residues are deprotonated, making them more nucleophilic and reactive. While a lower pH reduces reactivity, a significantly higher pH can accelerate the hydrolysis of the PFP ester.
Q3: Can I use buffers containing primary amines, such as Tris or glycine?
A3: No, you should avoid buffers containing primary amines. These components will compete with your target biomolecule for reaction with the PFP ester, which will significantly lower your conjugation yield. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES.[3]
Q4: How should I prepare and store PFP ester reagents?
A4: PFP esters are moisture-sensitive.[4] They should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature to prevent moisture condensation. It is highly recommended to dissolve the PFP ester in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4] Stock solutions should not be prepared for long-term storage as the ester will degrade over time.[4]
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is one of the most common issues encountered during PFP ester conjugation. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| PFP Ester Hydrolysis | Although more stable than NHS esters, PFP esters can still hydrolyze, especially at high pH or in the presence of moisture. Ensure your PFP ester is stored correctly and prepare solutions immediately before use in anhydrous solvents.[4] |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine. Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer.[4] |
| Suboptimal pH | The reaction pH should be within the optimal range of 7.2-8.5. Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines. |
| Inactive Biomolecule | Ensure the amine groups on your biomolecule are available for conjugation. If your protein has been modified or is in a conformation that hides the amine groups, the reaction efficiency will be low. |
| Insufficient Molar Excess of PFP Ester | A 2:1 to 10:1 molar ratio of PFP ester to free amine is a good starting point.[5] This may need to be optimized depending on the biomolecule and reaction conditions. For dilute protein solutions, a higher molar excess may be required. |
| Poor Mixing | The PFP ester, dissolved in an organic solvent, may not disperse well in the aqueous reaction mixture. Add the PFP ester solution slowly to the biomolecule solution while gently stirring to ensure a homogenous reaction.[4] |
Data Presentation: PFP vs. NHS Ester Stability and Reactivity
The superior performance of PFP esters is evident when comparing their stability and reactivity to NHS esters.
Table 1: Comparative Hydrolytic Stability of Active Esters
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Significantly less stable; ~6-fold less stable than PFP ester[6] |
Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
This table can be used as a general reference to understand the trend of increasing hydrolysis with higher pH, which PFP esters, although more stable, will also follow.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | Room Temperature | ~1 hour[6] |
| 8.5 | Room Temperature | 180 minutes[8] |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | Room Temperature | 125 minutes[8] |
Table 3: Comparative Aminolysis Kinetics of PFP and NHS Esters
| Active Ester Platform | Amine | Pseudo-First-Order Rate Constant (k') |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹[1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹[1] |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Conjugation to a Protein
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
PFP ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 0.5–5 mg/mL.[5] If the biomolecule is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the PFP Ester Solution: Equilibrate the PFP ester vial to room temperature before opening.[4] Dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10–100 mM immediately before use.[5]
-
Initiate the Conjugation Reaction: Slowly add the PFP ester solution to the stirring biomolecule solution to achieve the desired molar excess (typically 2-10 fold).[5] The final concentration of the organic co-solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubate: Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight for sensitive biomolecules.[5]
-
Quench the Reaction (Optional): To quench any unreacted PFP ester, add a quenching buffer (e.g., Tris buffer) and incubate for 30 minutes.[5]
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column or dialysis.
Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer.
Materials:
-
PFP and NHS esters of the same carboxylic acid
-
Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Initiate Hydrolysis: Dilute each active ester stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.
-
HPLC Analysis: Immediately inject a sample (t=0) into the HPLC system. Continue to take and inject samples at regular time intervals.
-
Monitor Reaction: Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
Calculate Half-life: Calculate the percentage of the remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.
Visualizing Workflows and Key Relationships
PFP Ester Conjugation Workflow
Caption: A typical experimental workflow for PFP ester conjugation.
PFP vs. NHS Ester: Competing Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocomposix.com [nanocomposix.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
optimizing reaction time for Azido-PEG1-PFP ester labeling
Welcome to the technical support center for Azido-PEG1-PFP ester labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker molecule used in bioconjugation.[1][2][3][4][5] It contains three key components:
-
An azide (B81097) group (N3) , which is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2]
-
A short polyethylene glycol (PEG1) spacer, which is hydrophilic and can improve the solubility of the labeled molecule.[4]
-
A pentafluorophenyl (PFP) ester , which is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines on molecules like proteins and peptides.[6][7][8][9][10]
This linker is commonly used to introduce an azide group onto a biomolecule for subsequent ligation with an alkyne-containing molecule, a key step in creating PROTACs (Proteolysis Targeting Chimeras) and other complex bioconjugates.[1]
Q2: What are the main advantages of using a PFP ester over an NHS ester?
PFP esters offer two primary advantages over the more common N-hydroxysuccinimide (NHS) esters:
-
Greater resistance to hydrolysis: PFP esters are significantly more stable in aqueous solutions compared to NHS esters.[6][8][9][11] This increased stability reduces the competition from the hydrolysis side-reaction, leading to more efficient and reproducible conjugations, especially when working with valuable biomolecules.[11]
-
Faster reaction kinetics: PFP esters generally exhibit faster reaction rates with amines (aminolysis) than NHS esters.[11]
Q3: What is the optimal pH for the labeling reaction?
The optimal pH for reacting PFP esters with primary amines is between 7.2 and 8.5.[6][12] In this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently with the ester. Higher pH levels will accelerate the hydrolysis of the PFP ester, reducing the overall yield of the desired conjugate.[6][12][13]
Q4: What solvents should I use to dissolve this compound?
This compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[6][7][9][10][13][14] The most commonly recommended solvents are anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7][9][10][13][14] After dissolution, this stock solution can be added to the aqueous reaction buffer containing the biomolecule. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[13]
Q5: How should I store this compound?
Due to its sensitivity to moisture, this compound should be stored at -20°C in a tightly sealed container with a desiccant.[6][7][13] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture.[9][10][13][14] It is strongly advised not to prepare stock solutions for long-term storage as the PFP ester will degrade over time.[6][9][10][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling efficiency | Hydrolysis of PFP ester | Ensure all solvents are anhydrous and the reaction is protected from moisture.[6] Prepare the PFP ester solution immediately before use.[6][9][10][13][14] Maintain the reaction pH between 7.2 and 8.5.[6][12] |
| Inactive biomolecule | Confirm the presence of accessible primary amines on your biomolecule. | |
| Competing nucleophiles in the buffer | Avoid buffers containing primary amines, such as Tris or glycine.[7][9][10][14] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or HEPES.[7][12] | |
| Insufficient molar excess of the linker | Increase the molar ratio of this compound to the biomolecule. A 10- to 50-fold molar excess is a common starting point for protein labeling.[13] | |
| Reaction is slow | Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.2-8.5.[6][12] |
| Low reaction temperature | Most labeling reactions proceed well at room temperature (20-25°C) for 1-4 hours.[12] For sensitive biomolecules, the reaction can be performed at 4°C overnight.[12] | |
| Low concentration of reactants | Increasing the concentration of the biomolecule and the linker can improve reaction rates. A typical biomolecule concentration is between 0.5-5 mg/mL.[12] | |
| Precipitation observed during the reaction | Poor solubility of the linker or biomolecule | If solubility is an issue, you can include 5-10% of an organic co-solvent like DMSO or DMF in the reaction buffer.[12] |
| Aggregation of the biomolecule | Ensure the biomolecule is stable in the chosen reaction buffer and at the working concentration. | |
| Difficulty in purifying the final conjugate | Excess unreacted linker | Excess PFP ester can be quenched by adding a buffer containing a primary amine, such as Tris, and incubating for 30 minutes.[12] |
| Inefficient removal of byproducts | Use appropriate purification methods such as desalting columns (e.g., Sephadex G-25), dialysis, or HPLC to separate the labeled biomolecule from excess reagents and byproducts.[7][12] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Higher pH increases hydrolysis rate.[6][12][13] |
| Temperature | 20-25°C (Room Temperature) or 4°C | For sensitive biomolecules, 4°C is preferred.[12] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Optimization may be required.[12] |
| Molar Excess of PFP Ester | 2:1 to 10:1 (for general biomolecules) 10:1 to 50:1 (for proteins/antibodies) | Needs to be optimized for each specific application.[12][13] |
| Biomolecule Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve efficiency.[12] |
| Organic Co-solvent | 5 - 10% (if needed) | DMSO or DMF can be used to improve solubility.[12] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[7][11]
-
If the protein is stored in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using dialysis or a desalting column.[7][9][10][14]
-
-
Prepare the this compound Solution:
-
Initiate the Labeling Reaction:
-
Incubate the Reaction:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[12]
-
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol can be used to assess the stability of the PFP ester in your reaction buffer.
-
Prepare a PFP Ester Stock Solution: Dissolve the PFP ester in anhydrous acetonitrile (B52724) or DMSO.
-
Initiate Hydrolysis: Dilute a small aliquot of the PFP ester stock solution into the aqueous buffer of interest at a known concentration and temperature.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Quench and Analyze: Immediately dilute the aliquot in the HPLC mobile phase to stop further hydrolysis and inject it into the HPLC system.
-
Data Analysis: Monitor the decrease in the PFP ester peak area and the corresponding increase in the hydrolyzed carboxylic acid peak area over time to determine the rate of hydrolysis.[6][11]
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Reaction pathways for this compound with an amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 3. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. confluore.com [confluore.com]
Technical Support Center: Characterization of Azido-PEG1-PFP Ester Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing the reaction products of Azido-PEG1-PFP ester. This bifunctional linker is commonly used for bioconjugation, linking a molecule with a primary amine to another molecule with an alkyne or cyclooctyne (B158145) via click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is a PEG derivative containing an azide (B81097) group and a pentafluorophenyl (PFP) ester.[1][2] The PFP ester is highly reactive towards primary and secondary amines, forming a stable amide bond.[3][4][5][6][7] The azide group can then be used for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to react with an alkyne-containing molecule.[1][8][9][10]
Q2: Why am I seeing low or no conjugation to my amine-containing molecule?
A2: Several factors can contribute to low conjugation efficiency. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: What are the common side products in this reaction?
A3: The primary side product is the hydrolyzed PFP ester, which results in a non-reactive carboxylic acid.[3] This hydrolysis is accelerated at higher pH and in the presence of moisture.[3][11]
Q4: How should I store and handle this compound?
A4: this compound is moisture-sensitive.[3][5][6][11] It should be stored at -20°C with a desiccant.[3][5][6][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][6][11] Solutions of the PFP ester should be prepared immediately before use and any unused solution should be discarded.[3][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Hydrolyzed PFP Ester: The PFP ester has been hydrolyzed to the non-reactive carboxylic acid due to moisture. | Store the reagent properly at -20°C with a desiccant.[3][5][6] Prepare solutions of the PFP ester immediately before use.[3][5][6] |
| Incorrect pH: The reaction pH is too low, resulting in a protonated and unreactive amine. | The optimal pH range for the reaction of PFP esters with primary amines is 7.2 to 8.5.[3] | |
| Competing Amines: The reaction buffer (e.g., Tris or glycine) contains primary amines that compete with the target molecule. | Use an amine-free buffer such as phosphate-buffered saline (PBS).[5][6][12] | |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[3] | |
| Multiple Products Observed | Over-PEGylation: The molar ratio of the PFP ester to the target molecule is too high, leading to multiple PEG chains being attached. | Optimize the molar ratio of the PFP ester to your amine-containing molecule. Start with a 2:1 to 10:1 molar ratio of PFP ester to free amine.[13] |
| Reaction with Secondary Amines: If your target molecule contains secondary amines, the PFP ester can also react with them, leading to a heterogeneous product mixture. | Characterize the products carefully using mass spectrometry to identify the sites of modification. | |
| Difficulty in Purification | Similar Properties of Product and Starting Material: The PEGylated product may have similar solubility and chromatographic behavior to the starting material. | Use a purification method that separates based on size, such as size-exclusion chromatography (SEC) or dialysis.[5][6][12][14][15] |
| Hydrolysis During Workup: The PFP ester can hydrolyze during aqueous workup, especially under basic conditions. | Consider using a non-aqueous workup or purification method like silica (B1680970) gel chromatography if your product is stable under those conditions.[3] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of this compound | 325.20 g/mol | [1] |
| Exact Mass of this compound | 325.0486 u | [1] |
| Optimal Reaction pH | 7.2 - 8.5 | [3] |
| Recommended Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | [13] |
| Storage Temperature | -20°C | [3][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
-
Prepare the Amine Solution: Dissolve the amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.[5][6]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][5][6]
-
Reaction: Add the PFP ester solution to the amine solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[13]
-
Quenching (Optional): To quench any unreacted PFP ester, add a small amount of an amine-containing buffer like Tris.[13]
-
Purification: Purify the reaction product using size-exclusion chromatography (SEC), dialysis, or another suitable chromatographic technique to remove excess reagents and byproducts.[5][6][12][14][15]
Protocol 2: Characterization by Mass Spectrometry (MS)
-
Sample Preparation: Prepare the purified product in a suitable volatile buffer, such as ammonium (B1175870) acetate.
-
Analysis: Analyze the sample using liquid chromatography-mass spectrometry (LC-MS). This will allow for the determination of the molecular weight of the product and help identify the presence of any unreacted starting materials or side products.[][17]
Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified product in a suitable deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the PEG linker and the conjugated molecule. The disappearance of the PFP ester peaks and the appearance of new amide bond-related signals can confirm the reaction.[18][19]
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 9. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. precisepeg.com [precisepeg.com]
- 14. purepeg.com [purepeg.com]
- 15. How are PEG derivatives purified? - Blog [shochem.com]
- 17. enovatia.com [enovatia.com]
- 18. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
effect of excess reagent on Azido-PEG1-PFP ester conjugation
Technical Support Center: Azido-PEG1-PFP Ester Conjugation
Welcome to the technical support center for this compound conjugation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a primary amine?
The this compound is an amine-reactive labeling reagent. The pentafluorophenyl (PFP) ester is an active ester that reacts with nucleophilic primary amines (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond.[1] The reaction releases pentafluorophenol (B44920) as a byproduct. PFP esters are known for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other active esters like NHS esters, which can lead to more efficient conjugation reactions.[1][2][3]
Q2: What is the optimal pH for this conjugation reaction?
The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5.[4][5] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the ester.
-
Below pH 7.2: The amine group becomes increasingly protonated (-NH3+), rendering it unreactive.
-
Above pH 8.5: The rate of hydrolysis of the PFP ester increases, creating a competing reaction that can reduce the overall yield of the desired conjugate.[5][6]
Q3: Which buffers should I use for the conjugation?
It is critical to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the PFP ester.[3]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers are all suitable choices.[4][6]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will directly compete in the reaction and significantly lower your conjugation efficiency.[3][6]
Q4: How should I prepare and store the this compound reagent?
PFP esters are moisture-sensitive.[3] The ester group can hydrolyze over time if exposed to water.
-
Storage: Store the reagent at -20°C with a desiccant.[3][5] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[3]
-
Preparation: Do not prepare aqueous stock solutions for storage.[3] The PFP ester should be dissolved in a dry, anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] This stock solution is then added to your biomolecule in the aqueous reaction buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is too low (<7.2), leaving amines protonated and unreactive.[7] | Verify the pH of your reaction buffer. Adjust to the optimal range of 7.2-8.5.[4] |
| Hydrolysis of PFP Ester: The PFP ester was exposed to moisture or the reaction pH is too high (>8.5).[5] | Ensure the reagent is stored properly with a desiccant.[3] Prepare the PFP ester solution in anhydrous DMSO/DMF immediately before use.[4] Avoid unnecessarily high pH. | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines.[8] | Perform a buffer exchange on your sample using a desalting column or dialysis to an amine-free buffer like PBS.[3] | |
| Low Reagent Concentration: The concentration of the protein or peptide is too low, which favors hydrolysis over the conjugation reaction.[7][8] | Increase the concentration of your biomolecule. Protein concentrations should ideally be 2 mg/mL or higher.[8] | |
| Multiple Conjugates or Aggregation | Excessive Molar Ratio: The molar excess of the this compound is too high, leading to multiple PEG chains being attached to a single protein molecule. | Optimize the molar ratio of PFP ester to your biomolecule. Start with a lower ratio (e.g., 2:1 to 5:1) and titrate upwards.[4] |
| Protein Aggregation: The addition of organic solvent (DMSO/DMF) from the reagent stock causes the protein to precipitate. | Keep the final concentration of the organic co-solvent low, typically under 10%.[4][5] Add the PFP ester solution slowly to the protein solution while stirring.[4] | |
| Difficulty in Purification | Unreacted Reagent: A large excess of the PFP ester was used, making it difficult to separate from the final conjugate. | Use a desalting column (e.g., G-25) or dialysis for proteins to remove the unreacted PEG linker.[3] For smaller molecules, HPLC purification may be necessary.[4] |
| Hydrolyzed Reagent: The hydrolyzed form of the reagent (Azido-PEG1-acid) may be difficult to separate. | Ensure efficient reaction conditions to minimize hydrolysis. Consider quenching the reaction with an amine-containing buffer like Tris after the desired reaction time to consume any remaining active ester.[4] |
Experimental Protocols & Data
Effect of Molar Excess on Conjugation Efficiency
Optimizing the molar ratio of the this compound to the amine-containing biomolecule is crucial. Using an excess of the PFP ester drives the reaction forward but can lead to multiple incorporations if the biomolecule has several available amine groups.
Table 1: Representative Effect of Molar Ratio on Degree of Labeling (DOL) This is illustrative data for a typical antibody (IgG) conjugation.
| Molar Ratio (PFP Ester : IgG) | Reaction Time (hours) | Reaction Temperature (°C) | Average Degree of Labeling (DOL) |
| 2:1 | 2 | 25 | 1-2 PEGs / IgG |
| 5:1 | 2 | 25 | 2-4 PEGs / IgG[3] |
| 10:1 | 2 | 25 | 4-6 PEGs / IgG[4] |
| 20:1 | 2 | 25 | >6 PEGs / IgG (Risk of aggregation) |
General Protocol for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein with primary amines.
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[4]
-
-
Perform the Conjugation:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove the unreacted PFP ester and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.[3]
-
-
Analyze the Conjugate:
-
Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry (LC-MS or MALDI-TOF).[4]
-
Visualizations
Conjugation and Purification Workflow
The following diagram illustrates the key steps in the this compound conjugation process, from reagent preparation to final analysis.
Caption: Workflow for PFP-ester conjugation to a primary amine.
Reaction Logic: pH and Competing Reactions
This diagram shows the relationship between reaction pH and the competing pathways of amine conjugation versus ester hydrolysis.
Caption: Influence of pH on PFP-ester reaction outcomes.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: Quenching Unreacted Azido-PEG1-PFP Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching unreacted Azido-PEG1-PFP ester in a reaction.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups in this compound and what do they react with?
A1: this compound is a bifunctional linker with two reactive moieties:
-
Pentafluorophenyl (PFP) ester: This is an amine-reactive group that forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. PFP esters are known for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.
-
Azide (B81097) group (-N3): This group is used in "click chemistry." It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule. The azide group is generally very stable under typical bioconjugation conditions.[1]
Q2: Why is it necessary to quench the reaction?
A2: Quenching is a critical step to stop the reaction and deactivate any unreacted PFP ester. If not quenched, the remaining active PFP esters could react with other primary amine-containing molecules in subsequent steps or during analysis, leading to non-specific labeling and inaccurate results.
Q3: How do I quench the unreacted PFP ester?
A3: The most common and effective method to quench unreacted PFP ester is to add a buffer containing a primary amine. This amine will react with and consume any remaining PFP ester. Commonly used quenching agents are Tris or glycine (B1666218) buffers.
Q4: Do I also need to quench the unreacted azide group?
A4: In most applications, it is not necessary to chemically quench the azide group. The azide functionality is highly stable and bioorthogonal, meaning it does not typically react with functional groups found in biological molecules under standard physiological conditions.[1] If the unreacted azide-containing molecule needs to be removed, this is typically achieved through purification methods such as dialysis, size-exclusion chromatography (SEC), or other chromatographic techniques.[2][3] In specific cases where deactivation is required, a Staudinger ligation with a phosphine (B1218219) reagent can be employed.[][5][6]
Q5: What is the optimal pH for the PFP ester conjugation reaction and the quenching step?
A5: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the amine groups are sufficiently deprotonated and nucleophilic. For quenching with Tris or glycine, a pH around 8.0 is effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conjugation yield | Hydrolysis of the PFP ester. | Ensure the PFP ester reagent is stored properly at -20°C with a desiccant and is warmed to room temperature before opening to prevent moisture condensation. Prepare the PFP ester solution immediately before use. |
| Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A lower pH will result in protonated, less reactive amines. | |
| Presence of primary amines in the reaction buffer. | Use amine-free buffers such as phosphate, HEPES, or bicarbonate for the conjugation reaction. Buffers like Tris and glycine will compete for the PFP ester. | |
| Incomplete quenching | Insufficient concentration of quenching agent. | Use a final concentration of 50-100 mM of the quenching agent (e.g., Tris or glycine). |
| Insufficient incubation time for quenching. | Incubate the quenching reaction for at least 15-30 minutes at room temperature. | |
| Side reactions or unexpected modifications | Reaction with other nucleophilic amino acid residues. | At a basic pH, PFP esters can potentially react with the hydroxyl groups of serine, threonine, and tyrosine. Perform the reaction at the lower end of the optimal pH range (around 7.2-7.5) to minimize these side reactions. |
| Reaction of Tris with aldehydes (if present). | Be aware that Tris buffer can react with aldehydes. If your molecule of interest contains an aldehyde, consider using glycine as the quenching agent.[7] | |
| Precipitation during the reaction | Low solubility of the this compound or the target molecule. | The this compound is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation and precipitation of proteins. |
Experimental Protocols
Protocol for Quenching Unreacted this compound
This protocol describes a general method for quenching a reaction after conjugating a molecule with this compound.
Materials:
-
Reaction mixture containing the unreacted this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette.
-
Storage buffer (e.g., PBS).
Procedure:
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine and adjust the pH to 8.0.
-
Add Quenching Agent: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction mixture to achieve a final concentration of 50 mM.
-
Incubate: Gently mix the solution and incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove the quenched this compound and the excess quenching agent by purifying the conjugate. This can be done using a desalting column, size-exclusion chromatography, or dialysis against the desired storage buffer.
Quantitative Data Summary
The following table summarizes typical parameters for quenching PFP ester reactions.
| Quenching Agent | Typical Final Concentration | Typical pH | Incubation Time | Incubation Temperature |
| Tris | 50 - 100 mM | 8.0 | 15 - 30 minutes | Room Temperature |
| Glycine | 50 - 100 mM | 8.0 | 15 - 30 minutes | Room Temperature |
Workflow Visualization
The following diagram illustrates the experimental workflow for a typical conjugation reaction followed by quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Working with Moisture-Sensitive PEG Reagents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for handling moisture-sensitive polyethylene (B3416737) glycol (PEG) reagents.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my moisture-sensitive PEG reagents?
A1: Proper storage is critical to maintain the reactivity of your PEG reagents. For long-term storage, all PEG derivatives should be stored under a dry, inert atmosphere, such as nitrogen or argon, in a tightly sealed container, and kept in a freezer at -20°C or lower.[1][2][3] It is also advisable to store the container with a desiccant on the outside to minimize moisture exposure.[1] For particularly moisture-sensitive reagents like PEG NHS Esters, storage at or below -15°C is crucial to prevent loss of activity.[1]
Q2: What is the correct procedure for handling a new vial of PEG reagent?
A2: Before opening a new vial, it is essential to allow the container to slowly warm up to room temperature.[1][3] This prevents atmospheric moisture from condensing on the cold reagent.[2][3] Once at room temperature, open the vial in a controlled environment with low humidity if possible, such as in a glove box or under a stream of inert gas.
Q3: My PEG reagent is a low-melting solid or a thick liquid. How can I accurately weigh and dispense it?
A3: Many PEG reagents are difficult to handle directly. To facilitate accurate dispensing, it is recommended to prepare a stock solution by dissolving the reagent in a dry, aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[2][4] This stock solution can then be stored at -20°C under an inert atmosphere.[2] When using the stock solution, use a syringe with a non-coring needle to withdraw the desired volume through a septum to minimize exposure to air.[2]
Q4: Can I reuse a vial of PEG reagent once it has been opened?
A4: Yes, but with precautions. After dispensing the required amount, the container should be backfilled with a dry, inert gas like nitrogen or argon before resealing tightly.[1][3] For highly sensitive reagents, it is best to aliquot the reagent into smaller, single-use portions upon first opening to avoid repeated exposure of the entire batch to potential moisture.[1]
Q5: What are the visible signs that my PEG reagent may have been compromised by moisture?
A5: While there may not always be obvious visual cues, signs of degradation can include a change in the physical appearance of the reagent, such as clumping or a change in color. However, the most definitive indicator of degradation is a decrease in its performance in your experiments, such as low conjugation efficiency.[4]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
This is one of the most common issues when working with moisture-sensitive PEG reagents. The following guide will help you troubleshoot the potential causes.
Possible Causes and Solutions:
-
Hydrolysis of the Activated PEG Reagent: Moisture-sensitive functional groups, such as NHS esters, are prone to hydrolysis, rendering them inactive.
-
Incorrect pH for the Conjugation Reaction: The efficiency of many PEGylation reactions is highly pH-dependent.
-
Inaccessible Target Functional Groups on the Protein: The functional groups on your protein that you are targeting for PEGylation may not be sufficiently exposed.
-
Solution: Consider altering the reaction conditions, such as pH or temperature, which may influence protein conformation. In some cases, site-directed mutagenesis to introduce a more accessible reactive site may be necessary.[4]
-
-
Inactive Protein or Reagent: Either the protein or the PEG reagent may have lost its activity.
-
Solution: Perform a control reaction with a known active protein and a fresh batch of PEG reagent to determine which component is inactive.
-
Troubleshooting Workflow for Low PEGylation Yield
Caption: Troubleshooting workflow for low PEGylation yield.
Issue 2: Protein Aggregation/Precipitation During PEGylation
Possible Causes and Solutions:
-
Cross-linking: If you are using a di-activated PEG reagent, it can cause cross-linking between protein molecules, leading to aggregation.
-
Solution: Reduce the molar ratio of the activated PEG to the protein.[4] If possible, use a mono-activated PEG reagent.
-
-
Protein Instability: The reaction conditions (e.g., pH, temperature) may be causing your protein to become unstable.
-
High Protein Concentration: A high concentration of protein in the reaction mixture can increase the likelihood of aggregation.
-
Solution: Reduce the concentration of the protein in the reaction.[4]
-
Data Presentation
Table 1: Moisture Sensitivity of Common PEG Functional Groups
| PEG Functional Group | Moisture Sensitivity | Primary Degradation Pathway | Recommended Handling |
| NHS Ester | Very High | Hydrolysis to carboxylic acid | Store under inert gas at ≤ -15°C; use fresh solutions in dry solvents.[1] |
| Aldehyde | High | Oxidation to carboxylic acid; formation of hydrate | Store under inert gas, protected from light and moisture.[3] |
| Maleimide (B117702) | High | Hydrolysis of the maleimide ring | Store in the dark and under dry conditions.[1] |
| Thiol | Moderate | Oxidation to disulfide bonds | Store under inert gas; handle with degassed buffers.[1][2] |
| Carboxylic Acid | Low | Generally stable | Standard storage conditions. |
Table 2: Recommended Reaction Conditions for Common PEGylation Chemistries
| PEGylation Chemistry | Target Functional Group | Optimal pH Range | Recommended Buffer |
| NHS Ester | Primary Amines (Lysine, N-terminus) | 7.5 - 8.5[5] | Phosphate, Borate |
| Maleimide | Thiols (Cysteine) | 6.5 - 7.5[6] | Phosphate (thiol-free) |
| Aldehyde (Reductive Amination) | Primary Amines | 5.0 - 7.0 | MES, Acetate |
| Thiol | Thiols (disulfide exchange) | ~8.0 | Phosphate |
Experimental Protocols
Protocol 1: Testing the Activity of a Suspected Degraded PEG-NHS Ester Reagent
Objective: To determine if a PEG-NHS ester reagent has been inactivated due to moisture exposure.
Materials:
-
Suspected PEG-NHS ester reagent
-
A new, unopened vial of the same PEG-NHS ester reagent (as a positive control)
-
A small, amine-containing molecule (e.g., glycine (B1666218) or a short peptide)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Dry, aprotic solvent (e.g., DMSO)
-
Analytical equipment for monitoring the reaction (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Allow both the suspected and the new PEG-NHS ester vials to equilibrate to room temperature.
-
Prepare 10 mM stock solutions of each PEG reagent in dry DMSO.
-
Prepare a 10 mM stock solution of the amine-containing molecule in the reaction buffer.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, label them "Suspected Reagent," "Positive Control," and "Negative Control."
-
To the "Suspected Reagent" tube, add the amine solution and an equimolar amount of the suspected PEG-NHS ester stock solution.
-
To the "Positive Control" tube, add the amine solution and an equimolar amount of the new PEG-NHS ester stock solution.
-
To the "Negative Control" tube, add only the amine solution and an equivalent volume of DMSO.
-
-
Incubation:
-
Incubate all tubes at room temperature for 1-2 hours.
-
-
Analysis:
-
Analyze the reaction mixtures using HPLC or LC-MS.
-
Expected Results:
-
Positive Control: A new peak corresponding to the PEGylated amine should be observed, with a corresponding decrease in the unreacted amine peak.
-
Suspected Reagent: If the reagent is inactive, there will be little to no formation of the PEGylated product, and the chromatogram will look similar to the negative control.
-
Negative Control: Only the peak for the unreacted amine should be present.
-
-
General PEGylation Workflow
Caption: A general experimental workflow for a PEGylation reaction.
Logical Relationship of Moisture Exposure and Experimental Problems
References
avoiding buffers with primary amines in conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bioconjugation reactions. The focus is on avoiding common pitfalls associated with the use of primary amine-containing buffers.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using buffers containing primary amines (e.g., Tris, glycine) in my conjugation reactions?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are generally not recommended for conjugation reactions that involve amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters.[1][2] The primary amine groups in these buffers are nucleophilic and will compete with the primary amines on your target molecule (e.g., the ε-amino group of lysine (B10760008) residues in a protein) for reaction with the NHS ester.[1][2] This competition can significantly reduce the conjugation efficiency, leading to a lower yield of your desired bioconjugate and the formation of undesired byproducts.[1][2] While Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure, they should be avoided during the conjugation step itself.[1][2]
However, it is worth noting that at least one study has suggested that Tris buffer may not interfere with biotinylation reactions using NHS chemistry.[3][4] Despite this, the overwhelming consensus in the scientific literature and from reagent suppliers is to avoid primary amine buffers to ensure optimal and reproducible conjugation results.
Q2: What are suitable alternative buffers for my amine-reactive conjugation reaction?
Several amine-free buffers are compatible with NHS ester and other amine-reactive conjugation chemistries. Commonly recommended options include:
-
Phosphate-Buffered Saline (PBS) [1]
-
Carbonate-Bicarbonate buffers [1]
-
HEPES buffers [1]
-
Borate buffers [1]
The optimal pH for most NHS ester conjugation reactions is between 7.2 and 8.5.[1] For many applications, a pH of 8.3-8.5 is considered optimal.[2] For proteins that are sensitive to higher pH, PBS at pH 7.4 can be used, though this may require longer incubation times.[5]
Q3: My protein is currently in a Tris-containing buffer. What should I do before starting the conjugation?
If your protein of interest is in an incompatible buffer, you must perform a buffer exchange to move it into a suitable amine-free buffer before initiating the conjugation reaction.[1] Common methods for buffer exchange include:
-
Desalting Columns (Size Exclusion Chromatography): This is a rapid method that separates molecules based on size. The protein is passed through a column with a resin that has a specific molecular weight cut-off, allowing the larger protein to elute in the new buffer while smaller buffer molecules are retained.[6]
-
Dialysis: This method involves placing the protein solution in a dialysis bag with a semi-permeable membrane and submerging it in a large volume of the desired new buffer. Small buffer molecules diffuse out of the bag, and the new buffer components diffuse in. This process is gentle but can be time-consuming.[6]
-
Diafiltration (Ultrafiltration): This technique uses pressure to force the buffer through a membrane that retains the larger protein. The old buffer is removed, and new buffer is added. This can be faster than dialysis and also allows for concentrating the protein sample.[6]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is a common issue that can arise from several factors. The following troubleshooting decision tree can help you identify the potential cause and find a solution.
Data Presentation
The efficiency of NHS ester conjugation is highly dependent on the reaction conditions, particularly the pH and the composition of the buffer. The following tables summarize key quantitative data to guide your experimental design.
Table 1: Effect of pH on the Half-Life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.5 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[7] The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
This data illustrates that while the rate of hydrolysis increases with pH, the desired amidation reaction is accelerated to a greater extent, leading to a higher yield of the conjugate at a more alkaline pH within the optimal range.
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol is a general guideline for removing small molecules (like Tris or glycine) from a protein solution and exchanging it into a new buffer.
Materials:
-
Protein solution in an incompatible buffer
-
Desalting column with an appropriate molecular weight cut-off (MWCO)
-
Desired amine-free conjugation buffer (e.g., 0.1 M PBS, pH 7.4)
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Equilibration:
-
Remove the bottom cap of the desalting column and loosen the top cap.
-
Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Add 300 µL of the desired conjugation buffer to the top of the resin bed and centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the previous step two more times to ensure the column is fully equilibrated with the new buffer.[8]
-
-
Sample Loading:
-
Place the equilibrated column into a new collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted protein sample.[8]
-
-
Protein Recovery:
-
The collected flow-through contains your protein in the new, amine-free buffer, ready for conjugation.
-
Protocol 2: General Protocol for Antibody Labeling with an NHS Ester
This protocol provides a general procedure for conjugating an NHS ester to an antibody. Molar ratios and incubation times may need to be optimized for your specific antibody and label.
Materials:
-
Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[2][9]
-
NHS ester of the label (e.g., fluorescent dye, biotin)
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (e.g., desalting column)
Procedure:
-
Prepare the Antibody Solution:
-
Ensure your antibody is in an appropriate amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange (see Protocol 1).
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5]
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the antibody solution, add the calculated amount of the dissolved NHS ester. A 10-20 fold molar excess of the NHS ester to the antibody is a common starting point.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[10]
-
-
Purification:
-
Remove the excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 7. export_graphviz — scikit-learn 1.7.2 documentation [scikit-learn.org]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Fluorophore Coupling to Peptides with PFP Esters
Welcome to the technical support center for optimizing fluorophore coupling to peptides using pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for labeling peptides?
Pentafluorophenyl (PFP) esters are amine-reactive chemical labeling reagents used to covalently attach molecules, such as fluorophores, to peptides and proteins.[1] They react with primary amino groups, specifically the N-terminus of a peptide and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[1] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous solutions, which can lead to more efficient and reliable labeling reactions.[1][2][3][4]
Q2: What are the primary target sites for PFP ester labeling on a peptide?
The primary targets for PFP ester labeling are the nucleophilic primary amino groups found on:
Q3: What is the optimal pH for fluorophore coupling using PFP esters?
The optimal pH range for amine labeling with PFP esters is typically between 7.2 and 8.5.[2] A slightly basic pH is necessary to ensure that the target amino groups are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently. At a lower pH, the amino groups are protonated and less reactive, while a significantly higher pH (>8.5) can increase the rate of hydrolysis of the PFP ester, reducing the coupling efficiency.[1][2]
Q4: What solvents should be used to dissolve the PFP ester-activated fluorophore?
PFP ester-activated fluorophores are often moisture-sensitive and should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][3][4] It is crucial to use high-quality, fresh anhydrous solvents, as any residual amines in degraded DMF can react with the PFP ester.[5] The stock solution is then added to the peptide solution in an appropriate aqueous buffer.
Troubleshooting Guide
This guide addresses common problems encountered during the fluorophore coupling process using PFP esters.
Problem 1: Low or No Labeling Efficiency
Symptoms:
-
Mass spectrometry or HPLC analysis shows a large peak corresponding to the unlabeled peptide and a very small or absent peak for the labeled peptide.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2] At lower pH values, the amino groups on the peptide are protonated and less nucleophilic, hindering the reaction.[1] |
| Hydrolyzed PFP Ester Reagent | PFP esters are sensitive to moisture.[1][3][4] Always use fresh, high-quality reagents. Prepare the PFP ester stock solution in anhydrous DMSO or DMF immediately before starting the reaction.[1][3][4] Do not store PFP esters in solution for extended periods.[3][4] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the peptide for reaction with the PFP ester, significantly reducing the labeling efficiency.[1][3][4] Use amine-free buffers like phosphate, bicarbonate, or borate (B1201080) buffers.[1][2] |
| Insufficient Molar Excess of PFP Ester | The molar ratio of the PFP ester to the peptide may be too low. Increase the molar excess of the PFP ester. A common starting point is a 2 to 10-fold molar excess.[2] For some applications, a 10 to 50-fold molar excess may be necessary.[1] |
| Short Reaction Time or Low Temperature | The labeling reaction may not have reached completion. Increase the incubation time (typically 1-4 hours at room temperature) or consider performing the reaction overnight at 4°C for sensitive biomolecules.[2] |
Problem 2: Multiple Labeling or Over-labeling of the Peptide
Symptoms:
-
Mass spectrometry analysis shows multiple peaks corresponding to the peptide labeled with more than one fluorophore.
-
Side reactions with other amino acid residues like serine, threonine, or tyrosine may occur.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Molar Excess of PFP Ester | A high concentration of the PFP ester can lead to the labeling of multiple primary amine sites (N-terminus and multiple lysines) and potentially less reactive sites. Reduce the molar excess of the PFP ester in the reaction. |
| High pH | Reaction conditions with a pH greater than ~8.5 can increase the likelihood of side reactions with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine.[1] Maintain the pH within the recommended 7.2-8.5 range. |
| Peptide Contains Multiple Primary Amines | If your peptide has an N-terminus and one or more lysine residues, multiple labeling is expected. To achieve single labeling, you must carefully control the reaction conditions by using a lower molar excess of the PFP ester and a shorter reaction time.[1] |
Experimental Protocols
General Protocol for Fluorophore Coupling to Peptides using PFP Esters
This protocol provides a general guideline for the conjugation reaction. Optimal conditions may vary depending on the specific peptide and fluorophore used.
1. Materials and Reagents:
-
Peptide with at least one primary amine.
-
PFP ester-activated fluorophore.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3][4]
-
Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate, pH 8.0).[1]
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0).[1]
-
Purification system (e.g., HPLC, desalting columns).[2][3][4]
2. Procedure:
-
Peptide Preparation: Dissolve the peptide in the amine-free reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[2]
-
PFP Ester-Fluorophore Preparation: Immediately before use, dissolve the PFP ester-activated fluorophore in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[1][2]
-
Conjugation Reaction: Add the PFP ester-fluorophore stock solution to the peptide solution to achieve the desired molar excess (a starting point of 2-10 fold molar excess is recommended).[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[1][2] For sensitive peptides, the reaction can be performed overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PFP ester.[1] Incubate for an additional 30 minutes.[2]
-
Purification: Purify the labeled peptide from excess fluorophore and reaction byproducts using a suitable method such as HPLC or desalting columns.[2][3][4]
-
Analysis: Confirm the successful conjugation and purity of the labeled peptide using techniques like mass spectrometry and HPLC.[2]
Visualizations
References
Technical Support Center: Post-Bioconjugation Purification
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the removal of unreacted linkers and other small molecules following a bioconjugation reaction.
Choosing the Right Purification Method
Selecting the appropriate purification strategy is critical for obtaining a high-purity bioconjugate, which is essential for reliable downstream applications. The choice of method depends on several factors, including the properties of the bioconjugate, the nature of the unreacted components, the required final purity, sample volume, and processing time.
Below is a decision-making flowchart to help guide you through the selection process.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the most common purification techniques.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) | Precipitation |
| Principle | Separation based on molecular size.[1][2] | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3] | Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling.[4] | Differential solubility in the presence of a precipitating agent (e.g., organic solvent, salt).[5] |
| Typical Recovery | >90% | >90% | >95%[6] | Variable, can be lower due to incomplete precipitation or resolubilization. |
| Purity Achieved | High | High | High | Moderate to High |
| Processing Time | Fast (minutes to hours)[7] | Slow (hours to days)[7][8][9] | Fast (hours)[10] | Fast (less than an hour to a few hours)[11] |
| Sample Volume | Small to medium (<0.5 mL to several mL)[12] | Wide range (µL to liters) | Wide range (10 mL to thousands of liters)[10] | Wide range |
| Key Advantage | High resolution and preservation of protein activity.[2] | Gentle, simple, and suitable for large volumes.[8] | Fast, scalable, and combines concentration with purification.[10] | Rapid, inexpensive, and effective for concentrating dilute samples. |
| Key Disadvantage | Sample dilution, limited capacity.[2] | Very slow, requires large buffer volumes.[7][9] | Can cause shear stress on molecules, requires specialized equipment. | Risk of protein denaturation and difficulty in resolubilizing the pellet. |
Experimental Protocols & Workflows
Size Exclusion Chromatography (SEC) / Desalting
SEC, also known as gel filtration, separates molecules based on their size.[1][2] Larger molecules (the bioconjugate) cannot enter the pores of the chromatography resin and thus elute first, while smaller molecules (unreacted linkers) enter the pores and have a longer path, eluting later.[12]
Caption: Workflow for SEC purification.
Detailed Protocol:
-
Column Preparation:
-
Select an SEC column with a fractionation range appropriate for separating your bioconjugate from the unreacted linker. The exclusion limit of the resin should be significantly smaller than the molecular weight of your bioconjugate.[13]
-
Equilibrate the column with 2-3 column volumes of the desired final buffer for your bioconjugate.
-
-
Sample Application:
-
Centrifuge your crude bioconjugation mixture to remove any precipitates.
-
Load the clarified sample onto the equilibrated column. The sample volume should typically not exceed 5-10% of the total column volume to ensure high resolution.[13]
-
-
Elution and Fraction Collection:
-
Begin isocratic elution with the equilibration buffer at the recommended flow rate for your column.
-
Collect fractions as the sample passes through the column. The bioconjugate will elute in the initial fractions, followed by the smaller, unreacted molecules.
-
-
Analysis:
-
Analyze the collected fractions using UV-Vis spectroscopy (measuring absorbance at 280 nm for protein and potentially at a wavelength specific to the linker or drug) to identify the fractions containing the purified bioconjugate.
-
Pool the fractions that contain the pure bioconjugate.
-
Dialysis
Dialysis is a technique that separates molecules based on size by selective diffusion across a semi-permeable membrane.[3] The bioconjugate is retained within a dialysis bag or cassette, while smaller, unreacted molecules diffuse out into a large volume of buffer (the dialysate).[7][8]
Caption: Workflow for purification by dialysis.
Detailed Protocol:
-
Membrane and Sample Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your bioconjugate (typically 1/3 to 1/5 of the bioconjugate's molecular weight) to ensure its retention.[14]
-
Prepare the dialysis membrane according to the manufacturer's instructions, which usually involves rinsing or soaking to remove preservatives.[15]
-
Load the bioconjugation reaction mixture into the dialysis tubing or cassette.
-
-
Dialysis:
-
Buffer Exchange and Final Dialysis:
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and recover the purified bioconjugate.
-
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for separating molecules by size.[10] The sample solution is pumped tangentially across the surface of a membrane.[4] This cross-flow prevents the build-up of molecules on the membrane surface, which is a common issue in traditional filtration.[4] Molecules smaller than the membrane's MWCO pass through as permeate, while the larger bioconjugate is retained in the recirculating sample (retentate).[10]
Caption: Workflow for TFF purification.
Detailed Protocol:
-
System Setup:
-
Concentration (Optional):
-
Add the crude bioconjugation mixture to the feed tank.
-
Recirculate the sample through the system, allowing the smaller molecules and solvent to pass through the membrane as permeate, thereby concentrating the bioconjugate in the retentate.
-
-
Diafiltration (Buffer Exchange):
-
Add the desired final buffer to the feed tank at the same rate that permeate is being removed. This process, known as constant-volume diafiltration, washes the unreacted linkers out of the sample.[15]
-
Typically, 5-10 diavolumes (a diavolume is equal to the volume of the concentrated sample) are required for near-complete removal of small molecules.[15]
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding new buffer and allow the system to concentrate the purified bioconjugate to the desired final volume.
-
Recover the purified product from the system.
-
Protein Precipitation
Precipitation uses a reagent, such as an organic solvent (e.g., cold acetone) or a salt (e.g., ammonium (B1175870) sulfate), to reduce the solubility of the protein, causing it to precipitate out of solution.[5] The unreacted, smaller linker molecules typically remain soluble and are removed when the supernatant is discarded.
Caption: Workflow for purification by precipitation.
Detailed Protocol:
-
Precipitation:
-
Cool the bioconjugation sample and the precipitating agent (e.g., acetone) to the recommended temperature (e.g., -20°C).
-
Slowly add the cold precipitating agent to the sample while gently mixing. A common ratio is 4 volumes of cold acetone (B3395972) to 1 volume of protein sample.
-
Incubate the mixture at the low temperature for a sufficient time (e.g., 60 minutes at -20°C) to allow for complete protein precipitation.
-
-
Pelleting the Bioconjugate:
-
Centrifuge the mixture at high speed (e.g., 13,000-15,000 x g) for 10-30 minutes to pellet the precipitated bioconjugate.
-
-
Removal of Supernatant:
-
Carefully decant the supernatant, which contains the unreacted linkers and other soluble impurities.
-
-
Washing and Resuspension:
-
Optionally, wash the pellet with a small volume of cold precipitating agent to remove any remaining contaminants, and repeat the centrifugation.
-
Air-dry the pellet briefly to remove residual solvent.
-
Resuspend the purified bioconjugate pellet in a suitable buffer. This step may require some optimization, as precipitated proteins can sometimes be difficult to resolubilize.
-
Troubleshooting and FAQs
Q1: My bioconjugate precipitated during dialysis. What should I do?
-
Possible Cause: The buffer conditions (pH, ionic strength) may be inappropriate, causing the protein to become insoluble. This can happen if the dialysis buffer's pH is close to the isoelectric point (pI) of the protein or if the salt concentration is too low.
-
Solution:
-
Ensure the pH of the dialysis buffer is at least one unit away from the pI of your protein.
-
Maintain an adequate salt concentration (e.g., 150 mM NaCl) in the dialysis buffer to keep the protein soluble.
-
Consider adding solubility enhancers like glycerol (B35011) (up to 20%) or arginine to the dialysis buffer.
-
Q2: I am seeing low recovery of my bioconjugate after Size Exclusion Chromatography (SEC). Why is this happening?
-
Possible Cause 1: Non-specific binding of the bioconjugate to the SEC resin.
-
Solution 1: Increase the salt concentration of the mobile phase (e.g., to 250-500 mM NaCl) to minimize ionic interactions. You can also try adding a non-ionic detergent in low concentrations if your protein is prone to hydrophobic interactions.
-
Possible Cause 2: The bioconjugate is aggregating and being filtered out by the column frit or is forming large aggregates that elute in the void volume.
-
Solution 2: Filter your sample through a low-protein-binding 0.22 µm filter before loading it onto the column.[16] Analyze the mobile phase composition to ensure it is optimal for your protein's stability.
Q3: The removal of unreacted linkers is incomplete after purification. How can I improve the efficiency?
-
For Dialysis: Increase the number of buffer changes and the duration of dialysis. Ensure the volume of the dialysate is at least 100-200 times the sample volume.
-
For SEC: Ensure you are collecting appropriately sized fractions and that there is good separation between your bioconjugate peak and the peak corresponding to the unreacted linker. You may need to optimize the column length or flow rate for better resolution.
-
For TFF: Increase the number of diavolumes during the diafiltration step. Typically, 5-10 diavolumes are sufficient for >99% removal of small molecules.[15]
-
For Precipitation: Perform a second precipitation step. After resuspending the pellet from the first precipitation, precipitate the protein again. Be aware that this may lead to further sample loss.
Q4: My sample volume increased significantly during dialysis. How can I prevent this?
-
Possible Cause: If your sample has a high concentration of solutes (e.g., salts, glycerol) compared to the dialysis buffer, water will move osmotically into your sample, increasing its volume.
-
Solution: Perform a stepwise dialysis, gradually decreasing the solute concentration difference between your sample and the dialysate over several buffer changes.
Q5: Purification by precipitation has led to a protein pellet that is very difficult to redissolve. What can I do?
-
Possible Cause: The precipitating agent (especially organic solvents like acetone or acids like TCA) can cause irreversible denaturation of the protein.
-
Solution:
-
Try resuspending the pellet in buffers containing denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a subsequent refolding step (e.g., via dialysis). This is only suitable if the biological activity of the conjugate is not required or can be restored.
-
Use milder precipitation conditions, for example, by using "salting out" with ammonium sulfate, which is generally less denaturing than organic solvents.[5]
-
Optimize the resuspension buffer by including additives that may aid in solubility, such as L-arginine or low concentrations of non-ionic detergents.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. repligen.com [repligen.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 15. benchchem.com [benchchem.com]
- 16. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
Validation & Comparative
A Head-to-Head Battle of Amine-Reactive Chemistries: Azido-PEG1-PFP Ester vs. NHS Ester
In the realm of bioconjugation, the precise and efficient modification of proteins and other biomolecules is paramount. For researchers, scientists, and drug development professionals, the choice of coupling chemistry can significantly impact the outcome of their experiments. Among the most common methods for targeting primary amines, such as the side chain of lysine (B10760008) residues, are active esters. This guide provides an in-depth comparison of two prominent players: Azido-PEG1-PFP (pentafluorophenyl) ester and the widely used NHS (N-hydroxysuccinimide) ester. We will delve into their reactivity, stability, and optimal usage, supported by experimental data to inform your selection process.
Executive Summary: PFP Esters Emerge as a Superior Alternative
Pentafluorophenyl esters, including Azido-PEG1-PFP ester, present a compelling alternative to the traditional NHS esters for amine modification.[1] The core advantages of PFP esters lie in their enhanced stability against hydrolysis and their heightened reactivity towards aminolysis (the desired reaction with amines).[1] This combination translates to more efficient and reproducible conjugation reactions, a critical factor when working with precious or limited quantities of biomolecules.[1] While NHS esters have a long history of use, their susceptibility to rapid hydrolysis in aqueous environments is a significant drawback, often necessitating a larger excess of the reagent to achieve desired labeling.[1][2]
Delving into the Chemical Differences
The enhanced performance of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by a primary amine.[1] Concurrently, the pentafluorophenolate anion is a better leaving group than the N-hydroxysuccinimide anion, further accelerating the aminolysis reaction.[1]
Quantitative Comparison: Reactivity and Stability
The decision to use one active ester over another is often guided by quantitative measures of their performance. The following tables summarize key data on the stability and reactivity of PFP and NHS esters. It is important to note that direct comparative kinetic data under identical conditions can be limited in literature, and the presented data is a compilation from various studies.
Table 1: Comparative Stability of Active Esters in Aqueous Conditions
| Active Ester | Conditions | Half-life of Hydrolysis | Reference |
| PFP Ester | Aqueous Acetonitrile | ~6 times more stable than NHS ester | [3] |
| NHS Ester | Aqueous Acetonitrile | Decomposed more rapidly than PFP ester | [3] |
| NHS Ester | pH 7 | Hours | [2] |
| NHS Ester | pH 8 | Minutes | [2] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [4] |
Table 2: Comparative Reactivity of Active Esters
| Active Ester Type | Reaction | Pseudo-first-order rate constant (s⁻¹) | Relative Coupling Speed | Reference |
| Poly(pentafluorophenyl acrylate) | Aminolysis with 1-aminomethylpyrene | 2.46 x 10⁻¹ | Significantly faster than NHS ester polymer | [1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Aminolysis with 1-aminomethylpyrene | 3.49 x 10⁻³ | - | [1] |
| PFP Ester (OPFP) | Coupling Reaction | ~32 times faster than OPCP* | [1] | |
| PFP Ester (OPFP) | Coupling Reaction | ~111 times faster than ONp** | [1] |
* OPCP: Pentachlorophenyl ester ** ONp: Nitrophenyl ester
Experimental Protocols
To allow for a direct comparison of this compound and a relevant NHS ester in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Determination of Hydrolytic Stability via HPLC
This protocol outlines a method to determine and compare the hydrolytic stability of the two active esters in a given buffer.
Materials:
-
This compound
-
Comparable NHS ester (e.g., Azido-PEG1-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4 and pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Prepare 10 mM stock solutions of both the PFP ester and the NHS ester in anhydrous DMSO or DMF immediately before use.[5][6]
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.[1]
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).[1]
-
Monitor the disappearance of the active ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).[1][4]
-
Calculate the half-life of each ester at both pH values by plotting the natural logarithm of the active ester peak area versus time.
Protocol 2: Comparative Conjugation to a Model Amine
This protocol allows for the comparison of the conjugation efficiency of the PFP and NHS esters with a model primary amine.
Materials:
-
This compound
-
Comparable NHS ester
-
Model amine (e.g., glycine (B1666218) or a small peptide with a single lysine)
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical method to quantify the conjugated product (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a 1 mg/mL solution of the model amine in the reaction buffer.
-
Prepare 10 mM stock solutions of both the PFP ester and the NHS ester in anhydrous DMSO or DMF.
-
Set up parallel reactions by adding a 5-fold molar excess of each active ester to the model amine solution.
-
Allow the reactions to proceed at room temperature.
-
At various time points (e.g., 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction and quench it by adding the quenching buffer to a final concentration of 50 mM.[5]
-
Analyze the samples using the chosen analytical method to determine the percentage of the model amine that has been conjugated.
-
Compare the reaction kinetics and final yield for both esters.
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a decision-making guide.
Caption: General reaction mechanism of an active ester with a primary amine.
Caption: A typical workflow for a bioconjugation experiment using active esters.
Caption: Decision tree for selecting between PFP and NHS esters.
Conclusion: Making an Informed Choice
The evidence strongly suggests that for many applications, this compound and other PFP esters offer significant advantages over their NHS counterparts.[1] Their superior hydrolytic stability leads to more consistent and efficient reactions, while their enhanced reactivity towards amines can result in higher conjugation yields in shorter reaction times.[1][3] While NHS esters remain a viable option, particularly for well-established protocols, researchers are encouraged to consider PFP esters for new and challenging conjugation projects where efficiency and reproducibility are paramount. By understanding the chemical properties and performance of these reagents, scientists can make more informed decisions to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
A Head-to-Head Battle for Bioconjugation: PFP Esters vs. Other Active Esters
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of an active ester for amine modification is a critical decision that profoundly impacts reaction efficiency, yield, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering distinct advantages in stability and, in some cases, reactivity. This guide provides an objective comparison of PFP esters with other common active esters, supported by experimental data, to inform the selection of the most appropriate reagent for your specific research needs.
At the heart of bioconjugation lies the desire to form stable covalent bonds between a biomolecule and another molecule, such as a drug, a fluorescent dye, or a polyethylene (B3416737) glycol (PEG) chain. Active esters are carboxylic acid derivatives designed to readily react with nucleophiles, most commonly the primary amines found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond. The ideal active ester should be highly reactive with the target amine but stable in the aqueous buffers typically used for bioconjugation, where hydrolysis presents a competing and undesirable reaction.
The Rise of PFP Esters: A Stability Advantage
Pentafluorophenyl esters are active esters derived from pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group. This inherent reactivity is coupled with a significant advantage over many other active esters: enhanced stability towards hydrolysis.[1]
NHS esters, the traditional workhorse of bioconjugation, are notoriously susceptible to hydrolysis in aqueous solutions, especially at the neutral to slightly basic pH required for efficient amine coupling.[2] This competing hydrolysis reaction not only consumes the active ester, necessitating the use of a larger excess of the labeling reagent, but can also lead to lower conjugation yields and variability between experiments.[3]
Sulfo-NHS esters were developed to address the poor water solubility of many NHS esters. The addition of a sulfonate group enhances hydrophilicity, allowing for conjugation reactions in entirely aqueous solutions. While generally exhibiting slightly greater stability in aqueous solutions compared to their non-sulfonated counterparts, they are still prone to hydrolysis at basic pH.
PFP esters, in contrast, demonstrate a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible conjugation reactions.[4][5] This increased stability is particularly advantageous when working with precious or limited quantities of biomolecules.[3]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize key performance data for PFP, NHS, and Sulfo-NHS esters.
| Parameter | PFP Ester | NHS Ester | Sulfo-NHS Ester |
| Optimal pH for Conjugation | 7.2 - 8.5[6] | 7.2 - 8.5 | 7.2 - 8.0 |
| Solubility in Aqueous Buffers | Low (requires co-solvents like DMSO or DMF)[4] | Low (requires co-solvents like DMSO or DMF) | High (water-soluble) |
| Membrane Permeability | Permeable | Permeable | Impermeable |
| Primary Target | Primary Amines | Primary Amines | Primary Amines (cell surface) |
Table 1: General Properties of Common Active Esters for Bioconjugation
The hydrolytic stability of an active ester is a critical factor in determining its efficiency in bioconjugation. The half-life (t½) of the ester in aqueous buffer provides a quantitative measure of its stability.
| Active Ester | pH 7.0 | pH 8.0 | pH 8.5 | pH 8.6 |
| PFP Ester (estimated) | Several Hours | ~3 hours | - | - |
| NHS Ester | 4-5 hours[7] | ~1 hour[7] | - | 10 minutes[7] |
| TFP Ester | - | ~3 hours[3] | - | - |
Table 2: Comparative Hydrolysis Half-lives of Active Esters in Aqueous Buffer. The half-life of Tetrafluorophenyl (TFP) ester, a close analog of PFP ester, is reported to be approximately 3.0 times longer than that of an NHS ester at pH 8.[3] The estimated half-life for PFP ester at pH 8.0 is based on this observation. At a pH at or below 7, an NHS ester in water has a half-life measured in hours, which shortens to minutes as the pH rises.[2]
Reaction Mechanisms and Workflow
The fundamental reaction for all these active esters is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the corresponding leaving group (pentafluorophenol, N-hydroxysuccinimide, or sulfo-N-hydroxysuccinimide).
Figure 1: General reaction mechanism for amine modification using active esters.
A typical experimental workflow for bioconjugation involves dissolving the biomolecule in a suitable amine-free buffer, preparing a stock solution of the active ester in an organic solvent (for PFP and NHS esters), mixing the two solutions, allowing the reaction to proceed, and then purifying the resulting conjugate.
Figure 2: A generalized experimental workflow for bioconjugation with active esters.
Experimental Protocols
The following are generalized protocols for protein labeling using PFP and NHS esters. It is crucial to optimize reaction conditions such as the molar ratio of ester to protein, reaction time, and temperature for each specific application.
Protocol 1: Protein Labeling with a PFP Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)[8]
-
PFP ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a stock solution of the PFP ester (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.[9]
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.[9]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[8][9]
-
(Optional) To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[6]
-
Purify the conjugate using a suitable method, such as a SEC column, to remove unreacted PFP ester and byproducts.[8]
Protocol 2: Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final reaction concentration.
-
Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (e.g., 10- to 50-fold) is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
(Optional) Quench the reaction by adding a quenching buffer.
-
Purify the conjugate using a suitable chromatography method to remove unreacted NHS ester and byproducts.
Logical Selection of an Active Ester
The choice between PFP, NHS, and sulfo-NHS esters depends on the specific requirements of the experiment.
Figure 3: Decision tree for selecting an appropriate active ester.
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl esters over NHS esters for amine-reactive conjugation reactions where hydrolytic stability is a key concern.[3] Their enhanced resistance to hydrolysis translates to more efficient reactions, higher yields, and improved reproducibility. While NHS esters remain a viable option, particularly when rapid reactions are desired and stability is less of a concern, and sulfo-NHS esters are invaluable for applications requiring water-soluble reagents for cell-surface labeling, PFP esters offer a robust and reliable alternative for a wide range of bioconjugation applications. For researchers aiming to optimize their protocols and achieve more consistent results, PFP esters represent a compelling choice that can accelerate discovery and development in the life sciences.
References
- 1. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
A Comparative Guide to Alternative Crosslinkers for Bioconjugation: Moving Beyond Azido-PEG1-PFP Ester
For researchers, scientists, and drug development professionals engaged in the intricate science of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final conjugate. Azido-PEG1-PFP ester has established itself as a valuable tool, offering an amine-reactive pentafluorophenyl (PFP) ester for conjugation and a terminal azide (B81097) for subsequent bioorthogonal "click" chemistry. However, the expanding landscape of bioconjugation demands a nuanced understanding of alternative strategies that may offer advantages in specific applications.
This guide provides an objective comparison of alternative crosslinkers to this compound, focusing on key performance indicators such as reaction efficiency, stability, and the nature of the chemical linkage. We present a detailed analysis of crosslinkers with different amine-reactive esters, as well as those targeting alternative functional groups, supported by experimental data to inform the selection of the optimal reagent for your research needs.
Amine-Reactive Ester Alternatives: A Head-to-Head Comparison
The PFP ester in this compound is one of several activated esters available for targeting primary amines (e.g., lysine (B10760008) residues) on proteins. The choice of the leaving group significantly impacts the crosslinker's reactivity and stability. Here, we compare PFP esters with two common alternatives: N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters.
| Feature | PFP Ester | NHS Ester | TFP Ester |
| Reactivity towards Amines | High | Very High | High |
| Susceptibility to Hydrolysis | Low to Moderate[1] | High | Low[2] |
| Optimal Reaction pH | 7.2 - 8.5[3] | 7.2 - 8.5 | >7.5[4] |
| Relative Stability in Aqueous Buffer | More stable than NHS esters[1] | Least stable, short half-life at higher pH[2] | More stable than NHS esters[2][4] |
| Byproduct Interference | Pentafluorophenol (PFP-OH) is less nucleophilic and less likely to interfere with the reaction.[1] | N-hydroxysuccinimide (NHS) can be nucleophilic and potentially cause side reactions. | Tetrafluorophenol (TFP-OH) is a stable leaving group. |
| Impact on Protein Activity | Can lead to preferential light-chain labeling in antibodies, potentially improving conjugate properties.[5] | Can result in heterogeneous labeling and potential for protein aggregation.[5] | Generally considered a stable and efficient alternative to NHS esters. |
Key Insights:
PFP and TFP esters offer a significant advantage over NHS esters in terms of their greater resistance to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations, especially when working with precious biomolecules.[1][4] While NHS esters are highly reactive, their rapid hydrolysis, particularly at pH values above 7, is a major drawback.[2] The choice between PFP and TFP esters may depend on specific reaction conditions and the hydrophobicity of the molecule to be conjugated. Furthermore, studies have shown that the use of PFP esters can influence the site of conjugation on antibodies, leading to preferential labeling of the light chain, which can result in improved properties of the final conjugate, such as reduced aggregation and enhanced brightness in the case of antibody-fluorophore conjugates.[5]
Expanding the Toolkit: Thiol-Reactive and Bioorthogonal Alternatives
To achieve greater control over the site of conjugation and to target different functional groups, researchers can turn to heterobifunctional crosslinkers that pair an azide with a thiol-reactive or a bioorthogonal moiety.
| Crosslinker Type | Reactive Group | Target Residue | Key Advantages | Key Considerations |
| Azido-PEG-Maleimide | Maleimide (B117702) | Cysteine (thiol) | Highly selective for thiols at pH 6.5-7.5; allows for site-specific conjugation to engineered cysteines. | The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation in the presence of other thiols.[6] Strategies to improve stability include using N-aryl maleimides or promoting hydrolysis of the succinimide (B58015) ring.[7] |
| Azido-PEG-DBCO | Dibenzocyclooctyne (DBCO) | Azide (via SPAAC) | Enables copper-free "click" chemistry, which is bioorthogonal and can be performed in living systems without the need for a toxic copper catalyst. The reaction is highly specific and efficient.[8] | The hydrophobicity of the DBCO group may lead to aggregation in some cases. The stability of DBCO-conjugates in serum can be influenced by factors like the presence of glutathione.[8] |
Key Insights:
Azido-PEG-Maleimide linkers are excellent choices for site-specific conjugation when a cysteine residue is available or can be introduced into the biomolecule. However, the stability of the maleimide-thiol linkage in the physiological environment is a critical consideration.[6] For applications requiring high in vivo stability, next-generation maleimides or alternative thiol-reactive groups that form more stable linkages are recommended.[9]
Azido-PEG-DBCO and other copper-free click chemistry reagents represent a powerful approach for bioorthogonal conjugation. The strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and proceeds rapidly under mild, physiological conditions, making it ideal for labeling live cells or for in vivo applications.[8]
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Conjugation using Azido-PEG-PFP/NHS/TFP Ester
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Azido-PEG-PFP/NHS/TFP ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Biomolecule: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the Azido-PEG-Ester in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the biomolecule solution with gentle mixing. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.
Protocol 2: General Procedure for Thiol-Reactive Conjugation using Azido-PEG-Maleimide
Materials:
-
Thiol-containing biomolecule (e.g., reduced antibody) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Azido-PEG-Maleimide
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Reduce Disulfide Bonds (if necessary): If the thiol groups are not free, reduce the biomolecule with a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column.
-
Prepare Maleimide Solution: Immediately before use, dissolve the Azido-PEG-Maleimide in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced biomolecule solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours on ice.
-
Purification: Remove excess, unreacted maleimide using a desalting column.
Protocol 3: General Procedure for Copper-Free Click Chemistry using Azido-PEG-DBCO
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-containing molecule
-
Desalting column or appropriate chromatography system
Procedure:
-
Prepare Reactants: Ensure both the azide-modified biomolecule and the DBCO-containing molecule are in a compatible buffer.
-
Click Reaction: Mix the azide-modified biomolecule with a 1.5- to 5-fold molar excess of the DBCO-containing molecule.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or affinity chromatography.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in each conjugation strategy.
Caption: Workflow for Amine-Reactive Bioconjugation.
Caption: Workflow for Thiol-Reactive Bioconjugation.
Caption: Workflow for Copper-Free Click Chemistry.
Conclusion
The selection of a crosslinker for bioconjugation is a multifaceted decision that requires careful consideration of the target biomolecule, the desired properties of the final conjugate, and the specific application. While this compound remains a valuable reagent, a thorough understanding of the available alternatives empowers researchers to tailor their bioconjugation strategies for optimal outcomes. Amine-reactive esters like TFP and PFP offer enhanced stability over traditional NHS esters. For site-specific modifications, thiol-reactive maleimides provide a powerful tool, although the stability of the resulting linkage must be considered. Finally, the advent of copper-free click chemistry reagents such as DBCO has opened new avenues for bioorthogonal labeling in complex biological systems. By leveraging the comparative data and experimental protocols presented in this guide, scientists can make informed decisions to advance their research and development in the dynamic field of bioconjugation.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Confirming Azido-PEG1-PFP Ester Conjugation: A Comparative Guide Using MALDI-TOF Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming the successful conjugation of moieties like Azido-PEG1-PFP ester to proteins or peptides is a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. This compound is a heterobifunctional linker that facilitates this process. The pentafluorophenyl (PFP) ester group reacts with primary amines (like the N-terminus or lysine (B10760008) side chains of a peptide), while the azide (B81097) group allows for subsequent "click chemistry" reactions.[1][][3][4] Verifying the initial conjugation step is paramount for the success of downstream applications.
Performance Comparison: MALDI-TOF vs. Alternatives
MALDI-TOF mass spectrometry is a powerful technique for the analysis of PEGylated biomolecules due to its speed, sensitivity, and ability to directly measure the mass of the resulting conjugate.[5] However, other techniques such as Size-Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are also frequently employed. The choice of method depends on the specific requirements of the analysis.
| Feature | MALDI-TOF Mass Spectrometry | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Measures mass-to-charge ratio of ions. | Separates molecules based on hydrodynamic volume. | Separates molecules based on hydrophobicity. |
| Primary Output | Mass spectrum showing molecular weights of reactants and products. | Chromatogram showing elution volume/time. | Chromatogram showing retention time. |
| Key Advantage | Direct confirmation of covalent attachment and determination of the degree of PEGylation.[5] | Good for separating PEGylated from non-PEGylated species and detecting aggregates.[6][7] | Can often separate species with the same number of PEG units but different attachment sites.[8][9] |
| Limitations | Can have lower resolution for very large or heterogeneous molecules. Signal can be suppressed. | Does not provide direct mass confirmation. Co-elution of species with similar sizes is possible.[10] | PEGylated proteins can interact with the column, leading to poor peak shape and recovery.[6] |
Quantitative Data Presentation
To illustrate the utility of MALDI-TOF in confirming conjugation, consider the reaction of a model peptide (e.g., a synthetic peptide with a single primary amine available for conjugation) with this compound.
Reactants:
Conjugation Reaction: The PFP ester reacts with a primary amine on the peptide, forming a stable amide bond and releasing pentafluorophenol (B44920) (MW = 184.1 Da). The mass added to the peptide is therefore the mass of the Azido-PEG1 portion of the linker (325.2 - 184.1 = 141.1 Da).
Expected Product:
-
Conjugated Peptide: 1500.0 Da + 141.1 Da = 1641.1 Da
The following table summarizes the expected and simulated experimental results from a MALDI-TOF analysis of the reaction mixture.
| Species | Theoretical m/z (Da) | Simulated Experimental m/z (Da) | Observation |
| Model Peptide (Unconjugated) | 1500.0 | 1500.2 | Unreacted starting material |
| Conjugated Peptide | 1641.1 | 1641.3 | Successful conjugation product |
Experimental Protocols
Conjugation of this compound to a Model Peptide
This protocol outlines a general procedure for the conjugation reaction.
-
Prepare the Peptide Solution: Dissolve the model peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0, to a concentration of 1-5 mg/mL.[14]
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[15]
-
Initiate the Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the peptide solution.[14]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[14]
-
Quench (Optional): If necessary, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.
-
Purification: The resulting conjugate can be purified from excess linker and unconjugated peptide using techniques like SEC or dialysis.
MALDI-TOF Mass Spectrometry Analysis
This protocol provides a general guideline for analyzing the conjugation reaction mixture.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is commonly used, dissolved in a solution of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).[5]
-
Sample Preparation: Mix the reaction sample (either crude or purified) with the matrix solution at a ratio of approximately 1:10 (sample:matrix).
-
Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry, permitting co-crystallization of the sample and matrix.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer, typically in positive ion reflector mode for peptides.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the unconjugated peptide and the successfully conjugated product, distinguished by the mass difference of the attached Azido-PEG1 moiety.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
References
- 1. lcms.cz [lcms.cz]
- 3. This compound | 1807505-32-3 [amp.chemicalbook.com]
- 4. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. waters.com [waters.com]
- 11. medkoo.com [medkoo.com]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. This compound - CD Bioparticles [cd-bioparticles.net]
- 14. precisepeg.com [precisepeg.com]
- 15. broadpharm.com [broadpharm.com]
Validating the Efficiency of Click Chemistry with Azido-PEG1-PFP Ester: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of bioconjugation and molecular labeling, the choice of chemical tools is paramount to experimental success. This guide provides an in-depth comparison of Azido-PEG1-PFP ester, a bifunctional linker, against other common amine-reactive reagents, with a focus on its application in click chemistry. By presenting objective performance data and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific applications.
Azido-PEG1-PFP (Pentafluorophenyl) ester is a versatile molecule that facilitates a two-step labeling strategy.[1][2] It possesses a highly reactive PFP ester at one end, which readily forms stable amide bonds with primary and secondary amines on biomolecules such as proteins and antibodies.[3][4] At the other end, an azide (B81097) group provides a handle for subsequent "click" chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5][6] This allows for the precise and efficient attachment of a wide array of reporter molecules, drugs, or other functional groups. The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances the water solubility of the reagent.[1]
Comparative Performance Analysis
The primary advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters lies in their superior stability and reactivity profile.[3][7] PFP esters are significantly less susceptible to hydrolysis in aqueous environments, which is a common challenge with NHS esters.[4][7] This increased stability leads to more efficient and reproducible conjugation reactions, particularly when working with precious biomolecules or in prolonged reaction setups.[3]
Kinetic studies have demonstrated that the rate of aminolysis (the desired reaction with amines) is considerably faster for PFP esters compared to other active esters.[3] For instance, one study reported the relative coupling speed of a PFP ester to be approximately 111 times faster than a nitrophenyl ester.[3] This enhanced reactivity allows for the use of lower concentrations of the labeling reagent and shorter reaction times.
Table 1: Comparison of Amine-Reactive Click Chemistry Linkers
| Feature | This compound | Azido-PEG-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functionality | Primary and Secondary Amines | Primary Amines |
| Click Chemistry Handle | Azide | Azide |
| Reaction pH | 7.2 - 8.5[8] | 7.2 - 9.0[9] |
| Reaction Time | 1 - 4 hours at room temperature[8] | 0.5 - 4 hours at room temperature[9] |
| Stability in Aqueous Buffer | Higher stability, less prone to hydrolysis.[3][4] | Lower stability, prone to hydrolysis, especially at higher pH.[7] |
| Reactivity | Higher reactivity towards aminolysis.[3] | High reactivity, but competes with hydrolysis.[10] |
| Key Advantages | More efficient and reproducible conjugations, especially with sensitive biomolecules.[3][8] | Widely used and well-documented.[10] |
| Considerations | May be more hydrophobic than some NHS esters.[7] | Requires careful control of pH and reaction time to minimize hydrolysis.[7] |
Experimental Protocols
To provide a practical framework for comparison, detailed methodologies for protein conjugation are outlined below.
Protocol 1: Conjugation of a Protein with this compound
This protocol describes the labeling of an antibody with this compound, followed by a click reaction with an alkyne-functionalized fluorophore.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0)[9]
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]
-
Alkyne-fluorophore
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification[9]
Procedure:
-
Protein Preparation: Dissolve the antibody in an amine-free buffer to a final concentration of 1-10 mg/mL.[9]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours.[8][9]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted reagent by size-exclusion chromatography.[9]
-
Click Reaction (CuAAC):
-
Prepare a stock solution of the alkyne-fluorophore in DMSO.
-
In a separate tube, mix copper(II) sulfate and THPTA in water.
-
Add the azide-labeled antibody, the alkyne-fluorophore, and the copper/THPTA mixture together.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1 hour.
-
-
Final Purification: Purify the fluorescently labeled antibody conjugate using SEC to remove excess click chemistry reagents.
Protocol 2: Comparative Conjugation using an Azido-PEG-NHS Ester
This protocol outlines the same labeling experiment but utilizes a more traditional NHS ester-based linker for comparison.
Materials:
-
Same as Protocol 1, but with Azido-PEG-NHS ester instead of the PFP ester.
Procedure:
-
Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, substituting Azido-PEG-NHS ester. It is crucial to use fresh, high-quality, anhydrous DMF or DMSO.[7]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution. The reaction should be initiated immediately after dissolving the NHS ester.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour. Reaction times should be kept minimal to reduce hydrolysis of the NHS ester.[10]
-
Quenching, Purification, Click Reaction, and Final Purification: Follow steps 5-8 from Protocol 1.
Visualizing the Workflow and Applications
Diagrams illustrating the chemical processes and decision-making logic can aid in understanding the advantages of this compound.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Conceptual signaling pathway initiated by a labeled biomolecule.
Caption: Decision tree for selecting an amine-reactive click chemistry linker.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Stability Showdown: PFP Esters Outlast Alternatives in Amide Bond Formation
For researchers, scientists, and drug development professionals, the quest for stable and efficient bioconjugation and peptide synthesis methods is paramount. A crucial element in this endeavor is the formation of robust amide bonds. Emerging evidence and comparative studies highlight the superior stability of amide bonds formed using pentafluorophenyl (PFP) esters over other common activating groups, leading to more reliable and efficient outcomes in therapeutic and diagnostic development.
PFP esters are active esters that react with primary and secondary amines to create stable amide bonds.[1] Their enhanced performance is attributed to the electron-withdrawing properties of the pentafluorophenyl group, which increases the electrophilicity of the carbonyl carbon and makes the pentafluorophenolate a superior leaving group.[1] This results in a reagent that is not only highly reactive with amines but also exhibits greater resistance to premature degradation by water, a common challenge in bioconjugation reactions.
The Stability Advantage: PFP Esters in Focus
A key differentiator for PFP esters is their remarkable stability in aqueous solutions compared to other widely used reagents like N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters. This increased stability against hydrolysis, the unwanted reaction with water that deactivates the ester, translates to higher yields and more consistent results, especially when working with precious biomolecules.
While direct side-by-side comparisons of the half-lives of PFP, TFP, and NHS esters in solution under identical conditions are not extensively documented in a single study, the available data consistently points towards the superior stability of fluorinated esters. For instance, one study on self-assembled monolayers demonstrated that a TFP ester surface exhibits an almost 10-fold longer half-life at pH 10 compared to an NHS ester surface.[2] Another study in aqueous acetonitrile (B52724) found that a PFP ester was approximately 6-fold more stable than its NHS counterpart.
The following tables summarize the available quantitative data on the hydrolytic stability of these active esters.
Table 1: Comparative Hydrolytic Stability of Activated Esters
| Active Ester | Relative Stability vs. NHS Ester (Aqueous Acetonitrile) |
| PFP Ester | ~6-fold more stable |
| NHS Ester | Baseline |
Note: Data derived from a comparative study and indicates relative stability.
Table 2: Half-Life of TFP and NHS Ester Terminated Self-Assembled Monolayers in Aqueous Buffers
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | 407 | 407 |
| 8.0 | 178 | 178 |
| 10.0 | 390 | 39 |
| Data from a study on self-assembled monolayers, providing a strong indication of the relative stability of the ester linkages.[2] |
The Impact on Signaling Pathways and Therapeutic Efficacy
The stability of the amide bond is a critical determinant of the in vivo efficacy and safety of many therapeutic modalities, including peptide-based drugs, antibody-drug conjugates (ADCs), and CAR-T cell therapies. A stable linker ensures that the therapeutic agent remains intact until it reaches its target, preventing premature drug release and off-target effects that could compromise treatment and lead to toxicity.
While the specific chemistry of the amide bond formed by PFP esters does not directly modulate intracellular signaling cascades, its enhanced stability plays a crucial role in the broader context of therapeutic signaling by:
-
Ensuring Target Engagement: For peptide ligands targeting receptors like G-protein coupled receptors (GPCRs), the stability of the amide bonds within the peptide is essential to maintain its three-dimensional structure, which is necessary for effective receptor binding and subsequent signal transduction.[3]
-
Maintaining Therapeutic Payload Integrity: In ADCs, the linker connecting the antibody to the cytotoxic drug often contains amide bonds. The stability of these bonds is critical to prevent premature release of the drug in circulation, which could lead to systemic toxicity. A stable linker ensures that the drug is delivered specifically to the target cancer cells.
-
Sustaining Immune Cell Function: In CAR-T cell therapy, the chimeric antigen receptor is a protein construct with numerous amide bonds. The overall stability of this receptor is vital for the sustained recognition of cancer cells and the effector function of the T cells.[1][4][5]
The use of PFP esters in the synthesis of these complex biologics contributes to their overall stability, thereby enhancing their therapeutic potential.
Experimental Protocols
To facilitate a direct comparison of the performance of PFP, TFP, and NHS esters, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Hydrolytic Stability of Activated Esters by HPLC
Objective: To quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer.
Materials:
-
PFP, TFP, and NHS esters of a model compound (e.g., a small molecule with a carboxylic acid)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare 10 mM stock solutions of each active ester in the anhydrous organic solvent.
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Incubate the reaction mixtures at a constant temperature (e.g., 25°C).
-
Take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour for up to 24 hours).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
Calculate the percentage of the remaining active ester at each time point.
-
Plot the natural logarithm of the active ester concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) for each ester under each pH condition.
Protocol 2: Comparative Analysis of Aminolysis and Conjugation Efficiency
Objective: To compare the efficiency of PFP, TFP, and NHS esters in conjugating to a model amine-containing molecule.
Materials:
-
PFP, TFP, and NHS esters of a reporter molecule (e.g., a fluorophore or biotin)
-
A model protein (e.g., Bovine Serum Albumin, BSA) or a peptide with a known number of primary amines.
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification.
-
Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorophore or a HABA assay for biotin).
Procedure:
-
Prepare a solution of the protein or peptide in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Prepare 10 mM stock solutions of the PFP, TFP, and NHS esters in a dry, water-miscible organic solvent.
-
Add a defined molar excess (e.g., 5, 10, and 20-fold) of each active ester to separate aliquots of the protein/peptide solution.
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.
-
Quench the reactions by adding the quenching solution.
-
Purify the conjugated protein/peptide from excess reagent and byproducts using SEC or dialysis.
-
Quantify the degree of labeling for each reaction.
-
Compare the conjugation efficiency of the different active esters at various molar excesses.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental design and the advantages of PFP esters, the following diagrams are provided.
Caption: Workflow for assessing the hydrolytic stability of active esters.
Caption: Logical advantages of PFP esters over other active esters.
References
- 1. Engineering strategies to safely drive CAR T-cells into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triblock peptide–linker–lipid molecular design improves potency of peptide ligands targeting family B G protein-coupled receptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. The Evolving Protein Engineering in the Design of Chimeric Antigen Receptor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Biocompatibility of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to molecules, or PEGylation, is a widely utilized strategy to enhance the therapeutic efficacy of drugs and biomaterials. This process can improve solubility, extend circulation half-life, and reduce immunogenicity. However, concerns regarding the biocompatibility of PEGylated molecules, including the potential for immune responses and complement activation, necessitate rigorous evaluation. This guide provides a comparative overview of key biocompatibility assays, alternatives to PEGylation, and supporting experimental data to aid researchers in making informed decisions.
In Vitro Biocompatibility Assessment: A Comparative Analysis
A battery of in vitro assays is crucial for the initial screening of the biocompatibility of PEGylated molecules. These tests provide valuable data on cytotoxicity, hemocompatibility, and immunogenic potential.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in determining the concentration at which a PEGylated molecule may induce cell death. Commonly employed methods include MTT and flow cytometry-based assays.
Table 1: Comparison of Cytotoxicity Data for PEGylated Nanoparticles
| Nanoparticle Formulation | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 | Citation |
| PEG-coated Gold Nanoparticles (PEG-AuNPs) | MG-63 | Flow Cytometry (Annexin V/PI) | 100 µg/mL | > 90% | - | [1] |
| PEGylated PLGA Nanoparticles | 4T1 | - | - | > 94% | - | |
| PEG-Au–Fe Nanoparticles | Fibroblasts | MTT | 150 µg/mL | ~80% | > 150 µg/mL | [2] |
| PEG-Au–Fe Nanoparticles | PC3 | MTT | 75 µg/mL | < 40% | < 75 µg/mL | [2] |
| PEGylated Protamine Letrozole Nanoparticle | MCF-7 | - | - | - | 50 µM |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Hemocompatibility Assays
For intravenously administered PEGylated molecules, assessing their interaction with blood components is critical. Hemolysis assays, which measure the degree of red blood cell lysis, are a standard method for this evaluation.
Table 2: Hemolysis Assay Results for PEGylated Materials
| Material | Standard | Hemolysis Rate (%) | Interpretation | Citation |
| PLCL-PEG 55:45 | ISO 10993-4 | 2.5 ± 0.5 | Slightly Hemolytic | [3] |
| Other PLCL-PEG formulations | ISO 10993-4 | < 2 | Non-Hemolytic | [3] |
| PEGylated Diethylaminoethyl-Chitosan | ASTM E2524-08 | Not specified | Meets criteria | [4] |
According to ISO 10993-4, a hemolysis rate below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic[3][5].
Immunogenicity and Complement Activation
A significant concern with PEGylated molecules is the potential for an immune response, including the production of anti-PEG antibodies and activation of the complement system, which can lead to accelerated clearance of the drug and hypersensitivity reactions.
Anti-PEG Antibodies
The presence of pre-existing or treatment-induced anti-PEG antibodies can significantly impact the safety and efficacy of PEGylated therapeutics.[6] The FDA recommends that anti-drug antibody (ADA) assays for PEGylated protein products should be capable of detecting both anti-protein and anti-PEG antibodies.[6]
Complement Activation
PEGylated nanoparticles can activate the complement system, a key component of innate immunity.[7][8] This activation is a factor in infusion-related adverse reactions.[9] Studies have shown that the level of complement activation can be influenced by the size of the nanoparticle core and the molecular weight of the PEG chains.[7][8]
In Vivo Biocompatibility and Pharmacokinetics
In vivo studies are essential to understand the systemic response to PEGylated molecules, including their biodistribution, clearance, and potential for inducing an inflammatory response.
Pharmacokinetic Profiles
PEGylation is renowned for its ability to extend the circulation half-life of molecules.
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Formulations
| Drug/Formulation | Model | Half-life (t½) | Change vs. Non-PEGylated | Citation |
| Danazol in Non-PEGylated Nanoemulsion | Rat | 1.09 ± 0.401 h | - | [10] |
| Danazol in DSPE-PEG2000 (3 mg/mL) Nanoemulsion | Rat | 1.58 ± 0.405 h | ~45% increase | [10] |
| Danazol in DSPE-PEG5000 (6 mg/mL) Nanoemulsion | Rat | 1.41 ± 0.12 h | ~29% increase | [10] |
The data indicates that PEGylation generally increases the half-life, though the extent can vary based on the specific formulation.
Alternatives to PEGylation
The concerns associated with PEG have spurred the development of alternative biocompatible polymers.
Table 4: Promising Alternatives to PEGylation
| Alternative Polymer | Key Features | Status | Citations |
| Polysarcosine (PSar) | Biocompatible, non-immunogenic, biodegradable. | Pre-clinical | [11] |
| Poly(2-oxazolines) (POZ) | "Stealth" properties similar to PEG, tunable. | Pre-clinical | [12] |
| Polypeptides (XTEN, PASylation) | Genetically encodable, biodegradable, low immunogenicity. | Pre-clinical/Clinical | [13] |
| Zwitterionic Polymers | Highly resistant to protein fouling, low immunogenicity. | Pre-clinical | [12] |
| Hydrophilic Polymers (e.g., PHPMA) | Biocompatible, potential for reduced immunogenicity. | Pre-clinical | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable evaluation of biocompatibility.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
-
Cell Seeding: Seed cells (e.g., fibroblasts, PC3) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the PEGylated nanoparticles. Incubate for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
This is a generalized protocol based on common practices described in the literature[2].
Protocol 2: In Vitro Hemolysis Assay (Direct Contact Method - based on ISO 10993-4)
-
Blood Collection: Obtain fresh human blood and prepare a red blood cell (RBC) suspension (e.g., 5% in saline solution).
-
Sample Incubation: Incubate the PEGylated material in direct contact with the RBC suspension for 1 hour at 37°C.
-
Controls: Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (e.g., saline) for 0% hemolysis.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
This protocol is a simplified representation based on ISO 10993-4 guidelines[3][14].
Protocol 3: In Vivo Biocompatibility - Cage Implantation Model
-
Implant Preparation: Prepare sterile implants of the PEGylated material.
-
Surgical Implantation: Surgically implant stainless steel cages containing the test material subcutaneously in a suitable animal model (e.g., rats).
-
Exudate Collection: At specified time points (e.g., 7, 14, and 21 days), collect the exudate from within the cage.
-
Inflammatory Response Analysis: Analyze the exudate for total and differential leukocyte counts and enzymatic activity to assess the local inflammatory response.
-
Histological Analysis: After the study period, retrieve the implant and surrounding tissue for histological evaluation of the tissue response and fibrous capsule formation.
This is a summary of the cage implantation system used for in vivo biocompatibility assessment[15].
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Caption: General Process of PEGylation.
Caption: Experimental Workflow for Biocompatibility Testing.
Caption: Complement Activation by PEGylated Nanoparticles.
References
- 1. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Frontiers | Cytocompatibility Evaluation of a Novel Series of PEG-Functionalized Lactide-Caprolactone Copolymer Biomaterials for Cardiovascular Applications [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 6. creativepegworks.com [creativepegworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Optimal Spacer: A Performance Showdown of PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision point in the design of bioconjugates, profoundly influencing their therapeutic efficacy and pharmacokinetic profile. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone, prized for their ability to enhance solubility, stability, and in vivo half-life. This guide offers an objective comparison of PEG linkers of varying lengths, supported by experimental data, to empower the rational design of next-generation antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
The length of the PEG chain is not a trivial parameter; it is a key determinant of the bioconjugate's overall performance. The hydrophilic nature of PEG linkers can mitigate the aggregation issues often associated with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1][2] The choice of PEG linker length involves a delicate balance between optimizing pharmacokinetic properties and maintaining potent biological activity.[2]
Data Presentation: A Quantitative Look at PEG Linker Performance
The following tables summarize key performance metrics influenced by PEG linker length, drawing from studies on ADCs and other bioconjugates.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [3]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[3]
Table 2: Influence of PEG Linker Length on In Vivo Half-Life of an Affibody-Drug Conjugate [4][5]
| PEG Linker Length | In Vivo Half-Life | Fold Increase vs. No PEG |
| None | 19.6 minutes | 1.0 |
| 4 kDa | 49.0 minutes | 2.5 |
| 10 kDa | 219.5 minutes | 11.2 |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate [1]
| PEG Linker Length | Fold Reduction in Cytotoxicity vs. No PEG |
| 4 kDa | 4.5 |
| 10 kDa | 22 |
Table 4: Impact of PEG Linker Architecture on ADC Clearance [1]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Experimental Protocols: Methodologies for Key Experiments
Reproducible and rigorous experimental design is paramount in evaluating the performance of PEG linkers. Below are detailed protocols for key experiments typically employed in the characterization of PEGylated bioconjugates.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[2]
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[2]
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[2]
-
Purification: The resulting PEGylated antibody is purified from unreacted PEG-linker and other small molecules using size-exclusion chromatography (SEC).[3]
-
Characterization (DAR Determination):
-
UV/Vis Spectroscopy: The average number of drug molecules conjugated to an antibody (DAR) is determined by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (e.g., 280 nm) and one for the payload. The contributions of the drug and antibody to the absorbance at each wavelength are used to calculate the DAR.[3]
-
Mass Spectrometry: For a more precise determination of drug distribution, the ADC sample can be analyzed by mass spectrometry. The sample is typically deglycosylated and may be reduced to separate heavy and light chains before analysis. The mass of the unconjugated antibody is subtracted from the masses of the conjugated species to determine the number of attached drug-linkers.[3]
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The cells are incubated for a period of time (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are calculated from the dose-response curves to compare the potency of the different ADCs.[1]
In Vivo Pharmacokinetics Study
-
Animal Model: A suitable animal model (e.g., mice or rats) is used.[4]
-
Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals.[3]
-
Sample Collection: Blood samples are collected at various time points post-administration.[4]
-
Quantification: The concentration of the bioconjugate in the plasma is quantified using an appropriate analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[3]
-
Data Analysis: The plasma concentration-time data is plotted and fitted to a pharmacokinetic model to determine key parameters such as clearance, volume of distribution, and elimination half-life (t½).[3]
Mandatory Visualization: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a PROTAC-mediated protein degradation pathway, a general workflow for comparing PEG linkers, and the relationship between linker length and key performance indicators.
References
PFP Esters vs. TFP Esters: A Comparative Guide for Amine-Reactive Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs), the choice of an appropriate activating agent for coupling carboxylic acids to primary amines is a critical decision that profoundly impacts reaction efficiency, yield, and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, polyfluorophenyl esters, specifically pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (TFP) esters, have emerged as superior alternatives, offering significant advantages in terms of reactivity and stability. This guide provides an objective, data-driven comparison of PFP and TFP esters to aid in the selection of the optimal reagent for specific research applications.
Key Advantages of PFP Esters over TFP Esters
The enhanced performance of both PFP and TFP esters stems from the electron-withdrawing nature of the fluorinated phenyl group, which renders the carbonyl carbon more electrophilic and the corresponding phenolate (B1203915) a better leaving group compared to NHS. Within this class, PFP esters generally exhibit a slight advantage over TFP esters in both reactivity and stability.
Enhanced Reactivity and Faster Reaction Kinetics
PFP esters are often cited as being more reactive than TFP esters, leading to faster reaction times and potentially higher yields, especially when dealing with less reactive amines or when reactions need to be performed under time-sensitive conditions. The five electron-withdrawing fluorine atoms on the phenyl ring of PFP esters make the carbonyl carbon slightly more electrophilic than in TFP esters, which have four fluorine atoms. This increased reactivity can be particularly advantageous in solid-phase peptide synthesis (SPPS), where efficient and rapid coupling is crucial for the synthesis of long peptide chains. In a study comparing various active esters for SPPS, PFP esters were highlighted as a suitable choice for routine use due to their high activity.[1]
Superior Stability to Hydrolysis
A significant drawback of many amine-reactive reagents is their susceptibility to hydrolysis in aqueous media, a competing reaction that reduces the amount of active ester available for conjugation. Both PFP and TFP esters are significantly more stable to hydrolysis than the commonly used NHS esters.[2] Between the two, PFP esters are generally considered to be more resistant to hydrolysis. This increased stability is particularly crucial when working with precious biomolecules or when conjugation reactions need to be performed at a higher pH or for extended periods. While direct comparative half-life data under identical conditions is sparse in the literature, the consensus is that the increased fluorine substitution in PFP esters contributes to their enhanced stability over TFP esters.
Specific Applications
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the efficiency of the coupling step is paramount to achieving high purity of the final peptide. The high reactivity of PFP esters allows for rapid and complete coupling reactions, minimizing the risk of deletion sequences and other side reactions.[3] While TFP esters are also effective, the superior reactivity of PFP esters can be beneficial for sterically hindered amino acids or in automated synthesis protocols where reaction times are minimized.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
In the realm of bioconjugation, such as the labeling of antibodies with fluorophores or the synthesis of ADCs, the stability of the active ester in aqueous buffers is a primary concern. The greater hydrolytic stability of PFP esters compared to TFP and NHS esters provides a wider window for the conjugation reaction to proceed, potentially leading to higher and more consistent yields.[4][5] Furthermore, the use of PFP esters has been shown to influence the site of conjugation on antibodies, in some cases leading to preferential labeling of the light chain, which can result in conjugates with improved properties such as reduced aggregation and enhanced brightness.[5]
Quantitative Data Comparison
The following table summarizes the available quantitative data comparing PFP and TFP esters. It is important to note that a direct, comprehensive side-by-side comparison under identical conditions is not always available in the literature, with much of the data being relative to NHS esters.
| Parameter | Pentafluorophenyl (PFP) Ester | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Hydrolysis Half-Life | More stable than TFP and NHS esters.[6] | Significantly more stable than NHS esters. At pH 10, the half-life is almost 10-fold longer than NHS esters.[7] | Hours at pH ≤ 7, minutes at pH 8.[4] |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)[2] | Data not available for direct comparison | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)[2] |
| Optimal pH for Conjugation | 7.2 - 9.0[8] | 7.0 - 9.0[9] | 7.0 - 8.5 |
| Reaction Yields | Generally high due to high reactivity and stability. | Good to high, but potentially lower than PFP esters under certain conditions. | Variable, can be significantly reduced by hydrolysis. |
Experimental Protocols
To facilitate a direct comparison of the performance of PFP and TFP esters, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and TFP esters in an aqueous buffer.
Materials:
-
PFP and TFP esters of the same carboxylic acid (e.g., biotin).
-
Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5.
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Reverse-phase HPLC system with a C18 column and UV detector.
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
Procedure:
-
Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO.
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Calculate the half-life of each ester by plotting the natural logarithm of the active ester concentration versus time.
Protocol 2: Comparative Labeling of an Antibody with PFP and TFP Esters
This protocol provides a method for comparing the labeling efficiency of PFP and TFP esters with a model antibody.
Materials:
-
Antibody solution (e.g., IgG) at 2 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
PFP and TFP esters of a fluorescent dye (e.g., FITC).
-
Anhydrous DMF or DMSO.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography (SEC) column for purification.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare 10 mg/mL stock solutions of the PFP and TFP esters in anhydrous DMF or DMSO.
-
To 1 mL of the antibody solution, add the reaction buffer to adjust the pH to 8.5.
-
Add a 10-fold molar excess of the PFP ester stock solution to one aliquot of the antibody solution and a 10-fold molar excess of the TFP ester stock solution to a separate aliquot.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
Quench the reactions by adding the quenching solution to a final concentration of 50 mM.
-
Purify the antibody-fluorophore conjugates from excess reagent and byproducts using an SEC column.
-
Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the fluorophore using a UV-Vis spectrophotometer.
Visualizing the Reaction and Workflow
To better understand the chemical principles and decision-making process, the following diagrams illustrate the general reaction mechanism and a workflow for selecting the appropriate ester.
Caption: General reaction mechanism for amine conjugation using PFP or TFP esters.
Caption: Workflow for selecting an appropriate amine-reactive ester.
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl (PFP) esters over 2,3,5,6-tetrafluorophenyl (TFP) esters for many amine-reactive conjugation reactions, particularly in applications where high reactivity and enhanced stability towards hydrolysis are paramount. While both PFP and TFP esters represent a significant improvement over traditional NHS esters, the slight advantages of PFP esters in terms of faster reaction kinetics and greater stability can translate to more efficient reactions, higher yields, and improved reproducibility. For researchers seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and reliable choice, offering significant performance benefits that can accelerate discovery and development in the life sciences.
References
- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
Azido-PEG-PFP Ester: A Superior Alternative for Amine-Reactive Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of crosslinking reagents is paramount to the success of bioconjugation, drug delivery systems, and surface modification applications. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive conjugations, pentafluorophenyl (PFP) esters, particularly in the form of Azido-PEG-PFP esters, are emerging as a superior alternative, offering enhanced stability, reactivity, and efficiency. This guide provides an in-depth comparison of Azido-PEG-PFP esters with other amine-reactive PEGylation reagents, supported by experimental data and detailed protocols to inform your research decisions.
The Azido-PEG-PFP ester is a heterobifunctional linker that incorporates three key components: an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility, and a PFP ester for covalent attachment to primary and secondary amines.[1][2] The PFP ester's distinct advantages stem from the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[3] This results in a reagent that is both more reactive towards amines and more resistant to the hydrolytic degradation that plagues traditional NHS esters.[3][4][5]
Performance Comparison: PFP Ester vs. NHS Ester
The superiority of PFP esters over NHS esters is evident in their hydrolytic stability and reaction kinetics. NHS esters are notoriously susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces the availability of the active ester for conjugation and often necessitates the use of a large excess of the reagent.[3][5] In contrast, PFP esters exhibit a significantly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible conjugations, a critical factor when working with valuable or limited biomolecules.[3]
Kinetic studies have quantitatively demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction.[3] This heightened reactivity allows for faster reaction times and the potential for higher yields of the final conjugate.
| Parameter | Azido-PEG-PFP Ester | Azido-PEG-NHS Ester | References |
| Hydrolytic Stability | Markedly more stable in aqueous solutions, less susceptible to hydrolysis. | Prone to rapid hydrolysis, especially at neutral to alkaline pH (half-life of hours at pH 7, minutes at pH 8). | [3][5] |
| Reactivity with Amines | Highly reactive due to the excellent leaving group (pentafluorophenolate). | Reactive, but generally less so than PFP esters. | [3] |
| Reaction Kinetics (Aminolysis) | Significantly faster reaction rates. A study on polymer brushes showed a pseudo-first-order rate constant of 2.46 x 10⁻¹ s⁻¹ for a PFP acrylate. | Slower reaction rates. The same study showed a rate constant of 3.49 x 10⁻³ s⁻¹ for an NHS vinyl benzoate. | [3] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 | [6][7] |
| Efficiency | Higher conjugation efficiency due to greater stability and reactivity. | Lower efficiency due to competing hydrolysis, often requiring a larger excess of reagent. | [3][4] |
| Storage | Moisture-sensitive; store at -20°C with desiccant. | Moisture-sensitive; store at -20°C with desiccant. | [8] |
Experimental Protocols
Key Experiment: General Protein Conjugation with Azido-PEG-PFP Ester
This protocol outlines a general method for conjugating an Azido-PEG-PFP ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Azido-PEG-PFP ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for a suitable buffer like PBS.[8]
-
Preparation of Azido-PEG-PFP Ester Solution: Immediately before use, dissolve the Azido-PEG-PFP ester in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze over time.[4][8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG-PFP ester solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] For IgG, incubation on ice for two hours or at 37°C for 30 minutes has been reported.[4]
-
Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[6]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[8]
Visualizing the Process and Mechanism
To better understand the application and chemical advantages of Azido-PEG-PFP esters, the following diagrams illustrate the experimental workflow and the underlying reaction mechanisms.
Caption: A typical workflow for protein conjugation using Azido-PEG-PFP ester.
Caption: Comparison of PFP and NHS ester reaction mechanisms with amines.
Advanced Applications in Research
The unique properties of Azido-PEG-PFP esters make them highly valuable in cutting-edge research areas:
-
PROTACs (PROteolysis TArgeting Chimeras): Azido-PEG-PFP esters serve as versatile linkers in the synthesis of PROTACs.[9] The PFP ester end can be reacted with an amine-containing E3 ligase ligand, while the azide group allows for the subsequent attachment of a target protein ligand via click chemistry.
-
Drug Delivery and Nanoparticle Functionalization: The PEG component of the linker enhances the solubility and in vivo circulation time of drug conjugates and nanoparticles.[10][11] The PFP ester facilitates the attachment of the PEG linker to amine-functionalized nanoparticles, while the azide group provides a site for conjugating targeting moieties or therapeutic agents.
-
Surface Modification: The reactivity and stability of PFP esters make them ideal for modifying surfaces, such as those of nanoparticles and cells, for various biomedical applications.[11]
References
- 1. Azido-PEG1-PFP ester, 1807505-32-3 | BroadPharm [broadpharm.com]
- 2. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Azido-PEG7-PFP ester | Benchchem [benchchem.com]
- 11. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of Azido-PEG1-PFP Ester: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe and proper disposal of Azido-PEG1-PFP ester, a common reagent in bioconjugation and drug development. Due to its chemical composition, containing both a reactive pentafluorophenyl (PFP) ester and a potentially energetic azide (B81097) group, specific procedures must be followed to neutralize these functionalities prior to final disposal. Adherence to this guide will help ensure laboratory safety and compliance with hazardous waste regulations.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All steps involving the handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood.
Key Hazards:
-
Azide Moiety: Organic azides can be sensitive to heat, shock, and friction, and may decompose explosively. They can also form highly toxic and explosive hydrazoic acid in the presence of strong acids. Contact with heavy metals can lead to the formation of explosive heavy metal azides.
-
PFP Ester Moiety: PFP esters are reactive towards nucleophiles and are considered skin and eye irritants.
Summary of Reagents for Disposal
| Reagent | Purpose | Concentration/Amount |
| Tris-HCl | Quenching of PFP ester | 1 M, pH 8.0 |
| Triphenylphosphine (B44618) (PPh₃) | Reduction of azide group | 1.5 equivalents relative to the azide |
| Toluene (B28343) or THF | Solvent for azide reduction | Anhydrous |
| Water | Hydrolysis of iminophosphorane | Deionized |
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small quantities of this compound typically remaining after a reaction. The procedure involves a sequential quenching of the PFP ester followed by the reduction of the azide group.
Part 1: Quenching of the PFP Ester
The first step is to hydrolyze the reactive PFP ester to the corresponding carboxylic acid and pentafluorophenol.
-
Preparation: For every 100 mg of residual this compound, prepare at least 10 mL of a 1 M Tris-HCl solution at pH 8.0.
-
Quenching: In a suitable flask within a chemical fume hood, add the this compound waste. Slowly add the Tris-HCl solution to the waste while stirring.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 4 hours to ensure complete hydrolysis of the PFP ester.
Part 2: Reduction of the Azide Group
Following the quenching of the PFP ester, the azide group must be reduced to a stable amine. This is achieved through a Staudinger reaction using triphenylphosphine.
-
Solvent Addition: To the aqueous mixture from Part 1, add an equal volume of an appropriate organic solvent such as toluene or THF to facilitate the reaction.
-
Addition of Triphenylphosphine: Slowly add 1.5 molar equivalents of triphenylphosphine (relative to the initial amount of this compound) to the biphasic mixture.
-
Reaction and Observation: Stir the reaction mixture vigorously at room temperature. The reduction of the azide will result in the evolution of nitrogen gas. Continue stirring until gas evolution ceases, which typically takes 2-4 hours.
-
Hydrolysis of Iminophosphorane: Add an equal volume of water to the reaction mixture and continue to stir for an additional 1-2 hours to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.
Final Waste Disposal
After completing the two-part neutralization process, the resulting mixture contains the hydrolyzed PEG linker, the amine-containing product, triphenylphosphine oxide, and residual solvents.
-
Waste Segregation: The final reaction mixture should be collected in a clearly labeled hazardous waste container. Do not mix this waste with other waste streams, especially acidic waste or heavy metal waste.
-
Labeling: The waste container must be labeled with its complete contents, including the reaction products and any solvents used.
-
Institutional Procedures: Dispose of the hazardous waste container according to your institution's Environmental Health and Safety (EHS) guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps and chemical transformations involved in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Key chemical transformations during disposal.
Personal protective equipment for handling Azido-PEG1-PFP ester
This guide provides researchers, scientists, and drug development professionals with crucial safety and logistical information for handling Azido-PEG1-PFP ester. The following procedural guidance outlines operational and disposal plans to ensure the safe laboratory use of this compound.
This compound is a valuable chemical tool, serving as a PEG-based PROTAC linker.[1] It incorporates two reactive functional groups: an azide (B81097) group for use in click chemistry reactions and a pentafluorophenyl (PFP) ester for reacting with primary and secondary amines.[2][3] However, the presence of both an organic azide and a reactive ester necessitates careful handling to mitigate potential hazards. Organic azides can be energetic and potentially explosive, while PFP esters are highly reactive and sensitive to moisture.[4][5]
Hazard Assessment
A thorough understanding of the hazards associated with each functional group of this compound is critical for safe handling. The primary hazards stem from the azide moiety's potential for explosive decomposition and toxicity, and the PFP ester's reactivity.
| Hazard Category | Description | Mitigation Measures |
| Explosive Potential | Organic azides can be sensitive to heat, light, pressure, and shock, leading to violent decomposition.[4][6] The stability of organic azides can be estimated by the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability.[7] | Handle small quantities, use a blast shield or face shield, and avoid metal spatulas to prevent scratching.[8][9] Do not expose to ground glass joints.[9] |
| Toxicity | Azides are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[10] Exposure can lead to symptoms such as rapid breathing, dizziness, headache, and nausea.[9] | Always handle in a chemical fume hood, wear appropriate personal protective equipment (PPE), and avoid generating dust or aerosols. |
| Reactivity | The PFP ester is a reactive functional group that is sensitive to moisture and can hydrolyze.[5][11] It will also react with primary amines, so amine-containing buffers (e.g., Tris, glycine) must be avoided in reactions.[11] | Store in a tightly sealed container with a desiccant at -20°C.[5][11] Equilibrate to room temperature before opening to prevent condensation.[5] Prepare solutions immediately before use and do not store them.[12] |
| Chemical Incompatibility | Azides can form highly explosive compounds when in contact with heavy metals (like lead and copper), acids, and halogenated solvents (such as dichloromethane (B109758) or chloroform).[4][8] | Use plastic or ceramic spatulas.[8] Avoid contact with incompatible materials. Store waste in dedicated, labeled containers.[13] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to protect against the chemical and physical hazards of this compound. The following table outlines the minimum PPE requirements.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect the eyes from splashes.[14] A face shield should be worn over safety glasses, especially when there is a risk of explosion or splash.[7][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for general chemical handling.[8] For azides with high toxicity, wearing double gloves, such as silver shield gloves under nitrile gloves, is recommended.[10] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from splashes. |
| Respiratory Protection | Not typically required if handled in a fume hood | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] |
| Additional Protection | Blast Shield | A blast shield should be used as a barrier between the experiment and the user, particularly when working with azides.[7][9] |
Operational Plan and Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow provides a step-by-step guide from material retrieval to reaction quenching.
Experimental Protocol: General Handling
-
Preparation : Before handling the compound, ensure you are wearing all required PPE. Retrieve the vial of this compound from -20°C storage.[11] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the PFP ester.[5]
-
Weighing and Dissolution : Conduct all manipulations within a certified chemical fume hood.[8] Use a plastic or ceramic spatula to weigh the desired amount of the solid.[9] Avoid metal spatulas as they can form sensitive metal azides.[4] Immediately before use, dissolve the weighed ester in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.[5][11] Do not prepare stock solutions for storage, as the PFP ester will degrade over time.[12]
-
Reaction Setup : Add the dissolved this compound solution to your reaction mixture. Ensure that the reaction buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with your intended reaction.[5][11] Place a blast shield in front of the experimental setup.[7]
-
Post-Reaction : After the reaction is complete, any unreacted organic azide should ideally be converted to a more stable derivative, such as an amine, before disposal.[4]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents. Never dispose of azide solutions down the drain, as this can lead to the formation of highly explosive lead or copper azide salts in the plumbing.[10]
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., weigh paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[13] The label should read "Hazardous Waste: Contains Organic Azide".[13] |
| Liquid Waste | Collect all azide-containing solutions in a designated, sealed, and clearly labeled waste container.[8] Do not mix azide waste with other waste streams, especially acidic or halogenated solvent waste.[4] |
| Decontamination | Decontaminate glassware and work surfaces with a buffer solution with a pH > 9, followed by 70% ethanol.[8] Collect all rinsates as azide-contaminated waste.[8] |
Chemical Deactivation (Quenching) of Azide Waste
For dilute solutions (≤5%) of azide waste, chemical deactivation can be performed in a fume hood.[13] A common method involves reacting the azide with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[15]
Experimental Protocol: Deactivation of Dilute Azide Waste
This procedure must be performed in a chemical fume hood.[13]
-
Dilute the azide-containing solution with water to ensure the concentration is no more than 5%.[10]
-
In a three-necked flask equipped with a stirrer, add a 20% aqueous solution of sodium nitrite, using about 1.5 g of sodium nitrite for every gram of sodium azide.[10]
-
Slowly add a 20% aqueous solution of sulfuric acid with stirring until the mixture is acidic to pH paper.[10] The order of addition is crucial.[10]
-
Stir the reaction until gas evolution ceases. The completion of the reaction can be confirmed by testing for excess nitrite with iodide-starch paper (a blue color indicates the quench is complete).[15]
-
Neutralize the final solution with a dilute base to a pH between 6 and 9 before disposing of it as hazardous waste.[10]
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
| Emergency Situation | Procedure |
| Spill | 1. Secure the area and warn others.[8] 2. Immediately evacuate the area.[8] 3. Post "Do Not Enter" signs on the laboratory doors.[8] 4. Contact your institution's Environmental Health and Safety (EH&S) department.[8] |
| Skin Contact | Immediately flush the affected area with running water for at least 15-20 minutes.[8] Seek medical attention. |
| Eye Contact | Use an emergency eyewash station to flush the eyes for at least 15-20 minutes.[8] Seek immediate medical attention. |
| Inhalation/Ingestion | Move to fresh air immediately. Seek immediate medical attention. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1807505-32-3 | BroadPharm [broadpharm.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. chemistry.utah.edu [chemistry.utah.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uvic.ca [uvic.ca]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
